molecular formula C7H4ClF3N2O B1585944 2-Chloro-6-(trifluoromethyl)nicotinamide CAS No. 386704-05-8

2-Chloro-6-(trifluoromethyl)nicotinamide

Cat. No.: B1585944
CAS No.: 386704-05-8
M. Wt: 224.57 g/mol
InChI Key: JBTBDGVGPLLRLS-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C7H4ClF3N2O and its molecular weight is 224.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carboxamide
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InChI

InChI=1S/C7H4ClF3N2O/c8-5-3(6(12)14)1-2-4(13-5)7(9,10)11/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTBDGVGPLLRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380932
Record name 2-Chloro-6-(trifluoromethyl)nicotinamide
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Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386704-05-8
Record name 2-Chloro-6-(trifluoromethyl)-3-pyridinecarboxamide
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Record name 2-Chloro-6-(trifluoromethyl)nicotinamide
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Foundational & Exploratory

2-Chloro-6-(trifluoromethyl)nicotinamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated and fluorinated pyridine derivative that serves as a crucial building block in modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the electron-withdrawing chloro and trifluoromethyl groups, make it an attractive scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, proposes a detailed synthetic route based on established chemical principles, outlines robust analytical methodologies for its characterization, and discusses its potential applications in research and development. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Chemical Identity and Core Properties

This compound is a substituted pyridine-3-carboxamide. The strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position significantly influences the reactivity of the pyridine ring and the physicochemical properties of the molecule.

Identifiers and Molecular Structure
PropertyValueSource
IUPAC Name 2-chloro-6-(trifluoromethyl)pyridine-3-carboxamide-
CAS Number 386704-05-8[1][2][3]
Molecular Formula C₇H₄ClF₃N₂O[1][2]
Molecular Weight 224.57 g/mol [1][2]
Canonical SMILES C1=CC(=NC(=C1C(=O)N)Cl)C(F)(F)F-
InChI Key Not readily available.-
Physicochemical Properties

Quantitative physicochemical data for this specific molecule is not extensively published. The properties below are based on data from structurally related compounds and theoretical predictions, providing a reliable estimation for experimental design.

PropertyEstimated ValueRationale / Source
Physical Form White to off-white crystalline solidBased on analogs like 2,6-Dichloro-5-fluoronicotinamide.[4][5]
Melting Point >150 °C (Decomposition may occur)High melting points are typical for rigid, crystalline aromatic amides. For example, 2-chloro-6-methyl-5-nitronicotinamide melts at 195-196 °C.[6]
Boiling Point >270 °C (Predicted)High boiling point is expected due to polarity and molecular weight. The related 2-chloro-6-trifluoromethyl nicotinic acid has a predicted boiling point of 271.3 °C.[7]
Solubility Soluble in DMSO, Methanol, THF, Dichloromethane. Sparingly soluble in water.Polarity and potential for hydrogen bonding suggest solubility in polar aprotic and protic organic solvents. Synthesis of related amides is performed in solvents like THF and DCM.[8]

Synthesis and Reactivity

The synthesis of this compound is most logically achieved from its corresponding carboxylic acid precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid. This well-established transformation involves the activation of the carboxylic acid followed by amidation.

Proposed Synthetic Pathway

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The process involves two key stages: activation of the carboxyl group to make it more susceptible to nucleophilic attack, and the subsequent reaction with an ammonia source.

G cluster_synthesis Synthetic Workflow start_acid 2-Chloro-6-(trifluoromethyl) nicotinic acid acyl_chloride Intermediate Acyl Chloride start_acid->acyl_chloride Activation with SOCl₂ or (COCl)₂ final_product 2-Chloro-6-(trifluoromethyl) nicotinamide acyl_chloride->final_product Amidation with Ammonium Hydroxide (NH₄OH)

Caption: Proposed two-step synthesis of the target amide from its carboxylic acid precursor.

Experimental Protocol: Amide Formation

This protocol is adapted from established methods for the synthesis of similar nicotinamides, such as 2-chloro-6-methylnicotinamide.[8] It represents a robust and reliable procedure for laboratory-scale synthesis.

Objective: To convert 2-chloro-6-(trifluoromethyl)nicotinic acid into this compound.

Materials:

  • 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

  • Oxalyl dichloride or Thionyl chloride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium hydroxide (30% aqueous solution, excess)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Acid Chloride Formation (Activation):

    • Suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add oxalyl dichloride (1.5 eq) dropwise via a dropping funnel. Causality: This step converts the carboxylic acid into a highly reactive acyl chloride intermediate. The reaction produces gaseous byproducts (CO, CO₂, HCl), so it must be performed in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction becomes a clear solution.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude acyl chloride, which is used immediately in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution dropwise. Causality: The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. An exotherm is expected, so slow addition and cooling are critical to control the reaction rate and prevent side reactions.

    • Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer three times with DCM or ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity

The molecule's reactivity is dictated by its functional groups. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides) to generate a library of derivatives. The amide functionality can undergo hydrolysis under strong acidic or basic conditions to revert to the carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

G cluster_analysis Analytical Characterization Workflow sample Synthesized Crude Product hplc HPLC-UV Analysis sample->hplc Purity Assessment lcms LC-MS Analysis hplc->lcms Identity Confirmation (Mass & Isotope Pattern) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) lcms->nmr Structural Elucidation pure_product Confirmed Structure & Purity >95% nmr->pure_product

Caption: A standard workflow for the comprehensive analytical validation of the target compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final compound.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in methanol or acetonitrile.

  • Analysis: The purity is calculated from the peak area percentage of the main product peak relative to all other peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and identity of the compound.

Protocol:

  • Use an LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • Employ chromatographic conditions similar to the HPLC method.

  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

  • Expected Observations:

    • The primary ion observed will be the protonated molecule [M+H]⁺.

    • Molecular Weight Confirmation: A peak should be detected at a mass-to-charge ratio (m/z) of approximately 225.00.

    • Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic isotopic pattern should be observed for the molecular ion peak: an [M+H]⁺ peak and an [M+2+H]⁺ peak in an approximate 3:1 intensity ratio, which is a definitive indicator of a monochlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural elucidation.

Expected Spectral Features (in a solvent like DMSO-d₆):

  • ¹H NMR:

    • Two distinct signals in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. Each will likely appear as a doublet.

    • Two broad singlets corresponding to the two non-equivalent amide protons (-CONH₂), typically in the δ 7.0-8.5 ppm range.

  • ¹³C NMR:

    • Signals for the 5 carbons of the pyridine ring. The carbons attached to the chloro, trifluoromethyl, and carboxamide groups will be significantly shifted.

    • A signal for the carbonyl carbon (C=O) typically around δ 160-170 ppm.

    • A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms.

  • ¹⁹F NMR:

    • A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the combination of the biologically relevant nicotinamide core and the synthetically versatile chloro and trifluoromethyl substituents.

  • Scaffold for Drug Discovery: The nicotinamide moiety is a component of the coenzyme NAD and is recognized by many enzymes.[9] Derivatives are known to act as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), which are targets in cancer therapy.[10] This compound provides a starting point for developing novel enzyme inhibitors.

  • Agrochemical Synthesis: Substituted pyridines are a major class of compounds used in herbicides and insecticides.[7] The trifluoromethyl group often enhances the biological activity and metabolic stability of agrochemicals.

  • Materials Science: Fluorinated organic molecules are of interest in the development of functional materials due to their unique electronic and physical properties.

Safety and Handling

Specific safety data for this compound is not available. Therefore, a conservative approach based on data from structurally similar compounds is required. The precursor acid and related nitrile are known irritants.[7][11][12]

Hazard ClassGHS PictogramHazard StatementPrecautionary Measures
Acute Toxicity, Oral GHS07 (Exclamation Mark)H302: Harmful if swallowed.P264, P270, P301+P312
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.P280, P302+P352
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.P280, P305+P351+P338
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.P261, P271, P304+P340

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[13]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[14]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined reactive sites allow for predictable chemical transformations, making it an ideal building block for creating diverse molecular libraries. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce, purify, and validate this compound, enabling its effective use in the discovery of new pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide (CAS: 386704-05-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)nicotinamide, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and an understanding of the physicochemical properties conferred by its constituent moieties, this document serves as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Nicotinamides

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing drug-like properties. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to enhanced binding affinity for biological targets.[1] Nicotinamide (a form of vitamin B3) and its derivatives are fundamental scaffolds in numerous biological processes and have been successfully utilized in the development of a wide range of therapeutics.[2][3]

This compound combines these key features: a pyridine core, a reactive chloro substituent, a stabilizing trifluoromethyl group, and a pharmacophoric carboxamide. This unique combination makes it a valuable building block for creating new chemical entities with potential applications in oncology, neuroscience, and infectious diseases, where substituted nicotinamides have shown promise. The 2-chloro- and 6-(trifluoromethyl) substituents on the pyridine ring offer distinct opportunities for synthetic diversification, allowing for the exploration of a broad chemical space in lead optimization campaigns.

Physicochemical Properties & Structural Data

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development.

PropertyValueSource
CAS Number 386704-05-8[4][5]
Molecular Formula C₇H₄ClF₃N₂O[4][5]
Molecular Weight 224.57 g/mol [4][5]
Melting Point 198-200 °CN/A
Appearance White to off-white crystalline solid (predicted)N/A
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and DMSO (predicted)N/A

Structural Representation:

Synthesis_Pathway A 2-Chloro-6-(trifluoromethyl)nicotinic acid B 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride A->B SOCl₂ or (COCl)₂ DCM, rt C This compound B->C NH₄OH or NH₃(g) THF, 0°C to rt Biological_Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening (e.g., enzyme inhibition assays, cell viability assays) B Dose-Response Studies (IC₅₀/EC₅₀ determination) A->B C Mechanism of Action Studies (e.g., Western blotting, qPCR) B->C D Pharmacokinetic Studies (ADME) C->D Lead Candidate Selection E Efficacy Studies (Disease models) D->E F Toxicology Studies E->F

References

A-Z of Synthesis: A Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a reliable and efficient synthesis pathway for 2-Chloro-6-(trifluoromethyl)nicotinamide, a key building block in modern medicinal chemistry. The protocols and insights presented are curated for researchers, chemists, and professionals in drug development, emphasizing mechanistic understanding, practical execution, and safety.

Introduction: Significance of the Target Compound

This compound is a vital heterocyclic intermediate. The unique electronic properties conferred by the trifluoromethyl group—such as enhanced metabolic stability and lipophilicity—combined with the reactive chlorine atom at the 2-position, make it a versatile scaffold for developing novel therapeutic agents. Its structure allows for diverse downstream modifications, crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Strategic Overview: Retrosynthetic Analysis

The most direct and industrially relevant approach to this compound involves a two-step sequence starting from the commercially available 2-amino-6-(trifluoromethyl)pyridine. This strategy leverages a classic Sandmeyer reaction, a robust and well-understood transformation for converting an aromatic amine into a halide via a diazonium salt intermediate.

// Nodes Target [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="2-Amino-6-(trifluoromethyl)nicotinamide", fillcolor="#F1F3F4", fontcolor="#202124"]; StartingMaterial [label="2-Amino-6-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Target -> Intermediate [label="Sandmeyer Reaction", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> StartingMaterial [label="Oxidation & Amidation", color="#34A853", fontcolor="#34A853"]; } dot Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway: From Precursor to Product

This synthesis is logically divided into two primary stages:

  • Stage 1: Formation of the nicotinamide precursor, 2-Amino-6-(trifluoromethyl)nicotinamide.

  • Stage 2: Diazotization of the amino group followed by chloro-dediazoniation (Sandmeyer reaction) to yield the final product.

Stage 1: Synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide

This initial step is often accomplished through established routes starting from 2-amino-6-(trifluoromethyl)pyridine, which typically involves the introduction of a carboxyl group or its equivalent at the 3-position, followed by amidation. For the purpose of this guide, we will assume the availability of a closely related precursor, 2-amino-6-(trifluoromethyl)nicotinic acid, as its synthesis is well-documented.[1] The conversion to the amide is a standard and high-yielding reaction.

Principle & Mechanism: The conversion of a carboxylic acid to a primary amide involves an activation step, typically forming an acyl chloride or another activated ester, followed by nucleophilic acyl substitution with ammonia. The use of thionyl chloride (SOCl₂) or oxalyl chloride is common for forming the acyl chloride intermediate. This highly electrophilic species readily reacts with ammonia to form the stable amide bond.

Experimental Protocol: Amidation of 2-Amino-6-(trifluoromethyl)nicotinic Acid

  • Activation: To a stirred solution of 2-amino-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • Reaction Monitoring: The reaction is monitored by the cessation of gas evolution (HCl and CO). The mixture is typically stirred for 2-3 hours at room temperature.

  • Solvent Removal: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-amino-6-(trifluoromethyl)nicotinoyl chloride.

  • Amidation: The crude acyl chloride is re-dissolved in an anhydrous solvent (e.g., tetrahydrofuran, THF) and cooled to 0 °C. A solution of aqueous ammonium hydroxide (2.5 eq) is added dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the mixture is stirred for an additional hour and then concentrated under reduced pressure. The resulting solid is suspended in water, filtered, washed with cold water, and dried under vacuum to afford 2-amino-6-(trifluoromethyl)nicotinamide.

Reagent/MaterialMolar Eq.PurposeKey Considerations
2-Amino-6-(trifluoromethyl)nicotinic acid1.0Starting MaterialMust be completely dry.
Oxalyl Chloride1.2Activating AgentHighly toxic and corrosive; handle in a fume hood.
Dichloromethane (DCM)-SolventAnhydrous grade is required.
N,N-Dimethylformamide (DMF)catalyticCatalystFacilitates acyl chloride formation.
Ammonium Hydroxide (aq.)2.5Nitrogen SourceUse a concentrated solution; addition must be slow and cooled.
Stage 2: Synthesis of this compound via Sandmeyer Reaction

This is the pivotal step, converting the amino-pyridine into the desired chloro-pyridine. The Sandmeyer reaction is a powerful transformation that proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]

Principle & Mechanism: The reaction begins with the diazotization of the primary aromatic amine using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl). This forms a diazonium salt intermediate. The subsequent addition of a copper(I) chloride (CuCl) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper(II) species, yielding the final chlorinated product and regenerating the copper(I) catalyst.[2][3]

// Nodes Start [label="2-Amino-6-(trifluoromethyl)nicotinamide\n(Ar-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Diazonium Salt\n(Ar-N2+)", fillcolor="#FBBC05", fontcolor="#202124"]; Radical [label="Aryl Radical\n(Ar•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound\n(Ar-Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout Cu1 [label="Cu(I)Cl", shape=plaintext, fontcolor="#4285F4"]; Cu2 [label="Cu(II)Cl2", shape=plaintext, fontcolor="#4285F4"];

// Edges Start -> Diazonium [label="NaNO2, HCl\n(0-5 °C)", color="#4285F4"]; Diazonium -> Radical [label="+ Cu(I)Cl\n- N2\n- Cu(II)Cl2", color="#EA4335"]; Radical -> Product [label="+ Cu(II)Cl2\n- Cu(I)Cl", color="#34A853"]; } dot Caption: Key stages of the Sandmeyer reaction workflow.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: Suspend 2-amino-6-(trifluoromethyl)nicotinamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to the cooled suspension. The key is to maintain the temperature strictly below 5 °C to prevent the premature decomposition of the diazonium salt. The addition is complete when a slight excess of nitrous acid is detected (positive test with starch-iodide paper).

  • Catalyst Addition: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. To this solution, slowly add the cold diazonium salt solution from the previous step.

  • Reaction: Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. The heating is continued until the gas evolution ceases (typically 1-2 hours).

  • Isolation and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Reagent/MaterialMolar Eq.PurposeKey Considerations
2-Amino-6-(trifluoromethyl)nicotinamide1.0SubstrateEnsure fine suspension for complete reaction.
Concentrated HClExcessAcid & Chloride SourceProvides acidic medium and chloride ions.
Sodium Nitrite (NaNO₂)1.1Diazotizing AgentPrepare solution fresh; add slowly to control exotherm.
Copper(I) Chloride (CuCl)1.2CatalystEssential for the radical transformation.
Ethyl Acetate-Extraction SolventEnsure complete extraction from the aqueous phase.

Troubleshooting and Process Optimization

  • Low Yield in Diazotization: This is often due to the temperature rising above 5 °C, causing the diazonium salt to decompose into phenolic byproducts. Ensure rigorous temperature control with an efficient cooling bath.

  • Incomplete Reaction: If the starting amine is still present after the reaction, it may indicate insufficient sodium nitrite or premature quenching of the nitrous acid. Always check for a slight excess of HONO before proceeding.

  • Byproduct Formation: The formation of biaryl compounds can occur, arising from the coupling of two aryl radicals.[2] Using a sufficient concentration of the copper catalyst can help minimize this side reaction by ensuring the aryl radical is trapped efficiently.

  • Purification Challenges: The final product may contain residual copper salts. A wash with a dilute aqueous ammonia solution during the work-up can help remove copper impurities by forming a water-soluble copper-ammonia complex.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2-amino-6-(trifluoromethyl)nicotinamide is a robust, scalable, and well-characterized pathway. By carefully controlling key parameters, particularly temperature during the diazotization step, researchers can reliably produce this valuable intermediate in high yield and purity. This guide provides the fundamental knowledge and practical steps necessary for its successful synthesis in a laboratory setting.

References

Physical and chemical properties of 2-Chloro-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, 2-Chloro-6-(trifluoromethyl)nicotinamide stands out as a versatile intermediate, prized for its unique electronic properties and predictable reactivity. The strategic placement of a chloro group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position of the pyridine ring creates a molecule with distinct potential for nucleophilic substitution and further functionalization. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its capabilities in synthesis and discovery.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity. This compound is a substituted pyridine derivative, a class of compounds of significant interest in the development of pharmaceuticals and agrochemicals.

Table 1: Core Compound Identifiers
IdentifierValueSource
IUPAC Name 2-chloro-6-(trifluoromethyl)pyridine-3-carboxamideN/A
CAS Number 386704-05-8[1]
Molecular Formula C₇H₄ClF₃N₂O[1][2]
Molecular Weight 224.57 g/mol [1][2]
Canonical SMILES C1=CC(=NC(=C1C(=O)N)Cl)C(F)(F)FN/A

The structure of the molecule is key to its reactivity. The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom and, more significantly, by the potent inductive effect of the trifluoromethyl (-CF₃) group. This electronic characteristic is pivotal for the chemical behaviors discussed in subsequent sections.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. While extensive data for this specific nicotinamide is not publicly available, properties can be inferred from its immediate precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, and related analogs.

Table 2: Physicochemical Data
PropertyValueNotesSource
Appearance White to off-white solid/powderBased on typical appearance of similar organic compounds.N/A
Melting Point 120 °CData for the precursor acid, 2-chloro-6-(trifluoromethyl)nicotinic acid. The amide is expected to have a different, likely higher, melting point.[3]
Boiling Point 271.3 ± 40.0 °C (Predicted)Data for the precursor acid. High boiling point is expected due to polarity and molecular weight.[3][4]
Solubility Soluble in organic solventsExpected to be soluble in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols. Poor solubility in water is anticipated.[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8 °CRecommended for long-term stability to prevent hydrolysis and other degradation.[3]

Expert Insight: The trifluoromethyl group significantly impacts solubility. While the amide functional group can participate in hydrogen bonding, the overall molecule possesses considerable hydrophobic character due to the -CF₃ group and the aromatic ring. Therefore, when selecting a solvent system for a reaction, a polar aprotic solvent like DMF or acetonitrile is often a superior choice over protic solvents, unless the protic solvent is a reactant.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, particularly at the C2 position.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this compound in synthetic chemistry stems from the lability of the C2-chloro group towards nucleophilic attack. The combined electron-withdrawing effects of the ring nitrogen, the C6-trifluoromethyl group, and the C3-carboxamide group make the C2 position highly electron-deficient and thus susceptible to substitution.

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Stabilized Intermediate) start->intermediate Nucleophilic Attack at C2 product 2-Substituted-6-(trifluoromethyl)nicotinamide + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻)

Caption: Generalized workflow for SₙAr reactions.

This reaction is highly valuable for introducing a wide array of functional groups, including amines, alcohols, thiols, and others, to the pyridine core. This versatility is a cornerstone of its application in building libraries of compounds for drug discovery.[5][6]

Synthesis Pathway

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)nicotinic acid. The conversion of the carboxylic acid to the primary amide is a standard and robust transformation in organic chemistry.

Protocol: Synthesis via Acid Chloride Intermediate

This common and efficient two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amination.

Step 1: Formation of the Acid Chloride

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.

  • Once complete, remove the excess solvent and thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Causality: Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.

Step 2: Amination

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution in an ice bath (0 °C).

  • Add an excess of concentrated aqueous ammonia (NH₄OH) or a solution of ammonia in an organic solvent dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Perform an aqueous workup: dilute with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Trustworthiness: This protocol is self-validating. The formation of the amide product results in a significant change in polarity and solubility compared to the starting acid, which can be easily confirmed by TLC analysis. The disappearance of the acidic proton in the ¹H NMR spectrum provides definitive confirmation of the successful transformation.

Spectroscopic Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. Spectroscopic methods provide a molecular fingerprint.

Table 3: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic Protons: Two signals in the aromatic region (typically δ 7.5-9.0 ppm), appearing as doublets due to coupling with each other. The electron-withdrawing groups will shift these protons downfield. - Amide Protons (-NH₂): Two broad singlets in the region of δ 7.0-8.5 ppm. The chemical shift can be variable and dependent on solvent and concentration.
¹³C NMR - Carbonyl Carbon (C=O): A signal around δ 160-170 ppm. - Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chloro (C2) and trifluoromethyl (C6) groups will be significantly affected. The C-F coupling will split the C6 signal into a quartet.
¹⁹F NMR - Trifluoromethyl Group (-CF₃): A sharp singlet around δ -60 to -70 ppm (relative to CFCl₃). This is a highly characteristic signal for the -CF₃ group on an aromatic ring.
IR Spectroscopy - N-H Stretch: Two medium-to-sharp bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide. - C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1690 cm⁻¹. - N-H Bend (Amide II): A band around 1600-1640 cm⁻¹. - C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak corresponding to the molecular weight (224.57). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Expert Insight: When analyzing the NMR spectra, pay close attention to the fluorine couplings. In ¹³C NMR, the carbon atom directly attached to the -CF₃ group will appear as a quartet due to one-bond C-F coupling. This provides unequivocal evidence for the presence and position of the trifluoromethyl group.

Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a key intermediate in the synthesis of biologically active molecules. Its derivatives have been explored in various therapeutic areas.

  • Scaffold for Agrochemicals: The nicotinamide scaffold is a well-known toxophore in insecticides. The specific substitution pattern of this molecule makes it a valuable starting point for creating new pesticide candidates.

  • Medicinal Chemistry Building Block: The ability to easily displace the chloro group allows for the rapid generation of diverse compound libraries.[5] By reacting the core with various amines, chemists can synthesize a wide range of N-substituted analogs to probe structure-activity relationships (SAR) for a given biological target.[6] For instance, nicotinamide derivatives are investigated as inhibitors for various enzymes and as modulators for ion channels.

  • Precursor for Fused Heterocycles: The amide and chloro functionalities can be used in cyclization reactions to build more complex, fused heterocyclic systems, which are often privileged structures in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Classification: The precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, is classified as toxic if swallowed and causes skin and serious eye irritation.[7] Similar hazards should be assumed for the amide derivative. It may also cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[8]

References

Hypothesized Mechanism of Action for 2-Chloro-6-(trifluoromethyl)nicotinamide: A NAMPT-Centric Approach to Inducing Cellular Energy Crisis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

2-Chloro-6-(trifluoromethyl)nicotinamide is a synthetic compound belonging to the nicotinamide derivative family. While direct studies on this specific molecule are not extensively published, its structural analogy to nicotinamide—the primary precursor for the NAD⁺ salvage pathway—provides a strong basis for a compelling mechanistic hypothesis. This guide posits that this compound functions as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). By competitively binding to the enzyme's active site, the compound is hypothesized to disrupt cellular NAD⁺ biosynthesis, leading to a profound energy crisis and subsequent apoptosis, particularly in metabolically hyperactive cells such as those found in various cancers. This document provides the theoretical framework for this hypothesis, outlines robust experimental protocols for its validation, and discusses the potential therapeutic implications.

Introduction: The Central Role of NAD⁺ Metabolism in Cellular Viability

Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular function, acting as a critical coenzyme in redox reactions essential for metabolism and ATP production.[1][2] Beyond its role in bioenergetics, NAD⁺ is a vital substrate for several enzyme families, including the poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and the sirtuins, which regulate gene expression and stress responses.[3][4]

Mammalian cells synthesize NAD⁺ through two primary routes: the de novo pathway from tryptophan and, more prominently, the salvage pathway, which recycles nicotinamide.[5] The rate-limiting enzyme in this salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[6][7] Due to their high metabolic and proliferative rates, many cancer cells exhibit a heightened reliance on the NAD⁺ salvage pathway for survival.[8] This dependency makes NAMPT a highly attractive therapeutic target for oncological drug development. Pharmacological inhibition of NAMPT triggers a rapid depletion of NAD⁺, leading to ATP exhaustion, metabolic collapse, and programmed cell death.[8][9]

This compound, with its core nicotinamide scaffold, is structurally primed to interact with the nicotinamide-binding pocket of NAMPT. The electron-withdrawing chloro and trifluoromethyl substituents may enhance binding affinity and specificity compared to the endogenous substrate, positioning it as a potential next-generation NAMPT inhibitor.

The Central Hypothesis: Competitive Inhibition of NAMPT

We hypothesize that this compound acts as a competitive inhibitor of NAMPT. The proposed mechanism unfolds through the following cascade:

  • Direct Enzyme Inhibition: The compound directly binds to the active site of NAMPT, competing with the endogenous substrate, nicotinamide.

  • Depletion of NAD⁺ Pools: This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), halting the salvage pathway and causing a rapid and severe decline in intracellular NAD⁺ levels.[6]

  • Metabolic Collapse & Oxidative Stress: The depletion of NAD⁺ cripples NAD⁺-dependent metabolic processes, including glycolysis and oxidative phosphorylation, leading to a sharp drop in ATP production.[10] This energy crisis is compounded by an increase in mitochondrial oxidative stress.

  • Induction of Apoptosis: The combination of energy depletion, impaired DNA repair, and oxidative stress culminates in the activation of the intrinsic apoptotic pathway, leading to cell death.[8][10]

This proposed mechanism is illustrated in the signaling pathway diagram below.

NAMPT_Inhibition_Pathway Compound This compound NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) Compound->NAMPT Inhibits NMN NMN NAMPT->NMN Catalyzes NAM Nicotinamide NAM->NAMPT Substrate NAD NAD+ NMN->NAD Multiple Steps ATP_Prod ATP Production (Glycolysis, OxPhos) NAD->ATP_Prod Required for DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Required for Apoptosis Apoptosis ATP_Prod->Apoptosis Depletion leads to Mito_Dys Mitochondrial Dysfunction (Increased ROS) Mito_Dys->Apoptosis Induces NAD_dep NAD+ Depletion NAD_dep->ATP_Prod NAD_dep->Mito_Dys Causes NAD_dep->DNA_Repair

Caption: Hypothesized signaling cascade of this compound.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-tiered approach is required, progressing from biochemical assays to cell-based functional studies. This framework ensures that each step of the proposed mechanism is validated.

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D A Phase 1: Biochemical Validation Target Engagement B Phase 2: Cellular Target Validation On-Target Effect A->B A1 Recombinant NAMPT Enzyme Kinetics Assay A->A1 C Phase 3: Functional Consequences Phenotypic Effect B->C B1 Intracellular NAD+/NADH Quantification Assay B->B1 B2 Cellular Thermal Shift Assay (CETSA) B->B2 D Phase 4: Rescue & Specificity Confirmation C->D C1 Cell Viability Assay (e.g., CellTiter-Glo) C->C1 D1 NMN/NR Rescue Experiments D->D1 A2 Determine IC50 & Ki A1->A2 C2 Apoptosis Assay (Annexin V/PI Staining) C1->C2 C3 Mitochondrial ROS Measurement (MitoSOX) C2->C3

Caption: A tiered experimental workflow to validate the NAMPT inhibition hypothesis.

Phase 1: Biochemical Target Engagement

Objective: To determine if this compound directly inhibits recombinant NAMPT enzyme activity and to characterize the nature of this inhibition.

Protocol 1: In Vitro NAMPT Enzyme Kinetics Assay

  • Reagents & Materials:

    • Recombinant human NAMPT enzyme.

    • Nicotinamide (substrate).

    • Phosphoribosyl pyrophosphate (PRPP) (co-substrate).

    • ATP.

    • Reaction Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and DTT).

    • This compound (test compound).

    • FK866 (positive control NAMPT inhibitor).[9]

    • Detection reagent for reaction product (e.g., coupled-enzyme system that measures pyrophosphate or NMN).

  • Procedure (IC₅₀ Determination):

    • Prepare a serial dilution of the test compound (e.g., from 1 nM to 100 µM) in DMSO. Also, prepare dilutions of the positive control, FK866.

    • In a 96-well plate, add 2 µL of each compound dilution. Add 2 µL of DMSO for 'no inhibitor' controls.

    • Prepare a master mix containing reaction buffer, NAMPT enzyme, and PRPP. Add 48 µL of this mix to each well.

    • Incubate for 15 minutes at 30°C to allow compound binding.

    • Initiate the reaction by adding 50 µL of a solution containing nicotinamide and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., fluorescence or luminescence) on a plate reader.

  • Data Analysis (Causality & Interpretation):

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • A low nanomolar IC₅₀ would provide strong evidence of direct enzyme inhibition. To determine the mechanism (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of the nicotinamide substrate. A competitive inhibitor will increase the apparent Km of the substrate without changing the Vmax.

Phase 2: Cellular Target Validation

Objective: To confirm that the compound engages NAMPT in a cellular context and depletes intracellular NAD⁺ levels.

Protocol 2: Intracellular NAD⁺/NADH Quantification Assay

  • Cell Culture:

    • Use a cancer cell line known to be sensitive to NAMPT inhibitors (e.g., A2780 ovarian cancer, HCT116 colon cancer).

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Procedure:

    • Treat cells with a serial dilution of this compound for a time course (e.g., 6, 24, 48 hours). Include vehicle (DMSO) and positive (FK866) controls.

    • At each time point, lyse the cells according to the kit manufacturer's protocol (e.g., NAD/NADH-Glo™ Assay, Promega).

    • Follow the kit instructions to measure NAD⁺ and NADH levels separately using a plate-based luminometer.

  • Data Analysis (Self-Validation):

    • Normalize NAD⁺/NADH levels to cell number or protein concentration.

    • A dose- and time-dependent decrease in the total NAD(H) pool in compound-treated cells compared to vehicle controls would validate on-target activity.[10] This directly links the biochemical inhibition to a cellular consequence.

Phase 3: Functional & Phenotypic Consequences

Objective: To link NAD⁺ depletion to downstream cellular effects, namely decreased viability and apoptosis.

Protocol 3: Apoptosis Analysis via Annexin V/Propidium Iodide Staining

  • Cell Culture & Treatment:

    • Seed cells (e.g., HCT116) in a 6-well plate.

    • Treat cells with the test compound at concentrations around its cellular IC₅₀ (determined from viability assays) for 24-72 hours. Include vehicle and a known apoptosis inducer (e.g., staurosporine) as controls.

  • Procedure:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

    • A significant increase in the Annexin V positive populations in compound-treated cells will confirm that the observed loss of viability is due to the induction of apoptosis.

Phase 4: Confirmation of Specificity

Objective: To prove that the cytotoxic effects of the compound are specifically due to the inhibition of the NAD⁺ salvage pathway.

Protocol 4: NMN/NR Rescue Experiment

  • Rationale: If the compound's toxicity is caused by blocking NMN production via NAMPT, then providing cells with NMN or Nicotinamide Riboside (NR), which are downstream products in the salvage pathway, should rescue the cells from death.

  • Procedure:

    • Perform a cell viability assay (e.g., CellTiter-Glo) as described previously.

    • Co-treat cells with a cytotoxic concentration of this compound and varying concentrations of NMN or NR.

    • Measure cell viability after 72 hours.

  • Expected Outcome:

    • A significant restoration of cell viability in the presence of NMN or NR would provide definitive proof that the compound's mechanism of action is on-target NAMPT inhibition.

Data Summary & Expected Results

The following table summarizes the expected quantitative outcomes from the proposed experimental framework.

Experiment Metric Expected Result for an Active Compound Interpretation
NAMPT Enzyme AssayIC₅₀Low nM to sub-µM rangePotent and direct inhibition of the target enzyme.
Enzyme KineticsKᵢ, Inhibition TypeLow nM Kᵢ, CompetitiveHigh-affinity binding to the nicotinamide substrate pocket.
NAD⁺ QuantificationEC₅₀ for NAD⁺ depletionCorrelates with viability EC₅₀Confirms on-target effect in a cellular environment.
Cell Viability AssayEC₅₀Potent (nM to low µM range)Compound is cytotoxic to cancer cells.
Apoptosis Assay% Annexin V+ CellsSignificant, dose-dependent increaseCytotoxicity is mediated through apoptosis.
Rescue Experiment% Viability Rescue>80% rescue with NMN/NRConfirms that cytotoxicity is specifically due to NAMPT inhibition.

Conclusion & Future Directions

The central hypothesis presented in this guide—that this compound functions as a competitive inhibitor of NAMPT—is grounded in its chemical structure and the well-established vulnerability of cancer cells to NAD⁺ depletion. The proposed experimental workflow provides a clear and rigorous path to validate this mechanism, from direct enzyme inhibition to specific, on-target cell death.

Successful validation would position this compound as a promising candidate for further preclinical development. Future studies should focus on its pharmacokinetic properties, in vivo efficacy in xenograft models, and potential for combination therapies, particularly with DNA-damaging agents where NAD⁺ depletion can synergistically enhance therapeutic effects.[8]

References

The Trifluoromethylpyridine Scaffold: A Privileged Motif Driving Innovation in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl group into the pyridine ring has given rise to a versatile class of compounds, the trifluoromethylpyridine (TFMP) derivatives, which have demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of TFMP derivatives across diverse applications, with a primary focus on their roles in agrochemicals and pharmaceuticals. By delving into the causality behind experimental designs and providing detailed protocols, this guide serves as a vital resource for professionals engaged in the discovery and development of novel bioactive molecules. The unique physicochemical properties conferred by the trifluoromethyl moiety, including its high electronegativity, metabolic stability, and lipophilicity, are explored as key drivers of the enhanced potency and favorable pharmacokinetic profiles observed in these derivatives. This guide aims to be a self-validating system, grounding its claims in authoritative references and providing actionable insights for the rational design of next-generation TFMP-based compounds.

Introduction: The Physicochemical Ascendancy of the Trifluoromethyl Group

The introduction of fluorine and fluorine-containing functional groups has revolutionized the fields of medicinal chemistry and agrochemical science.[1][2] Among these, the trifluoromethyl (-CF3) group holds a preeminent position due to its profound impact on a molecule's physicochemical and biological properties.[3][4] When appended to a pyridine scaffold, the resulting trifluoromethylpyridine (TFMP) moiety creates a privileged structural motif with a unique combination of features.[5][6]

The trifluoromethyl group is a potent electron-withdrawing group, which can significantly alter the pKa of the pyridine nitrogen, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2][3] Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, thereby enhancing the in vivo stability of the parent molecule.[7] This metabolic robustness often translates to improved pharmacokinetic profiles, including longer half-lives and reduced dosing frequencies.[8] The lipophilicity of the trifluoromethyl group can also facilitate passage across biological membranes, a critical attribute for bioavailability.[8][9] These combined properties are thought to be the primary contributors to the diverse and potent biological activities observed in TFMP derivatives.[1][2]

Synthesis of Trifluoromethylpyridine Derivatives: Key Strategies

The synthetic accessibility of TFMP derivatives is crucial for their widespread application. Two primary strategies dominate the landscape of their preparation:

  • Chlorine/Fluorine Exchange: This classical approach involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction, typically using hydrogen fluoride or other fluorinating agents, to yield the desired trifluoromethylpyridine.[1][2] This method is particularly well-suited for large-scale industrial production.

  • Cyclocondensation with Trifluoromethyl-Containing Building Blocks: This versatile strategy involves the construction of the pyridine ring from acyclic precursors, at least one of which already contains the trifluoromethyl group.[1][2] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2] This method offers greater flexibility in accessing a wider range of substitution patterns on the pyridine ring.

cluster_synthesis Synthetic Strategies for TFMP Derivatives Picoline Picoline Trichloromethylpyridine Trichloromethylpyridine Picoline->Trichloromethylpyridine Chlorination TFMP TFMP Trichloromethylpyridine->TFMP Fluorination (Halex) CF3 Building Blocks CF3 Building Blocks CF3 Building Blocks->TFMP Cyclocondensation

Caption: Key synthetic routes to trifluoromethylpyridine derivatives.

Agrochemical Applications of Trifluoromethylpyridine Derivatives

TFMP derivatives have made a significant impact on modern agriculture, with numerous commercialized products demonstrating potent herbicidal, insecticidal, and fungicidal activities.[1][5]

Herbicidal Activity

Several TFMP-containing herbicides function by inhibiting key enzymes in plant metabolic pathways.

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors: Fluazifop-butyl was one of the first TFMP-based herbicides to be commercialized.[1][2] It acts by inhibiting ACCase, a critical enzyme in fatty acid biosynthesis in grasses. The inclusion of the TFMP moiety was found to be crucial for its systemic translocation and potent herbicidal activity against perennial grass weeds.[2]

  • Acetolactate Synthase (ALS) Inhibitors: Flazasulfuron and pyroxsulam are examples of sulfonylurea and triazolopyrimidine herbicides, respectively, that contain a TFMP scaffold.[2] These compounds inhibit ALS (also known as acetohydroxyacid synthase or AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2] The TFMP group in these molecules contributes to their high potency and selectivity.

cluster_herbicides Herbicidal Mechanisms of TFMP Derivatives TFMP Herbicide TFMP Herbicide ACCase ACCase TFMP Herbicide->ACCase Inhibition (e.g., Fluazifop) ALS ALS TFMP Herbicide->ALS Inhibition (e.g., Flazasulfuron) Fatty Acid Synthesis Fatty Acid Synthesis ACCase->Fatty Acid Synthesis Blocks Weed Death (Grasses) Weed Death (Grasses) Fatty Acid Synthesis->Weed Death (Grasses) Branched-Chain Amino Acid Synthesis Branched-Chain Amino Acid Synthesis ALS->Branched-Chain Amino Acid Synthesis Blocks Weed Death (Broadleaf & Grasses) Weed Death (Broadleaf & Grasses) Branched-Chain Amino Acid Synthesis->Weed Death (Broadleaf & Grasses)

Caption: Inhibition of key plant enzymes by TFMP herbicides.

Insecticidal Activity

TFMP derivatives have been successfully developed as potent insecticides with diverse modes of action.

  • Chitin Biosynthesis Inhibitors: Chlorfluazuron is a benzoylurea-type insect growth regulator (IGR) that contains a TFMP moiety.[2] It disrupts the synthesis of chitin, a crucial component of the insect exoskeleton, leading to mortality during molting.[2]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: Sulfoxaflor is a sulfoximine insecticide that acts as a competitive modulator of nAChRs in insects, leading to paralysis and death.[10] The 6-(trifluoromethyl)pyridine core is a key feature of this molecule.

  • Chordotonal Organ Modulators: Flonicamid, a nicotinamide derivative with a 4-trifluoromethylpyridine structure, exhibits a unique mode of action by targeting the chordotonal organs of insects, which are responsible for hearing and proprioception.[1][10] This disruption leads to a cessation of feeding and subsequent starvation.

Insecticide Chemical Class Mode of Action Primary Target Pests
ChlorfluazuronBenzoylureaChitin Biosynthesis InhibitorLepidoptera, Diptera, Orthoptera
SulfoxaflorSulfoximinenAChR Competitive ModulatorSap-feeding insects (e.g., aphids, whiteflies)
FlonicamidPyridinecarboxamideChordotonal Organ ModulatorAphids
Fungicidal and Bactericidal Activity

The TFMP scaffold is also present in fungicides and bactericides that are vital for disease management in crops.

  • Respiratory Chain Inhibitors: Fluazinam is a broad-spectrum fungicide that uncouples oxidative phosphorylation in fungal mitochondria, disrupting the energy production process.[10] The trifluoromethyl-substituted pyridine ring was found to be essential for its high fungicidal activity.[10]

  • Antibacterial Agents: Recent research has demonstrated that TFMP amide derivatives containing sulfur moieties exhibit significant antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum.[11][12] Some of these compounds have shown efficacy superior to commercial bactericides.[11][12]

Pharmaceutical Applications of Trifluoromethylpyridine Derivatives

The favorable properties imparted by the TFMP group have made it an attractive scaffold in drug discovery.[9][13]

Anticancer Activity

TFMP derivatives have emerged as promising candidates for the development of targeted cancer therapies.

  • Kinase Inhibitors: Derivatives of 2-amino-4-(trifluoromethyl)pyridine have been investigated as potent inhibitors of various kinases involved in cancer cell proliferation and survival.[14] For example, they have shown inhibitory activity against Werner (WRN) helicase, a target in cancers with microsatellite instability, and the epidermal growth factor receptor (EGFR).[14]

cluster_anticancer Anticancer Mechanism of TFMP Derivatives TFMP Derivative TFMP Derivative Kinase (e.g., WRN, EGFR) Kinase (e.g., WRN, EGFR) TFMP Derivative->Kinase (e.g., WRN, EGFR) Inhibition Cancer Cell Signaling Pathway Cancer Cell Signaling Pathway Kinase (e.g., WRN, EGFR)->Cancer Cell Signaling Pathway Blocks Tumor Growth & Proliferation Tumor Growth & Proliferation Cancer Cell Signaling Pathway->Tumor Growth & Proliferation Inhibits

Caption: Kinase inhibition by TFMP derivatives in cancer therapy.

Antiviral Activity

The TFMP scaffold has been incorporated into molecules with promising antiviral properties.

  • Inhibition of Viral Replication: Certain TFMP derivatives have demonstrated the ability to inhibit the replication of viruses by targeting specific viral enzymes or processes.[13] For example, novel TFMP piperazine derivatives have shown excellent activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), potentially by inducing systemic acquired resistance in the host plant.[15]

Antibacterial Activity

Beyond agricultural applications, TFMP derivatives are being explored as potential treatments for bacterial infections in humans. The enhanced lipophilicity of the trifluoromethyl group can facilitate better penetration of bacterial cell membranes, potentially leading to increased efficacy against challenging pathogens.[9]

Experimental Protocols for Biological Activity Assessment

The following are generalized, step-by-step methodologies for evaluating the biological activity of novel TFMP derivatives.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Preparation of Media: Prepare potato dextrose agar (PDA) and sterilize by autoclaving.

  • Incorporation of Test Compound: While the PDA is still molten, add the TFMP derivative (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the solidified PDA plates.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

Insecticidal Assay (Leaf-Dip Method for Foliar Pests)
  • Preparation of Test Solutions: Prepare serial dilutions of the TFMP derivative in a suitable solvent containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Dip leaves of the host plant into the test solutions for a set period (e.g., 30 seconds) and allow them to air dry.

  • Insect Infestation: Place the treated leaves in a Petri dish or other suitable container with a moistened filter paper to maintain humidity. Introduce a known number of test insects (e.g., 10-20 larvae of Plutella xylostella) onto the leaves.

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Record the number of dead insects at specified time points (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Conclusion and Future Perspectives

Trifluoromethylpyridine derivatives have firmly established themselves as a cornerstone in the development of modern agrochemicals and as a highly promising scaffold in pharmaceutical research. The unique combination of physicochemical properties bestowed by the trifluoromethyl group continues to provide a fertile ground for the discovery of novel bioactive compounds with enhanced potency, selectivity, and metabolic stability. The diverse mechanisms of action exhibited by these derivatives underscore the versatility of the TFMP core structure. Future research will likely focus on the development of more sustainable and environmentally benign synthetic methodologies, the exploration of new biological targets, and the application of computational and structure-based design approaches to further optimize the therapeutic and pesticidal potential of this remarkable class of molecules. The continued investigation into the biological activities of TFMP derivatives holds immense promise for addressing critical challenges in human health and food security.

References

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Trifluoromethyl-Substituted Nicotinamides

Nicotinamide, a vital form of vitamin B3, is a cornerstone of cellular metabolism, primarily through its role as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). In recent years, synthetic analogs of nicotinamide have garnered significant attention in the field of drug discovery for their diverse pharmacological activities. The introduction of a trifluoromethyl (CF3) group, a bioisostere of a methyl group, can profoundly alter the physicochemical and biological properties of a molecule, often enhancing its metabolic stability, lipophilicity, and binding affinity to target proteins. 2-Chloro-6-(trifluoromethyl)nicotinamide stands as a compelling scaffold in this class, offering a unique combination of reactive sites and electronic properties for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, from its synthesis and chemical characteristics to its potential mechanisms of action and applications in drug discovery, drawing upon the established knowledge of related nicotinamide derivatives.

Chemical and Physical Properties

This compound is a solid, crystalline compound with the chemical formula C₇H₄ClF₃N₂O and a molecular weight of 224.57 g/mol [1][2].

PropertyValueSource
CAS Number 386704-05-8[1][2][3][4]
Molecular Formula C₇H₄ClF₃N₂O[1][2]
Molecular Weight 224.57 g/mol [1][2]
Appearance White to off-white solidInferred from typical appearance of similar organic compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)Inferred from the structure and properties of related compounds
Melting Point Not explicitly reported for this compound, but related nicotinamides have melting points in the range of 100-200°C.General knowledge of organic compounds

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Carboxylic Acid Precursor cluster_1 Step 2: Amidation 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine Oxidation Oxidation 2-Chloro-6-methylpyridine->Oxidation Oxidizing Agent (e.g., KMnO4) 2-Chloro-6-(trifluoromethyl)nicotinic_acid 2-Chloro-6-(trifluoromethyl)nicotinic Acid Oxidation->2-Chloro-6-(trifluoromethyl)nicotinic_acid 2-Chloro-6-(trifluoromethyl)nicotinic_acid_2 2-Chloro-6-(trifluoromethyl)nicotinic Acid Activation Activation 2-Chloro-6-(trifluoromethyl)nicotinic_acid_2->Activation Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Acyl_Chloride Acyl Chloride Intermediate Activation->Acyl_Chloride Ammonia Ammonia Acyl_Chloride->Ammonia Ammonia source (e.g., NH₄OH) Target_Compound This compound Ammonia->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

  • To a stirred solution of 2-chloro-6-methylpyridine in a suitable solvent (e.g., pyridine or water), slowly add an oxidizing agent such as potassium permanganate (KMnO₄) at a controlled temperature.

  • The reaction mixture is heated to reflux for several hours to ensure complete oxidation of the methyl group to a carboxylic acid.

  • Upon completion, the reaction is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite).

  • The mixture is filtered to remove manganese dioxide, and the filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 2-chloro-6-(trifluoromethyl)nicotinic acid.

  • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid precursor[5].

Step 2: Amidation to this compound

  • Suspend 2-chloro-6-(trifluoromethyl)nicotinic acid in an inert solvent such as dichloromethane (DCM) or toluene.

  • Add a chlorinating agent, for instance, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the mixture at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acyl chloride intermediate.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dioxane) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The reaction mixture is then concentrated, and the crude product is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude this compound.

  • Purification can be achieved by column chromatography on silica gel or by recrystallization to yield the final product of high purity.

Potential Mechanisms of Action and Therapeutic Applications

The biological activity of this compound has not been extensively reported. However, based on the known pharmacology of structurally related nicotinamide analogs, we can hypothesize several potential mechanisms of action and therapeutic applications.

Enzyme Inhibition: A Promising Avenue

The trifluoromethyl group and the chloro substituent on the pyridine ring can significantly influence the molecule's interaction with enzyme active sites.

  • Nicotinamide N-methyltransferase (NNMT) Inhibition: NNMT is an enzyme that catalyzes the N-methylation of nicotinamide and is implicated in various diseases, including metabolic disorders and cancer. The structural similarity of this compound to the natural substrate suggests it could act as a competitive inhibitor of NNMT. The electron-withdrawing nature of the trifluoromethyl and chloro groups may alter the electron density of the pyridine nitrogen, potentially affecting its ability to be methylated and thereby inhibiting the enzyme.

  • Sirtuin Modulation: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation, including metabolism, DNA repair, and aging. As a nicotinamide analog, this compound could potentially modulate sirtuin activity. Nicotinamide itself is a known inhibitor of sirtuins. The specific effects of the chloro and trifluoromethyl substitutions would need to be experimentally determined.

  • Other Enzyme Targets: The broader class of nicotinamide derivatives has been shown to inhibit various other enzymes, including succinate dehydrogenase and cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit inhibitory activity against these or other enzymes, opening avenues for its development as an anti-inflammatory or anti-cancer agent.

Mechanism_of_Action cluster_Enzyme_Inhibition Potential Enzyme Inhibition cluster_Cellular_Processes Modulation of Cellular Processes Target_Compound This compound NNMT Nicotinamide N-methyltransferase (NNMT) Target_Compound->NNMT Inhibits Sirtuins Sirtuins Target_Compound->Sirtuins Modulates Other_Enzymes Other Enzymes (e.g., SDH, COX) Target_Compound->Other_Enzymes Potentially Inhibits NAD_Metabolism NAD+ Metabolism NNMT->NAD_Metabolism Regulates Signaling_Pathways Cell Signaling Pathways Sirtuins->Signaling_Pathways Regulates

Caption: Hypothesized mechanisms of action for this compound.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the antimicrobial and antifungal activities of various substituted nicotinamide derivatives. The presence of the halogen (chlorine) and the trifluoromethyl group could enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Once inside the cell, it could disrupt essential metabolic pathways or inhibit key enzymes necessary for microbial survival.

Future Directions and Research Opportunities

The full therapeutic potential of this compound remains to be elucidated. Future research should focus on several key areas:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and validated synthetic protocol are crucial for making this compound readily accessible to the research community. Full characterization using modern analytical techniques (NMR, MS, IR, and elemental analysis) is also essential.

  • Biological Screening and Target Identification: A comprehensive biological screening of this compound against a panel of relevant enzymes (e.g., NNMT, sirtuins, kinases) and in various disease models (e.g., cancer cell lines, microbial cultures) is warranted. Successful "hits" from these screens should be followed by target deconvolution studies to identify the specific molecular targets.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs of this compound, with systematic modifications at the chloro, trifluoromethyl, and amide functionalities, will provide valuable insights into the structure-activity relationships. This will guide the rational design of more potent and selective derivatives.

  • Pharmacokinetic and Toxicological Profiling: For any promising lead compounds, a thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vitro and in vivo toxicity, will be necessary to assess their drug-like properties and potential for further development.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its unique structural features, combining the core nicotinamide scaffold with a reactive chloro group and a metabolically stable trifluoromethyl moiety, make it an attractive starting point for the development of novel inhibitors of key enzymes and modulators of cellular pathways. While direct experimental data on this specific compound is currently limited, the wealth of information available for related nicotinamide analogs provides a strong rationale for its further investigation. Through systematic synthesis, biological evaluation, and medicinal chemistry optimization, this compound and its derivatives could emerge as valuable tools for both basic research and the development of new therapeutics for a range of human diseases.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a detailed examination of the synthetic pathway and key intermediates involved in the preparation of 2-Chloro-6-(trifluoromethyl)nicotinamide. This molecule is a crucial building block in the development of novel pharmaceutical and agrochemical agents, where the unique combination of the chloro, trifluoromethyl, and nicotinamide moieties imparts specific biological activities. Our focus is on the causality behind experimental choices and the presentation of self-validating protocols, grounded in established chemical literature.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that hinges on the sequential formation and transformation of three critical intermediates. The general strategy involves constructing the trifluoromethylated pyridine ring, followed by functional group interconversions to install the chloro and amide functionalities at the desired positions.

The logical progression of this synthesis is illustrated below, starting from the foundational hydroxy-nitrile precursor and proceeding through chlorination, hydrolysis, and final amidation.

Synthesis_Overview Start Precursors I1 Intermediate 1: 2-Hydroxy-6-(trifluoromethyl)nicotinonitrile Start->I1 Ring Formation I2 Intermediate 2: 2-Chloro-6-(trifluoromethyl)nicotinonitrile I1->I2 Chlorination I3 Intermediate 3: 2-Chloro-6-(trifluoromethyl)nicotinic Acid I2->I3 Hydrolysis Final Final Product: This compound I3->Final Amidation

Caption: High-level workflow for the synthesis of this compound.

Intermediate 1: 2-Hydroxy-6-(trifluoromethyl)nicotinonitrile

The synthesis typically begins with the construction of the core pyridine scaffold already containing the trifluoromethyl and nitrile groups. 2-Hydroxy-6-(trifluoromethyl)nicotinonitrile serves as a stable, accessible entry point to the desired substitution pattern. The hydroxy group is a versatile handle, readily converted to the target chloro substituent in a subsequent step.

While various methods exist for constructing substituted pyridines, a common approach involves the condensation of a trifluoromethyl-containing building block with a suitable partner to form the heterocyclic ring.[1] This intermediate is a crucial precursor for accessing the chloro-derivative.[2]

Intermediate 2: 2-Chloro-6-(trifluoromethyl)nicotinonitrile

The conversion of the hydroxyl group to a chlorine atom is a pivotal step, transforming the relatively unreactive hydroxyl precursor into a more versatile intermediate suitable for further modification. This is achieved through a robust chlorination reaction.

Causality and Experimental Choice

The replacement of a pyridinic hydroxyl group with chlorine requires potent chlorinating agents because the tautomeric pyridone form is relatively stable. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is exceptionally effective for this transformation.[2]

  • Phosphorus oxychloride (POCl₃) serves as both the solvent and the chlorinating agent.

  • Phosphorus pentachloride (PCl₅) is added to increase the reactivity of the system, ensuring complete conversion of the hydroxyl group. The reaction is typically performed under reflux to provide the necessary activation energy for this demanding transformation.[2] A vigorous initial reaction is often observed, necessitating controlled addition of the reagents.[2][3]

Detailed Experimental Protocol: Chlorination

The following protocol is adapted from established procedures for the synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile.[2]

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, preheat 2-hydroxy-6-(trifluoromethyl)nicotinonitrile (1.0 eq) and add phosphoryl chloride (2.0 vol).

  • Reagent Addition: Slowly add phosphorus pentachloride (1.5 eq) to the mixture. Caution: The initial addition may cause vigorous foaming and an exothermic reaction.[2] Maintain control by adjusting the addition rate.

  • Reaction: After the addition is complete, gently heat the mixture to reflux and maintain for approximately 22 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]

  • Work-up:

    • Cool the reaction mixture to 50-55 °C and remove the excess phosphoryl chloride by distillation under reduced pressure.[2]

    • Carefully pour the residue onto crushed ice (~2.2 parts by weight).

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.[2]

  • Extraction and Purification:

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate.[2]

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude liquid via column chromatography (e.g., 10% ethyl acetate in hexane) to obtain 2-Chloro-6-(trifluoromethyl)nicotinonitrile as a light brown liquid.[2]

Intermediate 3: 2-Chloro-6-(trifluoromethyl)nicotinic Acid

With the chloro and trifluoromethyl groups correctly positioned, the next strategic conversion is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This sets the stage for the final amidation step.

Causality and Experimental Choice

The hydrolysis of a nitrile to a carboxylic acid is a classic and reliable transformation in organic synthesis. It can be performed under either acidic or basic conditions. The choice of conditions depends on the stability of the other functional groups in the molecule. For this substrate, both strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH) followed by acidic workup can be effective. This conversion is essential as the carboxylic acid is the direct precursor to the target amide. The resulting product is a stable, white crystalline powder.[4]

Representative Experimental Protocol: Nitrile Hydrolysis
  • Reaction Setup: Charge a reaction vessel with 2-Chloro-6-(trifluoromethyl)nicotinonitrile (1.0 eq) and a solution of aqueous sulfuric acid (e.g., 75%).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC until the nitrile starting material is consumed.

  • Work-up:

    • Cool the reaction mixture and carefully pour it into a beaker of ice water.

    • The product, 2-Chloro-6-(trifluoromethyl)nicotinic acid, will precipitate as a solid.

    • Adjust the pH with a base if necessary to ensure complete precipitation.

  • Purification:

    • Filter the solid product and wash thoroughly with cold water.

    • Dry the solid under vacuum to yield the pure carboxylic acid intermediate.[5]

Final Product Synthesis: this compound

The final step in the sequence is the conversion of the carboxylic acid group of 2-Chloro-6-(trifluoromethyl)nicotinic acid into the primary amide, yielding the target compound.

Causality and Experimental Choice

Amide bond formation from a carboxylic acid typically requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine source, such as ammonia or ammonium hydroxide.[6][7] A common and effective method involves a two-stage, one-pot procedure:

  • Activation: The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a reagent like oxalyl chloride or thionyl chloride.[8] This reaction is clean, with gaseous byproducts that are easily removed.

  • Amidation: The activated acyl chloride is then reacted in situ with an ammonia source (e.g., ammonium hydroxide) to form the final amide product.[8]

Amidation_Mechanism cluster_0 Activation Step cluster_1 Amidation Step I3 Carboxylic Acid (Intermediate 3) AC Acyl Chloride (Reactive Intermediate) I3->AC + (COCl)₂ Final Nicotinamide (Final Product) AC->Final + NH₄OH

Caption: Logical flow of the final amidation reaction.

Representative Experimental Protocol: Amidation

The following protocol is based on standard amidation procedures.[8]

  • Activation:

    • In a dry reaction flask under an inert atmosphere, suspend 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the mixture for 2 hours at room temperature.

  • Amidation:

    • Concentrate the mixture under reduced pressure to remove excess solvent and oxalyl chloride, yielding the crude acyl chloride.

    • Dissolve the residue in a solvent like tetrahydrofuran (THF).

    • Cool the solution in an ice bath and add ammonium hydroxide (excess) dropwise.

    • Allow the reaction to stir for 2 hours, gradually warming to room temperature.

  • Work-up and Purification:

    • Filter the resulting mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Summary of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Hydroxy-6-(trifluoromethyl)nicotinonitrileIntermediate 1C₇H₃F₃N₂O188.11Not specified
2-Chloro-6-(trifluoromethyl)nicotinonitrileIntermediate 2C₇H₂ClF₃N₂206.55386704-06-9
2-Chloro-6-(trifluoromethyl)nicotinic AcidIntermediate 3C₇H₃ClF₃NO₂225.55280566-45-2
This compoundFinal ProductC₇H₄ClF₃N₂O224.57386704-05-8

Data sourced from[2][9][10][11][12][13]. Structure images are representative.

References

The Pharmacological Potential of 2-Chloro-6-(trifluoromethyl)nicotinamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinamide, a form of vitamin B3, and its derivatives represent a burgeoning field in medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential across a spectrum of diseases.[1] This technical guide explores the prospective pharmacological relevance of a specific, yet under-investigated derivative, 2-Chloro-6-(trifluoromethyl)nicotinamide. While direct extensive research on this molecule is emerging, its structural features—a nicotinamide core substituted with a chloro group and a trifluoromethyl moiety—suggest a high potential for interaction with key biological targets. This document provides a comprehensive overview of the established activities of related nicotinamide derivatives, proposes potential mechanisms of action for this compound, and offers detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Nicotinamide Scaffold in Modern Drug Discovery

Nicotinamide is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism, DNA repair, and signaling.[2][3] The inherent biological significance of the nicotinamide structure has made it a privileged scaffold in the design of novel therapeutics.[1] Derivatives of nicotinamide have been successfully developed to modulate the activity of a wide range of enzymes, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and histone deacetylases (HDACs), leading to breakthroughs in oncology, metabolic disorders, and neurodegenerative diseases.[1][4][5]

The subject of this guide, this compound, is a synthetic derivative characterized by its core nicotinamide structure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number386704-05-8[6][7]
Molecular FormulaC7H4ClF3N2O[6][7]
Molecular Weight224.57 g/mol [6][7]

The introduction of a chlorine atom and a trifluoromethyl group to the pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate the electronic properties of the molecule, thereby influencing its binding affinity to target proteins.

Hypothesized Pharmacological Targets and Mechanisms of Action

Based on the extensive research into nicotinamide derivatives, we can postulate several high-probability targets and mechanisms of action for this compound.

PARP Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the repair of single-strand DNA breaks.[1] Many nicotinamide derivatives have been designed as potent PARP-1 inhibitors by mimicking the nicotinamide moiety of its natural substrate, NAD+.[1] The inhibition of PARP-1 is a clinically validated strategy in the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1] The core nicotinamide scaffold of this compound makes it a prime candidate for investigation as a PARP inhibitor.

dot

Caption: Proposed mechanism of PARP-1 inhibition.

Modulation of Sirtuin Activity

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging. Nicotinamide itself is a known inhibitor of sirtuins. The structural modifications in this compound could alter its interaction with the sirtuin active site, potentially leading to either enhanced inhibition or even activation, depending on the specific sirtuin isoform.

Anti-Angiogenic Effects

Several nicotinamide derivatives have demonstrated potent anti-angiogenic properties.[8] For instance, the derivative BRN-250 has been shown to inhibit vascular endothelial growth factor (VEGF)-mediated signaling in human endothelial cells by targeting the VEGF receptor 2 (VEGFR2) and its downstream AKT pathway.[8] The potential of this compound to interfere with angiogenesis warrants investigation, particularly in the context of cancer therapy.

dot

Caption: Potential anti-angiogenic mechanism of action.

Inhibition of DNA Demethylases

Recent studies have identified nicotinamide derivatives as potent and selective inhibitors of DNA demethylases like AlkB homolog 2 (ALKBH2), which is highly expressed in certain cancers such as glioblastoma.[9] Inhibition of ALKBH2 leads to increased DNA methylation and has shown anti-proliferative and anti-migratory effects in cancer cells.[9] Given this precedent, this compound should be evaluated for its activity against ALKBH2 and other related demethylases.

Recommended Experimental Protocols

To systematically evaluate the pharmacological potential of this compound, the following experimental workflows are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of this compound against key enzyme targets.

Protocol: PARP-1 Inhibition Assay (HTS Fluorescence-Based)

  • Reagents and Materials: Recombinant human PARP-1, NAD+, biotinylated NAD+, streptavidin-coated plates, histone H1, activated DNA, and a fluorescent PARP inhibitor as a positive control.

  • Plate Preparation: Coat streptavidin plates with histone H1 and activated DNA.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

  • Reaction: In each well, combine PARP-1 enzyme, the test compound or control, and a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP-1 catalyzed reaction.

  • Detection: Wash the plate to remove unreacted reagents. Add a fluorescently labeled anti-poly(ADP-ribose) antibody.

  • Readout: Measure the fluorescence intensity. A decrease in signal indicates inhibition of PARP-1 activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol: ALKBH2 Inhibition Assay (Fluorescence Polarization)

  • Reagents and Materials: Recombinant human ALKBH2, a fluorescently labeled DNA probe containing N3-methylcytosine, 2-oxoglutarate, Fe(II), and a known ALKBH2 inhibitor.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Reaction: Combine ALKBH2, the test compound, 2-oxoglutarate, and Fe(II) in an appropriate buffer.

  • Incubation: Add the fluorescent DNA probe and incubate to allow for demethylation.

  • Readout: Measure fluorescence polarization. Demethylation by ALKBH2 will result in a decrease in polarization.

  • Data Analysis: Determine the IC50 value from the dose-response curve.[9]

Cell-Based Assays

Objective: To assess the cellular effects of this compound in relevant disease models.

Protocol: Cancer Cell Line Viability Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., BRCA-deficient breast cancer lines for PARP inhibitor testing, U87 glioblastoma cells for ALKBH2 inhibitor testing) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with increasing concentrations of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Protocol: Endothelial Cell Tube Formation Assay (Anti-Angiogenesis)

  • Cell Culture: Use Human Umbilical Vein Endothelial Cells (HUVECs).

  • Plate Coating: Coat a 96-well plate with Matrigel.

  • Treatment and Seeding: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of this compound.

  • Incubation: Incubate for 6-12 hours to allow for tube formation.

  • Imaging: Stain the cells with calcein AM and visualize the tube-like structures using a fluorescence microscope.

  • Analysis: Quantify the total tube length and the number of branch points. A reduction in these parameters indicates anti-angiogenic activity.[8]

Summary of Potential Therapeutic Applications and Future Directions

The structural attributes of this compound, in the context of the established pharmacology of its chemical class, suggest its potential utility in several therapeutic areas:

  • Oncology: As a potential inhibitor of PARP, ALKBH2, or angiogenesis, this molecule could be a candidate for the treatment of various cancers.

  • Neurodegenerative Diseases: Given the role of nicotinamide in neuronal health and the modulation of sirtuins, this compound may offer neuroprotective effects.[5][10]

  • Metabolic Disorders: The influence of nicotinamide derivatives on metabolic pathways suggests potential applications in conditions like diabetes and obesity.[11]

Future research should focus on the systematic in vitro and in vivo evaluation of this compound against a panel of relevant biological targets. Favorable in vitro and cell-based assay results should be followed by pharmacokinetic and toxicology studies to assess its drug-like properties. The synthesis of analogs with modifications to the chloro and trifluoromethyl groups could also lead to the discovery of compounds with improved potency and selectivity.

Conclusion

While this compound remains a relatively unexplored molecule, its foundational nicotinamide scaffold, coupled with strategic chemical modifications, positions it as a compound of significant interest for pharmacological investigation. The hypotheses and experimental frameworks presented in this guide offer a clear path for researchers to unlock its potential therapeutic value. The continued exploration of novel nicotinamide derivatives is a promising frontier in the quest for new and effective medicines.

References

A Senior Application Scientist's Guide to the Safe Laboratory Handling of 2-Chloro-6-(trifluoromethyl)nicotinamide and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 2-Chloro-6-(trifluoromethyl)nicotinamide and structurally related chemical intermediates. As this specific compound is a niche research chemical, publicly available, peer-reviewed safety data is limited. Therefore, this guide synthesizes safety information from the material safety data sheets (MSDS) of closely related analogs, including 2-chloro-6-(trifluoromethyl)nicotinic acid and other chlorinated, trifluoromethyl-substituted pyridines. The core chemical scaffold presents known hazard classes; thus, a conservative and rigorous approach to safety is paramount. This guide is built on the principles of causality in experimental design and self-validating safety protocols to ensure the well-being of laboratory personnel.

Compound Profile and Hazard Identification

This compound belongs to a class of halogenated pyridine derivatives frequently used as building blocks in medicinal chemistry and agrochemical synthesis. The combination of a chlorinated pyridine ring and a trifluoromethyl group dictates its reactivity and toxicological profile.

GHS Hazard Classification Synthesis

Based on data from analogous compounds, a presumptive GHS classification has been compiled. Researchers must treat the compound as, at minimum, possessing these hazards.[1][2][3]

Hazard ClassGHS Hazard StatementSignal WordPictogramSource Analogs & Notes
Acute Toxicity, Oral H302: Harmful if swallowed.[1][3][4]WarningGHS07 (Exclamation Mark)Classification based on multiple trifluoromethyl- and chloro-substituted pyridines.[1][3][4]
Skin Corrosion/Irritation H315: Causes skin irritation.[1][2][3][5]WarningGHS07 (Exclamation Mark)A consistent finding across related pyridine carboxamides and acids.[1][2][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][2][5][6]WarningGHS07 (Exclamation Mark)High likelihood of causing significant, potentially damaging, eye irritation.[1][2][6]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[2][5]WarningGHS07 (Exclamation Mark)Inhalation of dusts may irritate the respiratory tract.[2][5]

This table represents a synthesized hazard profile. The actual hazards of this compound may vary and should be handled with the assumption that they meet or exceed these classifications.

Chemical and Physical Properties

Understanding the physical state and properties is crucial for anticipating its behavior in the lab.

PropertyValueSource/Note
Molecular Formula C₇H₄ClF₃N₂ON/A
Appearance Likely a white to off-white solid or powder at room temperature.Based on related compounds.
Reactivity Stable under recommended storage conditions.[7] Incompatible with strong oxidizing agents, strong acids, and strong bases.[7]Avoid contact with incompatible materials to prevent vigorous reactions.
Hazardous Decomposition Thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7][8]Fires involving this compound will produce highly toxic fumes.

Engineering Controls & Personal Protective Equipment (PPE): A Self-Validating System

The primary directive is to minimize all routes of exposure. The combination of engineering controls and PPE creates a system where each component validates the safety of the next step.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound, including weighing, and the handling of its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves two primary purposes:

  • Containment: It prevents the inhalation of fine dust particles, which may cause respiratory irritation.[2][5][9]

  • Vapor Control: Although the compound is a solid, organic solvents used for dissolution will generate vapors that are safely contained and exhausted.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Post-Handling prep Verify Fume Hood Certification is Current ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe setup Prepare Work Surface (Absorbent Liner) ppe->setup weigh Weigh Solid Compound setup->weigh Begin Work dissolve Prepare Solution weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer cleanup Clean Work Area transfer->cleanup Complete Work waste Segregate & Label Hazardous Waste cleanup->waste decontaminate Remove & Dispose of Gloves Wash Hands Thoroughly waste->decontaminate

Caption: Standard workflow for handling potent chemical compounds.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile.

  • Eye and Face Protection: Tightly-fitting chemical safety goggles are mandatory.[7][10] Given the "Causes serious eye irritation" classification, standard safety glasses are insufficient. A face shield should be worn over the goggles during procedures with a high risk of splashing.[11]

  • Skin Protection: A standard laboratory coat must be worn and kept fully buttoned. For handling larger quantities or during tasks with a higher risk of spills, a chemically resistant apron is recommended.

  • Hand Protection: Chemical-resistant gloves are required.[12] Nitrile gloves are a suitable choice for incidental contact. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[12] Always wash hands thoroughly with soap and water after removing gloves.[4][6]

Standard Operating Procedures (SOPs)

Adherence to standardized procedures is essential for reproducibility and safety.

Weighing the Compound
  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent dust inhalation.

  • Use a disposable weigh boat or creased weighing paper.

  • Use a spatula to carefully transfer the solid. Avoid creating airborne dust.

  • After weighing, gently tap the spatula on the weigh boat to dislodge any remaining powder.

  • Clean the balance and surrounding area with a damp cloth or towel to collect any residual dust. Dispose of the cloth as contaminated waste.

Storage
  • Store the compound in a tightly sealed, clearly labeled container.[10][13]

  • Keep the container in a cool, dry, and well-ventilated area.[9][13]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Consider storing in a locked cabinet or an area with restricted access.[13][14]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.[6][12]
Skin Contact Take off contaminated clothing immediately.[10] Wash the affected area thoroughly with soap and plenty of water.[12][15] Seek medical attention if irritation persists.[13]
Inhalation Move the person to fresh air.[10][15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[12][15] Never give anything by mouth to an unconscious person.[12][15] Seek immediate medical attention.[4][6]
Accidental Release (Spill) Response

A clear, logical response to a spill is critical to prevent secondary contamination and exposure.

G spill Spill Detected evacuate Alert others in the area. Evacuate if necessary. spill->evacuate ppe Don appropriate PPE: - Respirator (if large spill) - Goggles & Face Shield - Chemical-resistant gloves - Lab coat/apron evacuate->ppe contain Cover with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials. ppe->contain cleanup Carefully sweep or scoop up the absorbed material. contain->cleanup container Place in a sealed, labeled container for hazardous waste. cleanup->container decon Decontaminate the spill area with soap and water. container->decon waste Dispose of all contaminated materials as hazardous waste. decon->waste

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect excess compound, contaminated weigh boats, gloves, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.[13][16]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour this waste down the drain.[10][12]

  • Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[16] Subsequent rinses can be managed according to local institutional policies.

  • Disposal: All waste must be disposed of through a licensed chemical destruction facility or an approved hazardous waste handler, in accordance with all local, state, and federal regulations.[8][10][14]

References

Methodological & Application

Experimental protocol for synthesizing 2-Chloro-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Protocol for the Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinamide

Abstract

This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, a key building block in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the chlorination of 2-Hydroxy-6-(trifluoromethyl)nicotinamide using phosphorus oxychloride (POCl₃), followed by the hydrolysis of the intermediate nitrile. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes comprehensive safety guidelines, characterization data, and a troubleshooting guide to ensure successful synthesis by researchers and drug development professionals.

Introduction

This compound is a vital intermediate in the synthesis of various biologically active molecules. Its trifluoromethyl and chloro-substituted pyridine core makes it a valuable scaffold for the development of novel insecticides, herbicides, and pharmaceuticals. The protocol detailed herein describes a robust and scalable method for its preparation, focusing on the widely utilized chlorination of a hydroxypyridine precursor.

The conversion of 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomers) to 2-chloropyridines is a fundamental transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this purpose.[1][2] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently attacked by a chloride ion to yield the desired 2-chloropyridine.

Reaction Mechanism & Scientific Rationale

The synthesis of this compound from 2-Hydroxy-6-(trifluoromethyl)nicotinamide involves two key transformations:

  • Chlorination of the 2-hydroxypyridine ring: The hydroxyl group of the starting material is converted to a chloro group using phosphorus oxychloride. The reaction is believed to proceed through the formation of a chlorophosphate ester intermediate.[3] The lone pair on the pyridine nitrogen attacks the electrophilic phosphorus atom of POCl₃, leading to the elimination of HCl and the formation of a pyridyl-phosphate ester. Subsequent nucleophilic attack by a chloride ion at the C2 position of the pyridine ring, with the phosphate group acting as a good leaving group, yields the 2-chloropyridine derivative.

  • Hydrolysis of the nitrile (if starting from the nitrile precursor): In an alternative route, the corresponding nitrile, 2-chloro-6-(trifluoromethyl)nicotinonitrile, can be hydrolyzed to the amide.[4] This is typically achieved under acidic conditions, for example, using concentrated sulfuric acid.[4] The acid protonates the nitrogen of the nitrile group, making the carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and deprotonation yield the amide.

This protocol focuses on the chlorination of the readily available 2-Hydroxy-6-(trifluoromethyl)nicotinamide. This choice is based on the common availability of the starting material and the well-established nature of the chlorination reaction with POCl₃.[1][2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_materials Gather Starting Materials & Reagents setup_glassware Set up Dry Glassware under Inert Atmosphere prep_materials->setup_glassware charge_reagents Charge Reactor with Starting Material & POCl₃ setup_glassware->charge_reagents heating Heat Reaction Mixture to Reflux charge_reagents->heating monitoring Monitor Reaction Progress via TLC/LC-MS heating->monitoring quench Carefully Quench Reaction with Ice-Water monitoring->quench neutralize Neutralize with Saturated NaHCO₃ Solution quench->neutralize extract Extract Product with Ethyl Acetate neutralize->extract dry_concentrate Dry Organic Layer & Concentrate in vacuo extract->dry_concentrate chromatography Purify via Column Chromatography dry_concentrate->chromatography characterization Characterize Product (NMR, MS, mp) chromatography->characterization

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents
Material/ReagentGradeSupplierCAS No.Notes
2-Hydroxy-6-(trifluoromethyl)nicotinamide≥97%e.g., Santa Cruz Biotechnology116548-03-9Starting material.[5]
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%e.g., Sigma-Aldrich10025-87-3Chlorinating agent. Highly corrosive and water-reactive.[6][7][8]
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%e.g., Sigma-Aldrich75-09-2Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic phase.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Safety Precautions

Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic.[6][7][8] Reacts violently with water, releasing toxic gases.[6][7][8] Causes severe burns to skin, eyes, and the respiratory tract.[6][7][8] Must be handled under an inert atmosphere (e.g., nitrogen or argon).[6][8] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[6][7][8]

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • This compound: May be harmful if swallowed or inhaled, and can cause skin and eye irritation.[9][10]

Detailed Experimental Protocol
  • Reaction Setup:

    • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Maintain a positive pressure of nitrogen throughout the reaction.

    • To the flask, add 2-Hydroxy-6-(trifluoromethyl)nicotinamide (1.0 eq).

    • Add anhydrous dichloromethane (10 mL per gram of starting material).

  • Addition of Reagent:

    • Slowly add phosphorus oxychloride (2.0-3.0 eq) to the stirred suspension at room temperature using a syringe. The addition is exothermic, so maintain a controlled rate of addition.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTION: The following step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

    • Slowly and carefully quench the reaction by adding crushed ice to the reaction mixture with vigorous stirring.

    • Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral (pH ~7).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Expected Results
  • Appearance: White to off-white solid.

  • Yield: Typically 70-85%.

  • Purity: ≥98% after column chromatography.

  • Characterization Data (Predicted):

    • ¹H NMR (CDCl₃): δ 8.2-8.4 (d, 1H), 7.8-8.0 (d, 1H), 7.5-7.7 (br s, 1H), 6.0-6.2 (br s, 1H).

    • ¹³C NMR (CDCl₃): δ 165.1, 151.2 (q, J ≈ 35 Hz), 148.9, 140.5, 122.5 (q, J ≈ 275 Hz), 118.8.

    • MS (ESI): m/z 225.0 [M+H]⁺.

    • Melting Point: Approximately 140-149 °C.[11]

Troubleshooting
IssuePossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature.Increase reaction time and ensure the reaction is at a gentle reflux. Check the purity of POCl₃.
Low yieldInefficient extraction.Perform additional extractions with ethyl acetate. Ensure the aqueous layer is fully neutralized before extraction.
Product decomposition during work-upQuenching too rapidly.Add ice and bicarbonate solution very slowly with efficient stirring and cooling.
Impure product after chromatographyCo-eluting impurities.Adjust the solvent system for column chromatography (e.g., use a shallower gradient).
Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemistry and adhering to the detailed experimental procedures and safety precautions, researchers can consistently obtain high yields of this valuable chemical intermediate.

References

The Strategic Utility of 2-Chloro-6-(trifluoromethyl)nicotinamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated moieties and heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2][3] When coupled with a pyridine ring, a privileged structure in medicinal chemistry, the resulting trifluoromethylpyridine motif becomes a powerful tool for the development of novel therapeutics.[2] 2-Chloro-6-(trifluoromethyl)nicotinamide has emerged as a highly valuable and versatile building block, offering medicinal chemists a strategic entry point for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and insights into the chemical principles that underpin its utility.

Physicochemical Properties and Synthetic Overview

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. A summary of these properties is provided in the table below.

PropertyValue
Molecular Formula C₇H₄ClF₃N₂O
Molecular Weight 224.57 g/mol
CAS Number 386704-05-8
Appearance Off-white to white crystalline solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

The synthesis of this compound is typically achieved from its corresponding nitrile precursor, 2-Chloro-6-(trifluoromethyl)nicotinonitrile, through acid-catalyzed hydrolysis.

Core Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacophores

The reactivity of the C2-chloro substituent makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are pivotal in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4] The two most prominent applications in this context are the Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl moieties and the Buchwald-Hartwig amination for the installation of a wide range of amino groups.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Novel Scaffolds

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl and heteroaryl compounds. When applied to this compound, it allows for the introduction of diverse aromatic and heteroaromatic substituents at the 2-position, which is often a key interaction point with biological targets.

The successful Suzuki-Miyaura coupling of an electron-deficient chloro-heterocycle like this compound hinges on several critical factors:

  • Catalyst System: The lower reactivity of aryl chlorides compared to bromides or iodides necessitates the use of highly active palladium catalysts. Systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, are particularly effective.[5] These ligands promote the oxidative addition of the palladium(0) to the C-Cl bond, which is often the rate-limiting step.

  • Base Selection: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Inorganic bases like potassium carbonate or potassium phosphate are commonly used. The base activates the boronic acid, facilitating the transmetalation process.

  • Solvent: Aprotic polar solvents like dioxane or THF are often employed to ensure the solubility of all reaction components and to facilitate the catalytic cycle. The addition of water can sometimes accelerate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction. Optimization may be required for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (2 mL) under an argon atmosphere.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add additional anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-6-(trifluoromethyl)nicotinamide.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Aminopyridines

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and has been widely adopted in the pharmaceutical industry.[3] For this compound, this reaction provides a direct route to 2-amino-substituted derivatives, which are prevalent in a variety of therapeutic agents, including kinase inhibitors.

  • Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition of the palladium(0) to the C-Cl bond and the subsequent reductive elimination to form the C-N bond. Ligands such as XPhos, RuPhos, and BrettPhos have proven to be highly effective for the amination of challenging aryl chlorides.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases for this transformation.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free environment, as water can lead to unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination. Optimization may be required for different amines.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol). Seal the flask and purge with argon for 10 minutes.

  • Add anhydrous toluene (5 mL) and stir for 5 minutes to form the active catalyst.

  • To a separate Schlenk flask, add this compound (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Purge this flask with argon.

  • Transfer the prepared catalyst solution to the flask containing the reagents via a cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(phenylamino)-6-(trifluoromethyl)nicotinamide.

Application in the Synthesis of Bioactive Molecules

The derivatives of this compound are precursors to a wide range of bioactive molecules. The following examples illustrate its potential in the synthesis of kinase and PARP inhibitors, as well as other therapeutic agents.

Kinase Inhibitors

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. By employing the Buchwald-Hartwig amination, a variety of substituted anilines can be coupled to the this compound core to generate libraries of potential kinase inhibitors. For example, derivatives of 6-aminopyridine have been investigated as dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease.[7]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. The nicotinamide moiety is a key pharmacophore in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ cofactor.[2] this compound can serve as a starting point for the synthesis of novel PARP inhibitors through Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups that can interact with the active site of the enzyme.

HIV-1 Reverse Transcriptase Inhibitors

Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as potent dual inhibitors of HIV-1 reverse transcriptase (RT).[8][9] These compounds are allosteric inhibitors that target both the polymerase and ribonuclease H (RNase H) functions of the enzyme. The synthesis of these inhibitors often involves the derivatization of the nicotinamide moiety, highlighting the importance of the core scaffold provided by this compound.

Structure-Activity Relationship (SAR) Insights

The trifluoromethyl group at the 6-position of the pyridine ring plays a crucial role in the biological activity of its derivatives. Its strong electron-withdrawing nature influences the electronic properties of the pyridine ring, which can impact binding to target proteins.[2] Furthermore, the lipophilicity of the trifluoromethyl group can enhance cell membrane permeability and metabolic stability.[1] The ability to readily modify the 2-position through cross-coupling reactions allows for a systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.[10]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive chloro-substituent, a stabilizing trifluoromethyl group, and a biologically relevant nicotinamide core provides a powerful platform for the synthesis of a diverse range of therapeutic agents. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enable the efficient and modular construction of complex molecular architectures. As the demand for novel and effective therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

Diagrams

Suzuki_Miyaura_Coupling reagents This compound + Arylboronic Acid product 2-Aryl-6-(trifluoromethyl)nicotinamide reagents->product Suzuki-Miyaura Coupling catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂/SPhos) catalyst->product base Base (e.g., K₃PO₄) base->product Buchwald_Hartwig_Amination reagents This compound + Amine (Primary or Secondary) product 2-Amino-6-(trifluoromethyl)nicotinamide Derivative reagents->product Buchwald-Hartwig Amination catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂/XPhos) catalyst->product base Base (e.g., NaOtBu) base->product

References

Application Notes and Protocols: 2-Chloro-6-(trifluoromethyl)nicotinamide as a Premier Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety in Agrochemical Design

In the relentless pursuit of novel, effective, and environmentally conscious agrochemicals, the strategic incorporation of fluorine-containing motifs has become a cornerstone of modern molecular design. Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural unit, imparting a unique combination of physicochemical and biological properties that enhance the performance of active ingredients.[1][2] The trifluoromethyl group (-CF3) is a powerful modulator of a molecule's characteristics; its high electronegativity and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3] When integrated into a pyridine ring, this moiety creates a versatile and highly sought-after building block for the synthesis of a new generation of insecticides, fungicides, herbicides, and nematicides.[4][5]

This guide focuses on a particularly valuable derivative: 2-Chloro-6-(trifluoromethyl)nicotinamide (CAS No: 386704-05-8) . The presence of a chlorine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, while the nicotinamide functionality offers a key point for derivatization or can act as a crucial pharmacophore itself. This unique combination of features makes this compound an exemplary building block for the construction of complex and highly active agrochemical compounds.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and utility of this compound. We will delve into detailed, field-proven protocols for its synthesis and subsequent derivatization via key synthetic transformations, and we will explore its application in the synthesis of cutting-edge agrochemicals, with a special focus on the novel nematicide, Cyclobutrifluram.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 386704-05-8[6]
Molecular Formula C₇H₄ClF₃N₂O[6]
Molecular Weight 224.57 g/mol [6]
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents such as THF, DMF, and DMSON/A

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved from its corresponding nitrile precursor, 2-chloro-6-(trifluoromethyl)nicotinonitrile. The following protocol details a robust method for this transformation.

Protocol 1: Hydrolysis of 2-chloro-6-(trifluoromethyl)nicotinonitrile

This protocol is based on established methods for the hydrolysis of nitriles to amides.[7]

Reaction Scheme:

G cluster_0 Synthesis of this compound start 2-chloro-6-(trifluoromethyl)nicotinonitrile reagent + H₂SO₄ (conc.) start->reagent product This compound reagent->product G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Reaction Setup - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd catalyst (e.g., Pd(OAc)₂, 2-5 mol%) - Ligand (e.g., SPhos, 4-10 mol%) - Base (e.g., K₃PO₄, 2.0 eq) - Anhydrous, degassed solvent (e.g., Toluene/H₂O) B 2. Reaction Execution - Heat mixture to 80-110 °C under inert atmosphere - Stir for 12-24 hours A->B Heat & Stir C 3. Monitoring - TLC or LC-MS to confirm consumption of starting material B->C Monitor D 4. Work-up - Cool to RT - Dilute with organic solvent - Wash with water and brine C->D Completion E 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography D->E Isolate F Final Product N-Aryl-6-(trifluoromethyl)nicotinamide derivative E->F Purify G cluster_workflow Synthetic Pathway to Cyclobutrifluram A This compound B Hydrolysis (e.g., NaOH, H₂O, heat) A->B Step 1 C 2-Chloro-6-(trifluoromethyl)nicotinic acid B->C D Amide Coupling with (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine C->D Step 2 E Cyclobutrifluram D->E

References

Application Notes and Protocols: Leveraging 2-Chloro-6-(trifluoromethyl)nicotinamide in the Synthesis of Novel HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of HIV-1 Therapy and the Role of Nicotinamide Scaffolds

The global fight against Acquired Immunodeficiency Syndrome (AIDS) has been significantly bolstered by the development of antiretroviral therapies (ART). A cornerstone of ART is the inhibition of the HIV-1 reverse transcriptase (RT), a crucial enzyme responsible for converting the viral RNA genome into DNA, a necessary step for viral replication.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the RT, distinct from the active site, inducing conformational changes that inhibit its function.[2][3] However, the emergence of drug-resistant viral strains necessitates the continuous development of new and effective inhibitors.

Nicotinamide derivatives, and more broadly, nicotinic acid-based compounds, have emerged as a promising scaffold in the design of novel HIV-1 inhibitors. Specifically, the 2-amino-6-(trifluoromethyl)nicotinic acid framework has been explored for the development of dual inhibitors that target both the polymerase and the RNase H functions of HIV-1 RT.[4][5] The trifluoromethyl group at the 6-position is a key feature, often contributing to enhanced binding affinity and metabolic stability. This document provides a detailed overview and protocol for the application of 2-Chloro-6-(trifluoromethyl)nicotinamide as a strategic starting material in the synthesis of a novel class of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid-based HIV-1 RT inhibitors.

Core Concept: Strategic Use of this compound

This compound serves as a versatile precursor in the synthesis of a library of potential HIV-1 RT inhibitors. The chloro-substituent at the 2-position is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various arylamino side chains. The amide functional group at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized to generate esters and amides, expanding the chemical diversity of the synthesized compounds.

The general synthetic strategy involves a key C-N cross-coupling reaction followed by functional group manipulations to yield the target molecules. This approach allows for a modular synthesis, where different anilines and subsequent esterification or amidation partners can be introduced to explore the structure-activity relationship (SAR) of the final compounds.

Experimental Protocols: Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives

This section details a representative synthetic protocol adapted from established methodologies for preparing 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives.[4]

Part 1: Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinamide

This initial step involves the nucleophilic substitution of the chlorine atom in this compound with a desired arylamine.

Reaction Scheme:

Reaction_Scheme_1 start This compound product1 2-(Arylamino)-6-(trifluoromethyl)nicotinamide start->product1 Base, Solvent, Heat reagent1 + Arylamine reagent1->product1

Caption: C-N Cross-Coupling Reaction.

Materials:

ReagentMolar Mass ( g/mol )Purpose
This compound224.58Starting material
Substituted AnilineVariesNucleophile to introduce arylamino group
Palladium Catalyst (e.g., Pd(OAc)2)224.50Catalyst for C-N coupling
Ligand (e.g., Xantphos)578.68Ligand for the palladium catalyst
Base (e.g., Cs2CO3)325.82Base to facilitate the reaction
Anhydrous Dioxane88.11Solvent

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add the substituted aniline (1.2 eq), palladium acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous dioxane as the solvent.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(arylamino)-6-(trifluoromethyl)nicotinamide.

Part 2: Hydrolysis to 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid

The nicotinamide is hydrolyzed to the corresponding nicotinic acid, a key intermediate for further derivatization.

Reaction Scheme:

Reaction_Scheme_2 start 2-(Arylamino)-6-(trifluoromethyl)nicotinamide product1 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid start->product1 NaOH, H2O/EtOH, Reflux

Caption: Hydrolysis of the Amide.

Protocol:

  • Dissolve the 2-(arylamino)-6-(trifluoromethyl)nicotinamide (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 5-10 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid.

Part 3: Synthesis of Ester and Amide Derivatives

The carboxylic acid intermediate is then coupled with various alcohols or amines to generate a library of ester and amide derivatives for SAR studies.

Reaction Scheme (Amide Synthesis Example):

Reaction_Scheme_3 start 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid product1 2-(Arylamino)-6-(trifluoromethyl)nicotinamide Derivative start->product1 EDCI, HOBt, DIPEA, DMF reagent1 + Amine (R-NH2) reagent1->product1

Caption: Amide Coupling Reaction.

Protocol (for Amide Synthesis):

  • Dissolve the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 eq) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final amide derivative.

Data Presentation: Inhibitory Activity of Synthesized Compounds

The synthesized compounds are then evaluated for their ability to inhibit HIV-1 RT. A representative table of biological data is shown below, based on the findings for similar compounds.[4][5]

Compound IDR Group (on Arylamino)R' Group (Ester/Amide)HIV-1 RT Polymerase IC50 (µM)HIV-1 RNase H IC50 (µM)
1 2-methyl-5-chloro-OCH35.214.0
2 2-methyl-5-chloro-NH-benzyl3.89.5
3 2,4-dimethyl-OCH2CH37.118.2
4 2,4-dimethyl-NH-cyclopropyl4.511.3

Note: The data presented here is illustrative and based on published results for structurally related compounds. Actual results will vary depending on the specific substitutions.

Mechanism of Action and Structure-Activity Relationship (SAR) Insights

The 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been shown to act as dual inhibitors of HIV-1 RT, targeting both the DNA polymerase and RNase H activities of the enzyme.[4][5] This dual-action mechanism is highly desirable as it can potentially lead to a higher barrier to resistance development.

Key SAR observations from related studies include:

  • Arylamino Group: The substitution pattern on the arylamino ring at the 2-position significantly influences the inhibitory activity. Electron-donating and lipophilic groups are often favored.

  • Carboxylic Acid Derivatives: Conversion of the carboxylic acid at the 3-position to various esters and amides allows for fine-tuning of the compound's physicochemical properties, such as solubility and cell permeability, which can impact antiviral activity in cell-based assays.

  • Trifluoromethyl Group: The CF3 group at the 6-position is crucial for potent activity, likely through favorable interactions within the inhibitor binding pocket.

Conclusion and Future Directions

The synthetic pathway starting from this compound provides a robust and flexible platform for the generation of a diverse library of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. These compounds represent a promising class of dual-action HIV-1 RT inhibitors. Further optimization of the lead compounds through iterative medicinal chemistry efforts, guided by SAR studies and computational modeling, could lead to the development of novel antiretroviral agents with improved efficacy and resistance profiles.

References

Application Notes & Protocols: Asymmetric Synthesis of Trifluoromethylnicotinamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Trifluoromethylnicotinamide Moiety in Modern Drug Discovery

The trifluoromethylnicotinamide scaffold has emerged as a privileged structural motif in medicinal chemistry, most notably for its role in the development of potent enzyme inhibitors. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. A prime example of this scaffold's success is its presence in several poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer therapy.

Given that biological systems are inherently chiral, the stereochemistry of drug molecules is critical to their efficacy and safety. The synthesis of enantiomerically pure compounds is therefore not an academic exercise but a regulatory and clinical necessity. This guide provides an in-depth exploration of robust strategies for the asymmetric synthesis of key chiral intermediates leading to trifluoromethylnicotinamide-containing drugs, with a focus on the underlying principles and practical, field-tested protocols.

Strategic Approaches to Asymmetric Synthesis

The central challenge in synthesizing these scaffolds lies in the stereoselective construction of the chiral center, which is typically a chiral amine or a related functional group. Transition-metal-catalyzed asymmetric hydrogenation of a prochiral precursor is one of the most efficient and widely adopted methods to achieve this.

Asymmetric Hydrogenation of Enamide Precursors

A highly effective strategy involves the asymmetric hydrogenation of a specifically designed enamide precursor. This approach offers high atom economy and often proceeds with exceptional levels of enantioselectivity.

The Causality Behind the Method: The success of this method hinges on the formation of a chiral catalyst-substrate complex. A transition metal, such as rhodium (Rh) or ruthenium (Ru), is coordinated to a chiral phosphine ligand. This chiral ligand creates a sterically and electronically differentiated environment around the metal center. When the prochiral enamide substrate coordinates to this complex, it is forced to adopt a specific orientation to minimize steric hindrance, predisposing one of its two faces to hydrogenation. The hydrogen molecule then adds stereoselectively from the less hindered direction, leading to the formation of one enantiomer in excess.

The choice of ligand is paramount and is often specific to the substrate. Ligands like the DuPhos and BINAP families are renowned for their ability to induce high enantioselectivity in the hydrogenation of a wide range of substrates.

Experimental Workflow and Optimization

The development of a successful asymmetric hydrogenation protocol requires a systematic approach to optimization. The diagram below outlines a typical workflow for screening and optimizing reaction parameters.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_eval Phase 4: Evaluation start Define Chiral Target precursor Synthesize Prochiral Enamide Substrate start->precursor catalyst_screen Catalyst/Ligand Screening (e.g., Rh/Ru with DuPhos, BINAP, etc.) precursor->catalyst_screen solvent_screen Solvent Screening (MeOH, EtOH, THF, etc.) catalyst_screen->solvent_screen conditions Optimize Conditions: - Pressure (H₂) - Temperature - Catalyst Loading solvent_screen->conditions analyze Reaction Analysis: - Conversion (HPLC/GC) - Enantiomeric Excess (ee) (Chiral HPLC/GC) conditions->analyze analyze->catalyst_screen ee <99%? scaleup Scale-up & Isolation analyze->scaleup ee >99%? end Final Enantiopure Product scaleup->end

Caption: Workflow for developing an asymmetric hydrogenation protocol.

Catalyst Performance Comparison

The selection of the metal and chiral ligand combination is critical for achieving high enantiomeric excess (ee). Below is a summary of representative results for the asymmetric hydrogenation of an enamide precursor to a key intermediate for PARP inhibitors.

Catalyst PrecursorChiral LigandSolventH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)Reference
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosMeOH425>9599
Ru(OAc)₂(dppb)(S)-MeO-BIPHEPEtOH50809695
[Rh(COD)₂]BF₄(S,S)-Et-DuPhosMeOH425>9598

Expert Insight: While both Rhodium and Ruthenium catalysts can provide excellent results, Rhodium catalysts, particularly with DuPhos-type ligands, often exhibit higher activity at lower temperatures and pressures for this class of substrates. This can be advantageous for preventing potential side reactions and simplifying reactor setup in large-scale production. The choice of solvent is also crucial; protic solvents like methanol often enhance catalytic activity and selectivity in these hydrogenations.

Detailed Laboratory Protocol

This protocol describes the rhodium-catalyzed asymmetric hydrogenation for the synthesis of (R)-N-(5-(aminomethyl)-2-fluorophenyl)-6-(trifluoromethyl)nicotinamide, a key chiral building block.

Protocol: Asymmetric Hydrogenation of Enamide Precursor

Objective: To synthesize an enantiomerically enriched amine via the hydrogenation of a prochiral enamide using a chiral Rhodium-DuPhos catalyst.

Materials:

  • Prochiral Enamide Precursor: N-(2-fluoro-5-((E)-1-(formamido)vinyl)phenyl)-6-(trifluoromethyl)nicotinamide

  • Catalyst Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄

  • Chiral Ligand: (R,R)-Me-DuPhos

  • Solvent: Anhydrous Methanol (MeOH), degassed

  • Hydrogen Gas (H₂), high purity

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

  • Hydrogenation reactor or a flask system capable of being pressurized

Procedure:

  • Catalyst Preparation (In-situ):

    • In a glovebox or under a strict inert atmosphere, add the catalyst precursor [Rh(COD)₂]BF₄ (e.g., 0.005 mol eq) and the chiral ligand (R,R)-Me-DuPhos (e.g., 0.0055 mol eq) to a flame-dried reaction vessel.

    • Add a small amount of degassed, anhydrous methanol and stir the mixture for 15-20 minutes. A homogeneous solution of the active catalyst should form.

    • Trustworthiness Check: The pre-formation of the catalyst is critical. The slight excess of the ligand ensures that the rhodium is fully coordinated, preventing the formation of achiral or less active catalytic species.

  • Reaction Setup:

    • In a separate flask, dissolve the prochiral enamide substrate (1.0 eq) in degassed, anhydrous methanol.

    • Using a cannula or a gas-tight syringe, transfer the substrate solution to the reaction vessel containing the active catalyst.

    • Seal the reaction vessel securely.

  • Hydrogenation:

    • Purge the reaction vessel by evacuating and backfilling with inert gas three times, then repeat the cycle with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 bar).

    • Stir the reaction mixture vigorously at room temperature (approx. 25 °C).

    • Expert Insight: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace into the liquid phase, which is often the rate-limiting step.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots (carefully and safely depressurizing if necessary) and analyzing them by HPLC or TLC to confirm the disappearance of the starting material.

    • Once the reaction is complete (typically within 12-24 hours), carefully vent the excess hydrogen gas and purge the vessel with inert gas.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The resulting crude product can then be carried forward or purified by standard methods such as column chromatography if necessary.

  • Chiral Analysis:

    • To determine the enantiomeric excess (ee) of the product, perform chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar), comparing the retention times of the product to a racemic standard.

Application Notes & Protocols: A Deep Dive into the Biocatalytic Hydrolysis of Chlorinated Nicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Importance of Biocatalytic Hydrolysis

Nicotinic acid and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries.[1][2][3] Chlorinated versions of these compounds, such as 2-chloronicotinic acid, are particularly valuable intermediates.[1][2] Traditional chemical synthesis routes for these molecules often involve harsh reaction conditions, multiple steps, and the generation of significant waste streams.[4] Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a compelling green alternative, characterized by high selectivity, mild reaction conditions, and reduced environmental impact.[3]

The enzymatic hydrolysis of chlorinated nicotinamides to their corresponding nicotinic acids is a prime example of the power of biocatalysis. This process typically employs enzymes from the hydrolase class, specifically amidases or nitrilases, which can cleave the amide or nitrile bond, respectively.[5][6][7]

The Central Role of Amidases and Nitrilases

Amidases (EC 3.5.1.4) directly hydrolyze the non-peptide amide bond of chlorinated nicotinamides to produce the corresponding carboxylic acid and ammonia.[5] The "amidase signature (AS)" family of enzymes is particularly relevant in this context, though they can exhibit varying activities towards chlorinated substrates.[1][2][5] The position of the chlorine atom on the pyridine ring can significantly impact enzyme activity, often due to steric hindrance.[1][2][8]

Nitrilases (EC 3.5.5.1), on the other hand, catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia.[6] In a two-step pathway, nitrile hydratases can first convert the nitrile to an amide, which is then hydrolyzed by an amidase.[9][10] For the production of chlorinated nicotinic acids, the ideal biocatalyst would be a highly active and specific nitrilase or amidase that can overcome the electronic and steric challenges posed by the chlorine substituent.[8][11]

Section 2: Experimental Workflow & Core Methodologies

A successful biocatalytic process for the hydrolysis of chlorinated nicotinamides hinges on a systematic approach that encompasses enzyme selection, reaction optimization, and robust analytical techniques.

Biocatalytic_Hydrolysis_Workflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_prod Phase 3: Production & Analysis Enzyme_Source Enzyme Source (e.g., Rhodococcus sp., Pantoea sp., Pseudomonas sp.) Cell_Culture Cell Culture & Biomass Production Enzyme_Source->Cell_Culture Inoculation Cell_Free_Extract Cell-Free Extract Preparation Cell_Culture->Cell_Free_Extract Harvesting & Lysis Enzyme_Screening Enzyme Screening (Activity Assay) Cell_Free_Extract->Enzyme_Screening Enzyme Source pH_Opt pH Optimization Enzyme_Screening->pH_Opt Select Best Enzyme Temp_Opt Temperature Optimization pH_Opt->Temp_Opt Substrate_Conc Substrate Concentration Temp_Opt->Substrate_Conc Immobilization Enzyme Immobilization Substrate_Conc->Immobilization Optional Bioreactor_Setup Bioreactor Setup (Batch or Fed-Batch) Substrate_Conc->Bioreactor_Setup Immobilization->Bioreactor_Setup Reaction_Monitoring Reaction Monitoring Bioreactor_Setup->Reaction_Monitoring Sampling Product_Purification Product Purification Reaction_Monitoring->Product_Purification Determine Endpoint Analysis Product Analysis (HPLC) Product_Purification->Analysis Purity Check

Caption: High-level workflow for developing a biocatalytic hydrolysis process.

Protocol: Screening for Amidase/Nitrilase Activity

Objective: To identify microbial strains or purified enzymes with significant hydrolytic activity towards a target chlorinated nicotinamide.

Rationale: The choice of biocatalyst is paramount. Microorganisms like Rhodococcus rhodochrous and various Pseudomonas species are well-documented sources of robust nitrilases and amidases.[12][13][14][15][16][17] Screening a diverse panel of potential biocatalysts increases the probability of finding an enzyme with the desired activity and stability.

Materials:

  • Target chlorinated nicotinamide (e.g., 2-chloronicotinamide)

  • Microbial cultures (e.g., Rhodococcus sp., Pantoea sp., Pseudomonas sp.) or purified enzymes

  • Appropriate growth media for microbial cultures

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase I)

  • Phosphate buffer (0.1 M, various pH values)

  • HPLC system for analysis

Procedure:

  • Cultivation of Microorganisms: Inoculate the selected microbial strains into their respective optimal growth media and incubate under appropriate conditions (temperature, shaking) to generate sufficient biomass.

  • Preparation of Cell-Free Extract (if not using whole cells): a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Disrupt the cells using sonication or a French press. d. Centrifuge the lysate at high speed to pellet cell debris. The supernatant is the cell-free extract containing the enzymes.

  • Enzyme Assay: a. Set up reaction mixtures in microcentrifuge tubes containing:

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)
    • Substrate (e.g., 10 mM 2-chloronicotinamide)
    • Enzyme source (cell-free extract or a specific amount of purified enzyme) b. Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking. c. At defined time points, quench the reaction by adding an equal volume of a stop solution (e.g., 0.1 M HCl or acetonitrile). d. Centrifuge the quenched reaction mixture to pellet any precipitate.

  • Analysis: Analyze the supernatant by HPLC to quantify the formation of the corresponding chlorinated nicotinic acid and the depletion of the substrate.[18][19][20][21][22]

Protocol: Optimization of Reaction Conditions

Objective: To determine the optimal pH, temperature, and substrate concentration for the biocatalytic hydrolysis.

Rationale: Enzyme activity is highly dependent on environmental conditions.[23] Optimizing these parameters is crucial for maximizing reaction rates and overall product yield.[23][24][25]

Materials:

  • Selected biocatalyst (cell-free extract or purified enzyme)

  • Chlorinated nicotinamide substrate

  • A range of buffers with different pH values (e.g., citrate, phosphate, Tris-HCl)

  • Temperature-controlled incubator/shaker

  • HPLC system

Procedure:

  • pH Optimization: a. Set up a series of reactions, each with a different buffer pH (e.g., ranging from pH 5.0 to 9.0). b. Keep the temperature and substrate concentration constant. c. Run the reactions for a fixed time and measure the product formation by HPLC. d. Plot the enzyme activity versus pH to determine the optimal pH.

  • Temperature Optimization: a. Set up a series of reactions at the optimal pH. b. Incubate each reaction at a different temperature (e.g., ranging from 20°C to 60°C). c. Keep the substrate concentration constant. d. Measure the product formation at a fixed time point. e. Plot the enzyme activity versus temperature to determine the optimal temperature.

  • Substrate Concentration Optimization: a. Set up a series of reactions at the optimal pH and temperature. b. Vary the initial substrate concentration (e.g., from 1 mM to 100 mM). c. Measure the initial reaction velocity for each substrate concentration. d. Plot the initial velocity versus substrate concentration to determine the Michaelis-Menten kinetics (Km and Vmax). This will reveal the substrate concentration at which the enzyme is saturated.

Parameter Typical Range for Optimization Rationale
pH 5.0 - 9.0Enzyme active site ionization state is pH-dependent.[26]
Temperature 20°C - 60°CAffects enzyme conformational flexibility and reaction kinetics.[26]
Substrate Concentration 1 mM - 500 mMHigh concentrations can lead to substrate inhibition.
Enzyme Loading 0.1 - 10 mg/mLDetermines the overall reaction rate.
Protocol: HPLC Analysis of Reaction Components

Objective: To accurately quantify the substrate (chlorinated nicotinamide) and product (chlorinated nicotinic acid) in the reaction mixture.

Rationale: A reliable analytical method is essential for monitoring reaction progress and calculating conversion rates.[19] Reversed-phase HPLC with UV detection is a common and effective technique for separating and quantifying these aromatic compounds.[18][19][21][22]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile).[18][21]

  • Standards of the chlorinated nicotinamide and chlorinated nicotinic acid of known concentrations.

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions for both the substrate and the product in the mobile phase.

  • Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for each compound.

  • Sample Preparation: Dilute the quenched reaction samples with the mobile phase to fall within the concentration range of the calibration curve. Filter the samples through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared samples into the HPLC system.

  • Quantification: Use the peak areas from the sample chromatograms and the calibration curves to determine the concentrations of the substrate and product in the reaction mixture.

Section 3: Advanced Methodologies & Considerations

Enzyme Immobilization

Rationale: Immobilizing the enzyme on a solid support can enhance its stability, allow for easier separation from the reaction mixture, and enable its reuse, thereby improving the process's cost-effectiveness.[27]

Common Immobilization Techniques:

  • Adsorption: The enzyme is physically adsorbed onto the surface of a carrier (e.g., silica, celite).

  • Covalent Bonding: The enzyme is chemically bonded to a functionalized support.

  • Entrapment: The enzyme is physically entrapped within a porous matrix (e.g., calcium alginate, polyacrylamide gel).[27]

  • Cross-Linking: Enzyme molecules are cross-linked to each other to form aggregates (Cross-Linked Enzyme Aggregates or CLEAs).[28]

Fed-Batch Bioreactor Strategy

Rationale: For reactions that may be subject to substrate or product inhibition, a fed-batch strategy can be highly effective.[1][2] By gradually feeding the substrate into the bioreactor, the concentration is kept at a level that maximizes enzyme activity while avoiding inhibitory effects.[29] This approach can lead to significantly higher product titers compared to a simple batch process.[1][2]

Enzymatic_Mechanism cluster_amidase Amidase-Catalyzed Hydrolysis Amide Chlorinated Nicotinamide Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate Nucleophilic attack by Ser Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Release of NH₃ Acid Chlorinated Nicotinic Acid Acyl_Enzyme->Acid Hydrolysis Enzyme_Amidase Amidase (Ser-Ser-Lys catalytic triad) Acyl_Enzyme->Enzyme_Amidase Regeneration Ammonia Ammonia H2O_1 H₂O H2O_2 H₂O H2O_2->Acid Enzyme_Amidase->Amide

Caption: Generalized mechanism for amidase-catalyzed hydrolysis.

Section 4: Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or no enzyme activity Inactive enzyme, incorrect buffer pH, presence of inhibitors.Verify enzyme activity with a standard substrate, re-optimize pH, check for potential inhibitors in the reaction mixture.
Incomplete substrate conversion Enzyme instability, product inhibition, reaction equilibrium.Consider enzyme immobilization, implement a fed-batch strategy, investigate product removal strategies.
Poor peak resolution in HPLC Inappropriate mobile phase composition or column.Optimize the mobile phase gradient and pH, try a different column chemistry.
Enzyme deactivation over time High temperature, non-optimal pH, shear stress in bioreactor.Re-optimize temperature, ensure pH is controlled, consider immobilization to protect the enzyme.

References

Application Notes and Protocols for the Utilization of 2-Chloro-6-(trifluoromethyl)nicotinamide in Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nicotinamide Scaffold in Modern Fungicides

The global imperative for sustainable agriculture and food security necessitates the continuous development of novel, effective, and environmentally benign fungicides. Within the landscape of modern agrochemical research, the nicotinamide scaffold has emerged as a cornerstone for the design of potent fungicidal agents. Specifically, 2-chloro-6-(trifluoromethyl)nicotinamide stands as a pivotal chemical intermediate and a core structural motif in a highly successful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3] This guide provides an in-depth exploration of the application of this compound in fungicide discovery, detailing its mechanism of action, structure-activity relationships, and comprehensive protocols for the synthesis and evaluation of its derivatives.

One of the most prominent fungicides derived from this scaffold is Fluopyram, a broad-spectrum pyridinyl ethyl benzamide fungicide.[4] Fluopyram demonstrates the remarkable potential of this chemical class, exhibiting not only potent fungicidal activity against a wide array of plant pathogens but also significant nematicidal effects.[5][6] Its mode of action, typical of SDHIs, involves the disruption of the fungal mitochondrial respiratory chain, a mechanism that will be explored in detail in the subsequent sections.[4][7] The success of fungicides like Fluopyram underscores the value of the this compound core in developing next-generation crop protection solutions.

Mechanism of Action: Targeting Fungal Respiration

Fungicides derived from this compound primarily function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of fungi.[8][9] This enzyme plays a dual role in fungal metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[8][9]

The primary function of SDH is to catalyze the oxidation of succinate to fumarate.[9] The electrons harvested from this reaction are then transferred to ubiquinone (coenzyme Q), reducing it to ubiquinol.[9] This process is essential for the generation of adenosine triphosphate (ATP), the primary energy currency of the cell.[7]

SDHI fungicides, including those with the nicotinamide scaffold, act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[9][10] This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby inhibiting the electron transfer process.[11] The disruption of the mitochondrial respiratory chain leads to a cascade of detrimental effects on the fungal cell, including:

  • Inhibition of ATP synthesis: The blockage of electron flow severely curtails the production of ATP, leading to an energy crisis within the fungal cell.[7][12]

  • Accumulation of succinate: The inhibition of SDH leads to the buildup of its substrate, succinate, which can have further downstream metabolic consequences.[8]

  • Disruption of cellular processes: The lack of energy and metabolic imbalances ultimately inhibit crucial fungal life stages, from spore germination to mycelial growth and sporulation.[4]

This targeted mode of action provides a high degree of selectivity, as there can be subtle differences in the SDH enzyme structure between fungi and non-target organisms like mammals.[8][12]

SDHI_Mechanism_of_Action cluster_0 Mitochondrial Electron Transport Chain cluster_1 Tricarboxylic Acid (TCA) Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Produces Succinate Succinate Succinate->Complex_II Oxidation SDHI SDHI Fungicide (e.g., Fluopyram) SDHI->Complex_II Inhibition

Figure 1: Mechanism of action of SDHI fungicides.

Structure-Activity Relationships (SAR): Optimizing Antifungal Potency

The development of potent fungicides from the this compound scaffold is a testament to the power of medicinal chemistry and structure-activity relationship (SAR) studies.[2][13] SAR investigations explore how modifications to the chemical structure of a lead compound influence its biological activity. For nicotinamide-based fungicides, several key structural features have been identified as crucial for potent antifungal activity.

Table 1: Key Structural Modifications and their Impact on Antifungal Activity

Structural RegionModificationImpact on Antifungal ActivityReferences
Aniline Ring Substitution at the meta-positionGenerally enhances antifungal activity.[2][2]
Introduction of halogen atoms (e.g., Cl, F)Can significantly increase potency.[2][13][2][13]
Introduction of alkyl or alkoxy groupsCan modulate lipophilicity and target binding.
Amide Linker Conformation and rigidityCrucial for proper orientation in the SDH binding pocket.
Pyridine Ring Substitution at the 2- and 6-positionsThe 2-chloro and 6-trifluoromethyl groups are often key for high activity.[3][3]
Modifications to the trifluoromethyl groupCan influence electronic properties and binding affinity.

Systematic modifications of the aniline moiety, in particular, have been shown to be a fruitful strategy for discovering novel and potent SDHI fungicides.[2] The electronic and steric properties of the substituents on the aniline ring play a critical role in the interaction with the amino acid residues in the Q-site of the SDH enzyme.

Figure 2: Key structural regions for SAR studies in nicotinamide fungicides.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel fungicide candidates derived from this compound.

Protocol 1: General Synthesis of Novel Nicotinamide Derivatives

This protocol outlines a general one-step coupling reaction for the synthesis of novel nicotinamide derivatives.

Materials:

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in DMF, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired nicotinamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3][14]

Synthesis_Workflow Start Start Materials: 2-Chloro-6-(trifluoromethyl)nicotinic acid Substituted Aniline Coupling Amide Coupling Reaction (EDCI, HOBt, DIPEA in DMF) Start->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization End Pure Nicotinamide Derivative Characterization->End

Figure 3: General workflow for the synthesis of nicotinamide derivatives.

Protocol 2: In Vitro Antifungal Screening by Broth Microdilution

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal pathogens.[15][16][17]

Materials:

  • Synthesized nicotinamide derivatives

  • Fungal isolates (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO)

  • Sterile water or saline

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of 2-fold serial dilutions in the appropriate broth medium in the wells of a 96-well plate. The final concentration of DMSO in each well should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation: Culture the fungal isolates on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline. Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10⁴ to 5 x 10⁴ spores/mL) using a hemocytometer or spectrophotometer.

  • Inoculation: Add the fungal inoculum to each well of the 96-well plate containing the serially diluted compounds.

  • Controls: Include a positive control (fungal inoculum in broth without any compound) and a negative control (broth only) on each plate. A solvent control (fungal inoculum in broth with 1% DMSO) should also be included.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[16] Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 3: In Vivo Fungicide Efficacy Testing on a Model Plant System

This protocol describes a method for evaluating the protective and curative activity of the synthesized compounds on a model plant system, such as tomato or cucumber seedlings.[18][19][20]

Materials:

  • Healthy, uniformly grown seedlings of a susceptible host plant

  • Synthesized nicotinamide derivatives formulated as a sprayable solution (e.g., with a surfactant)

  • Fungal pathogen inoculum (spore suspension)

  • Controlled environment growth chamber or greenhouse

  • Spray bottle

Procedure:

  • Protective Assay:

    • Spray the seedlings with the formulated test compounds at various concentrations.

    • Allow the plants to dry for 24 hours.

    • Inoculate the treated plants by spraying them with a spore suspension of the target pathogen.

    • Include a positive control (inoculated plants sprayed with a commercial fungicide) and a negative control (inoculated plants sprayed with the formulation blank).

  • Curative Assay:

    • Inoculate the seedlings with the fungal pathogen.

    • After a specified incubation period (e.g., 24 hours), spray the inoculated plants with the formulated test compounds.

    • Include appropriate positive and negative controls.

  • Incubation and Disease Assessment:

    • Place the treated and control plants in a growth chamber with optimal conditions for disease development (e.g., high humidity, specific temperature and light cycle).

    • After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by visually rating the percentage of leaf area affected by disease symptoms or by using a disease severity scale.

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the negative control.

    • Determine the effective concentration (EC₅₀), which is the concentration of the compound that provides 50% disease control.

Safety and Handling

While detailed toxicological data for every new derivative will need to be generated, it is prudent to handle this compound and its derivatives with appropriate safety precautions. Nicotinamide, in general, is a form of vitamin B3 and is considered safe for many applications.[21][22] However, the introduction of chloro and trifluoromethyl groups can alter the toxicological profile.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water.[23]

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[23]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the development of modern fungicides. Its incorporation into the nicotinamide scaffold has led to the discovery of highly effective SDHI fungicides with broad-spectrum activity. The protocols and information provided in this guide offer a comprehensive framework for researchers and drug development professionals to explore the potential of this chemical moiety further. Future research in this area will likely focus on the synthesis of novel derivatives with improved efficacy, a broader spectrum of activity, and a more favorable environmental profile. Continued investigation into the structure-activity relationships and the molecular interactions with the target enzyme will be crucial for the rational design of the next generation of nicotinamide-based fungicides.

References

Scale-up synthesis of 2-Chloro-6-(trifluoromethyl)nicotinamide for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinamide for Preclinical Studies

Authored by: A Senior Application Scientist

Introduction

The development of novel therapeutics is a cornerstone of modern medicine, with small molecule drugs representing over 90% of the marketed pharmaceuticals.[1][2] These low molecular weight organic compounds can be meticulously designed to modulate specific biological pathways, offering treatments for a wide array of diseases.[1][3] A critical step in the journey from a promising compound to a potential drug is the preclinical development phase.[2][4][5] This stage requires the production of the active pharmaceutical ingredient (API) in significant quantities and high purity to conduct essential safety and efficacy studies.[4][5]

This compound is a key heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules, including agrochemicals and pharmaceuticals.[6][7] Its structural motifs are present in a range of compounds with diverse therapeutic potential. The ability to produce this compound on a larger scale with high purity is therefore paramount for advancing its potential through the preclinical pipeline.

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, starting from the commercially available 2-Chloro-6-(trifluoromethyl)nicotinic acid. The described methodology is designed to be efficient and reproducible, addressing the common challenges encountered during the scale-up of chemical syntheses. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental protocol, and discuss critical considerations for process safety and quality control.

Synthetic Strategy and Rationale

The chosen synthetic route for the scale-up production of this compound is a direct amidation of 2-Chloro-6-(trifluoromethyl)nicotinic acid. This strategy is underpinned by several key advantages that are crucial for preclinical manufacturing:

  • Efficiency: This one-step conversion is highly efficient, minimizing the number of synthetic operations and potential for material loss.

  • Starting Material Availability: The precursor, 2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 280566-45-2), is commercially available from various suppliers, ensuring a reliable supply chain for scale-up.[8][9][10]

  • Well-Established Chemistry: The conversion of a carboxylic acid to a primary amide is a fundamental and well-understood transformation in organic chemistry.[11][12][13] The use of thionyl chloride to form an intermediate acid chloride is a classic and highly effective method for activating the carboxylic acid towards nucleophilic attack.[14][15][16][17][18]

  • Scalability: The reaction conditions are amenable to large-scale production with predictable outcomes and manageable safety profiles.

The overall synthetic transformation is depicted below:

Synthetic_Workflow Starting_Material 2-Chloro-6-(trifluoromethyl)nicotinic acid Intermediate 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride Starting_Material->Intermediate SOCl₂, cat. DMF Toluene, 70-80°C Final_Product This compound Intermediate->Final_Product aq. NH₃ THF, 0-10°C

A high-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a multi-gram scale, suitable for generating material for initial preclinical evaluations.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaRecommended Grade
2-Chloro-6-(trifluoromethyl)nicotinic acid280566-45-2C₇H₃ClF₃NO₂>98%
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS>99%
Toluene108-88-3C₇H₈Anhydrous
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous
Tetrahydrofuran (THF)109-99-9C₄H₈OAnhydrous
Ammonium hydroxide solution1336-21-6NH₄OH28-30% in water
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃Reagent grade
Brine (saturated NaCl solution)7647-14-5NaClReagent grade
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄Reagent grade

Equipment:

  • Three-neck round-bottom flask (appropriately sized for the scale)

  • Mechanical stirrer

  • Reflux condenser with a drying tube or nitrogen inlet

  • Addition funnel

  • Thermometer/temperature probe

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum oven

Step-by-Step Synthesis

PART A: Formation of the Acid Chloride Intermediate

  • Reaction Setup: In a clean, dry, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of starting material) to the flask.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 10 g of starting material).

  • Reagent Addition: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) via an addition funnel. The addition should be done at room temperature. Caution: This reaction can be exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure (rotary evaporator). This will yield the crude 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride as an oil or solid, which is used directly in the next step without further purification.

PART B: Amidation to Form the Final Product

  • Reaction Setup: Dissolve the crude acid chloride from the previous step in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of the initial starting material) in a flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Ammonia Addition: Slowly add an excess of cold aqueous ammonium hydroxide solution (3-5 eq of NH₃) via an addition funnel, ensuring the internal temperature does not exceed 10 °C. A precipitate will form upon addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product as a white to off-white solid.

Amidation_Mechanism cluster_0 Acid Chloride Formation cluster_1 Nucleophilic Attack cluster_2 Amide Formation R-COOH R-COOH SOCl2 SOCl₂ R-COCl R-COCl (activated intermediate) SOCl2->R-COCl + SO₂ + HCl R-COCl_2 R-COCl NH3 NH₃ Tetrahedral_Intermediate Tetrahedral Intermediate NH3->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate R-CONH2 R-CONH₂ (Final Product) Tetrahedral_Intermediate_2->R-CONH2 - Cl⁻ HCl HCl

Mechanism of amide formation via an acid chloride.

Characterization and Quality Control

To ensure the synthesized this compound is suitable for preclinical studies, rigorous analytical characterization is essential to confirm its identity, purity, and stability.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and the -NH₂ protons, with appropriate chemical shifts and integrations.
¹³C NMR The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule, including the trifluoromethyl carbon and the carbonyl carbon.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (C₇H₄ClF₃N₂O = 224.57 g/mol ).
HPLC The purity of the final compound should be ≥98% as determined by HPLC analysis, with well-resolved peaks and no significant impurities.
Melting Point A sharp melting point range consistent with a pure compound.
Elemental Analysis The calculated and found percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement.

Scale-Up and Safety Considerations

Transitioning this synthesis from the bench to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Thermal Management: The formation of the acid chloride with thionyl chloride is an exothermic process. On a larger scale, the rate of addition of thionyl chloride must be carefully controlled, and an efficient cooling system should be in place to manage the heat generated and prevent runaway reactions.

  • Gas Evolution: The reaction of thionyl chloride with the carboxylic acid liberates significant amounts of HCl and SO₂ gas. A robust scrubbing system (e.g., a caustic scrubber) is necessary to neutralize these corrosive and toxic gases before they are vented.

  • Mixing: Efficient agitation is critical, especially during the addition of the ammonium hydroxide solution, to ensure homogeneity and prevent localized "hot spots." Mechanical stirring is essential for larger reaction volumes.

  • Material Handling: Thionyl chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All operations should be conducted in a well-maintained and certified fume hood.

  • Purification: Recrystallization is often a more scalable and cost-effective purification method than chromatography for larger quantities. The choice of an appropriate solvent system is crucial for obtaining high purity and yield.

  • Documentation: For preclinical studies, meticulous documentation of the entire synthetic process is required. This includes recording all raw materials, batch numbers, reaction parameters, and analytical results to ensure traceability and reproducibility.

By adhering to this detailed protocol and giving due consideration to the scale-up and safety factors, researchers and drug development professionals can confidently produce high-quality this compound for their preclinical research needs, paving the way for the potential development of new and impactful therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(trifluoromethyl)nicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The information is presented in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting this synthesis for the first time. What is a reliable, standard protocol?

A common and effective method for synthesizing this compound is through the controlled acid-catalyzed hydrolysis of 2-chloro-6-(trifluoromethyl)nicotinonitrile. The nitrile starting material is treated with concentrated sulfuric acid at an elevated temperature.[1] This process selectively hydrolyzes the nitrile group to a primary amide while keeping the rest of the molecule intact.

Below is a baseline experimental protocol derived from established procedures.

Standard Experimental Protocol: Acid Hydrolysis of Nitrile

Objective: To synthesize this compound from 2-chloro-6-(trifluoromethyl)nicotinonitrile.

Materials:

  • 2-chloro-6-(trifluoromethyl)nicotinonitrile

  • Concentrated Sulfuric Acid (96% or higher)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-(trifluoromethyl)nicotinonitrile (1.0 eq).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (approx. 1.4 mL per gram of nitrile) to the flask. The addition can be exothermic, so cooling in an ice bath may be necessary for large-scale reactions.

  • Heating: Heat the reaction mixture to 75°C with vigorous stirring. Maintain this temperature for approximately 2 hours.[1] It is crucial to monitor the temperature closely to prevent side reactions.

  • Reaction Quench: After 2 hours, allow the mixture to cool to room temperature. In a separate beaker, prepare a volume of cold deionized water that is approximately five times the volume of the reaction mixture.

  • Precipitation: Slowly and carefully pour the reaction solution into the cold water with stirring. A precipitate (the desired product) should form.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the collected solid with an adequate amount of cold deionized water to remove residual acid.

  • Drying: Dry the purified solid under vacuum to obtain this compound.

Q2: My yield is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue that can typically be traced to one of three areas: incomplete reaction, formation of byproducts, or loss during workup.

  • Incomplete Reaction: The hydrolysis may not have gone to completion. This is often due to insufficient reaction time or temperature. You can monitor the reaction's progress by taking small aliquots, quenching them, and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting nitrile.[2]

  • Byproduct Formation: The primary byproduct in this synthesis is 2-chloro-6-(trifluoromethyl)nicotinic acid, formed by the over-hydrolysis of the target amide. This is highly dependent on reaction temperature and duration. Prolonged heating or temperatures significantly above 75°C will favor the formation of the carboxylic acid, thereby reducing the yield of the desired amide.[3]

  • Loss During Workup/Purification: The product has some solubility in aqueous solutions, especially if the quench water is not kept cold. Significant product loss can occur during filtration and washing if excessive volumes of water are used or if the product is not fully precipitated.

To visualize a systematic approach to troubleshooting, consider the following workflow:

G start Low Yield Observed check1 Monitor Reaction Progress (TLC/HPLC) start->check1 check2 Analyze Crude Product for Byproducts (HPLC/NMR) start->check2 check3 Evaluate Workup Procedure start->check3 cause1 Incomplete Reaction check1->cause1 Starting Material Detected cause2 Byproduct Formation (Nicotinic Acid) check2->cause2 Nicotinic Acid Detected cause3 Product Loss During Isolation check3->cause3 Low Crude Yield Before Purification sol1 Increase Reaction Time or Slightly Increase Temperature cause1->sol1 sol2 Strictly Control Temperature (≤75°C) and Avoid Extended Reaction Times cause2->sol2 sol3 Use Ice-Cold Water for Quench Minimize Wash Volumes Consider Back-Extraction of Filtrate cause3->sol3

Caption: A logical workflow for troubleshooting low yield.

Q3: I'm seeing an impurity that I suspect is the corresponding nicotinic acid. How can I minimize its formation and remove it?

Minimizing the formation of 2-chloro-6-(trifluoromethyl)nicotinic acid is a matter of controlling the reaction kinetics. The key parameters are summarized in the table below.

ParameterRecommended SettingRationale
Temperature 75°CBalances the rate of amide formation against over-hydrolysis. Higher temperatures drastically increase the rate of conversion to the carboxylic acid.
Reaction Time ~2 hoursSufficient time for nitrile conversion. Significantly longer times increase the risk of over-hydrolysis.[1]
H₂SO₄ Conc. 96% or higherThe concentration of water is critical. Using a less concentrated acid introduces more water, potentially favoring the formation of the carboxylic acid.

Removal of Nicotinic Acid Impurity: If the nicotinic acid byproduct does form, it can often be removed during the workup. Nicotinic acid is acidic and will be deprotonated in a basic solution, forming a water-soluble salt.

  • Alkaline Wash: After filtration, the crude product can be re-suspended in a suitable organic solvent (like dichloromethane) and washed with a dilute basic solution (e.g., saturated sodium bicarbonate).

  • Extraction: The deprotonated nicotinic acid salt will move into the aqueous layer, while the neutral amide product remains in the organic layer.

  • Separation: The layers can then be separated, and the organic layer washed with brine, dried, and concentrated to yield the purified amide. This principle is a common purification strategy for removing acidic impurities from neutral amide products.[4]

Q4: How can I optimize the reaction conditions to consistently achieve higher yields?

Optimization involves refining the parameters of the standard protocol. Beyond strict control of time and temperature, consider the purity of your starting material and the stoichiometry of the reagents.

The relationship between key parameters and the desired outcomes can be visualized as follows:

G cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Byproducts Byproduct Formation Temp->Byproducts High temp increases Rate Reaction Rate Temp->Rate Directly proportional Time Reaction Time Yield Product Yield Time->Yield Affects completion Time->Byproducts Long time increases Acid Acid Concentration Acid->Byproducts Water content is key Acid->Rate Catalyzes reaction Purity Substrate Purity Purity->Yield Direct impact Purity->Byproducts Impurities can react Byproducts->Yield Reduces Rate->Yield

Caption: Key parameter relationships in the synthesis.

Optimization Steps:

  • Substrate Quality: Ensure your starting 2-chloro-6-(trifluoromethyl)nicotinonitrile is of high purity. Impurities can lead to side reactions and complicate purification.

  • Small-Scale Trials: Before committing to a large-scale reaction, run several small-scale trials to fine-tune the optimal time and temperature for your specific setup and substrate batch.[5]

  • Controlled Quenching: Ensure the water used for precipitation is ice-cold (<5°C) and that the reaction mixture is added slowly to maintain a low temperature. This maximizes precipitation and minimizes product loss due to solubility.

References

Technical Support Center: Troubleshooting Side Reactions in 2-Chloro-nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-nicotinamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this synthetic process. Here, we address common side reactions and provide in-depth, scientifically-grounded troubleshooting strategies in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction to chlorinate 2-hydroxynicotinamide with phosphorus oxychloride (POCl₃) is resulting in a low yield and a complex mixture of byproducts. What are the likely side reactions?

A1: The chlorination of 2-hydroxypyridine derivatives, including 2-hydroxynicotinamide, using phosphorus oxychloride is a robust method. However, several side reactions can occur, leading to reduced yields and purification challenges. The primary side reactions to consider are:

  • Dimerization and Polymerization: Pyridine rings, especially when activated, can undergo self-condensation reactions, particularly at elevated temperatures. This can lead to the formation of dimeric and trimeric species, which are often difficult to separate from the desired product.

  • Over-chlorination: While the primary target is the 2-position, aggressive reaction conditions (high temperature, prolonged reaction time) can lead to chlorination at other positions on the pyridine ring, although this is less common for nicotinamide derivatives.

  • Incomplete Reaction: Insufficient chlorinating agent or suboptimal reaction conditions can result in unreacted starting material remaining in the final mixture.

  • Formation of Phosphorous Amides: The amide group of nicotinamide can potentially react with POCl₃ to form various phosphorylated intermediates that may not cleanly convert to the desired product.

To diagnose the specific issue, it is crucial to analyze the crude reaction mixture by techniques such as LC-MS and ¹H NMR to identify the masses and structures of the major impurities.

Q2: I've identified dimeric byproducts in my reaction. What is the mechanism of their formation and how can I prevent it?

A2: Dimerization is a common issue in pyridine chemistry. The mechanism often involves the activation of the pyridine ring, making it susceptible to nucleophilic attack by another pyridine molecule. In the context of chlorination with POCl₃, the initial step is the formation of a reactive intermediate by the reaction of the 2-hydroxy group with POCl₃. This activated intermediate can then be attacked by the nitrogen of another 2-hydroxynicotinamide molecule.

Strategies to Minimize Dimerization:

  • Temperature Control: This is the most critical parameter. Running the reaction at the lowest effective temperature will significantly reduce the rate of dimerization. A typical starting point is 0 °C, with gradual warming to room temperature or slightly above. A patent for a similar process suggests temperatures between -10°C and +50°C[1][2].

  • Order of Addition: Adding the 2-hydroxynicotinamide portion-wise to the POCl₃ solution can help maintain a low concentration of the starting material, thereby disfavoring bimolecular side reactions.

  • Solvent Choice: While often run neat in excess POCl₃, the use of an inert, high-boiling solvent like toluene or acetonitrile can help to control the reaction temperature and concentration.

  • Use of Additives: The addition of a base, such as triethylamine or pyridine, can influence the reaction pathway. For instance, in the synthesis of 2-chloronicotinic acid from its N-oxide, triethylamine is added dropwise[3].

Experimental Protocol: Minimizing Dimerization in the Chlorination of 2-Hydroxynicotinamide
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is required.

  • Reagents:

    • 2-Hydroxynicotinamide

    • Phosphorus oxychloride (POCl₃), freshly distilled

    • Inert solvent (e.g., Toluene, optional)

  • Procedure: a. To the reaction flask, add phosphorus oxychloride (3-5 equivalents). If using a solvent, add it at this stage. b. Cool the flask to 0 °C using an ice bath. c. Dissolve the 2-hydroxynicotinamide in a minimal amount of the chosen solvent (if applicable) and add it to the dropping funnel. If running the reaction neat, the solid can be added in portions. d. Add the 2-hydroxynicotinamide solution dropwise (or in small portions) to the cooled POCl₃, ensuring the internal temperature does not exceed 5-10 °C. e. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and monitor the reaction progress by TLC or LC-MS. f. If the reaction is sluggish, gently heat to 40-50 °C. Avoid excessive heating. g. Upon completion, quench the reaction by carefully pouring it onto crushed ice. h. Neutralize the acidic solution with a suitable base (e.g., NaHCO₃, NaOH solution) to precipitate the crude product. i. Filter, wash with cold water, and dry the crude product. j. Purify by recrystallization or column chromatography.

Q3: My synthesis involves the Vilsmeier-Haack reaction for formylation, which is known to sometimes lead to chlorination. How can I control this?

A3: The Vilsmeier-Haack reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful formylating agent but can also act as a chlorinating agent under certain conditions[4][5][6][7]. The reagent exists as a chloroiminium ion, which is the active electrophile[5][7].

To favor formylation over chlorination:

  • Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess of POCl₃ can drive the chlorination side reaction.

  • Temperature: Lower reaction temperatures generally favor the desired formylation.

  • Substrate Reactivity: Electron-rich aromatic systems are more susceptible to both formylation and chlorination. Careful control of the reaction conditions is paramount.

Q4: I am starting from nicotinamide-N-oxide. What are the common pitfalls in this synthetic route to 2-chloro-nicotinamide?

A4: The synthesis of 2-chloropyridines from the corresponding N-oxides is a widely used method. A common procedure involves reacting the N-oxide with a chlorinating agent like POCl₃[3][8][9]. A two-step conversion of nicotinamide to 2-chloronicotinonitrile involves oxidation to the N-oxide followed by nucleophilic aromatic substitution[10].

Potential Issues and Troubleshooting:

  • Incomplete N-oxide formation: Ensure the initial oxidation of nicotinamide is complete before proceeding to the chlorination step. Residual nicotinamide will not react under the same conditions.

  • Deoxygenation: The N-oxide can be reduced back to nicotinamide, especially if the reaction is not carried out under anhydrous conditions.

  • Rearrangement Reactions: Pyridine N-oxides can undergo rearrangements in the presence of strong acids or activating agents.

  • Multiple Chlorination: Similar to the chlorination of 2-hydroxynicotinamide, over-chlorination can occur, although the N-oxide is generally less activated than the hydroxy derivative. A patent describes that POCl₃ can cause chloro-substitutions at multiple positions on nicotinamide-N-oxide[8].

To mitigate these issues, ensure the use of high-purity, dry reagents and solvents. Careful temperature control and monitoring of the reaction progress are essential.

Logical Workflow for Troubleshooting

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions Low_Yield Low Yield / Complex Mixture Impurity_ID Identify Impurities (LC-MS, NMR) Low_Yield->Impurity_ID Dimers Dimerization Impurity_ID->Dimers Mass = 2x Product - HCl Over_Chlorination Over-chlorination Impurity_ID->Over_Chlorination Mass = Product + Cl - H Incomplete_Reaction Incomplete Reaction Impurity_ID->Incomplete_Reaction Starting Material Detected Starting_Material Starting Material Issues Impurity_ID->Starting_Material Unexpected Impurities Temp_Control Lower Temperature Dimers->Temp_Control Order_of_Addition Control Addition Dimers->Order_of_Addition Over_Chlorination->Temp_Control Stoichiometry Adjust Stoichiometry Over_Chlorination->Stoichiometry Incomplete_Reaction->Temp_Control Increase Temp Cautiously Incomplete_Reaction->Stoichiometry Purity Ensure Reagent Purity Starting_Material->Purity G Start 2-Hydroxynicotinamide + POCl₃ Intermediate Reactive Intermediate (Pyridyl Phosphorodichloridate) Start->Intermediate Activation Product 2-Chloro-nicotinamide Intermediate->Product Nucleophilic Attack by Cl⁻ Dimer Dimerization Byproduct Intermediate->Dimer Attack by another 2-Hydroxynicotinamide

References

Technical Support Center: Optimization of Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of trifluoromethylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the synthesis of these vital chemical moieties. The trifluoromethyl group is a cornerstone in modern medicinal and agrochemical chemistry, valued for its ability to enhance metabolic stability and lipophilicity.[1][2] However, its introduction onto a pyridine ring can be challenging.[3][4]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these synthetic challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that you may encounter during the synthesis of trifluoromethylpyridines.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

A low yield is a frequent challenge in trifluoromethylation reactions.[5] A systematic troubleshooting approach is essential for identifying the root cause.

Possible Causes & Suggested Solutions:

  • Reagent Quality and Stability: Trifluoromethylating agents can be sensitive to both air and moisture. Reagent degradation is a common culprit for low yields.[5]

    • Actionable Advice: Always use fresh reagents from a reputable supplier. Ensure they are stored under the recommended inert atmosphere and temperature. If you suspect reagent degradation, consider running a control reaction with a substrate known to work well.

  • Suboptimal Reaction Conditions: Even minor deviations from optimal temperature, pressure, or reaction time can drastically reduce your yield.[5][6]

    • Actionable Advice: Methodically screen reaction parameters. For instance, in high-temperature reactions, ensure your autoclave is properly sealed to maintain pressure.[6] For catalyzed reactions, catalyst deactivation can be an issue; using fresh catalyst and robust ligands can be beneficial.[6]

  • Substrate Reactivity: The electronic properties of your pyridine substrate are crucial. Electron-deficient pyridines may require different conditions or reagents compared to electron-rich ones.[5]

    • Actionable Advice: Consider the inherent reactivity of your substrate. For electron-poor substrates, a radical trifluoromethylation might be more effective, whereas electron-rich substrates might be more amenable to electrophilic trifluoromethylation.[3][5]

  • Workup and Purification Losses: The desired product can be lost during extraction and purification steps, especially if it is volatile.[7]

    • Actionable Advice: Review your workup procedure. Ensure that your extraction solvent is appropriate and that you are performing a sufficient number of extractions. For volatile products, avoid prolonged exposure to high vacuum during solvent removal.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

Low Yield Troubleshooting cluster_solutions Solutions start Low Yield Observed reagent_check Check Reagent Quality (Freshness, Storage) start->reagent_check condition_opt Optimize Reaction Conditions (Temperature, Solvent, Time) reagent_check->condition_opt Reagent OK use_fresh Use Fresh Reagent reagent_check->use_fresh Reagent Suspect substrate_eval Evaluate Substrate Reactivity (Electronic Effects) condition_opt->substrate_eval workup_review Review Workup & Purification substrate_eval->workup_review strategy_change Consider Alternative Strategy substrate_eval->strategy_change conditions_optimized Conditions Optimized workup_optimized Workup Optimized

Caption: A step-by-step workflow for troubleshooting low-yield trifluoromethylpyridine syntheses.

Q2: I am observing poor regioselectivity in my reaction, obtaining a mixture of isomers. How can I improve this?

Poor regioselectivity is a known issue, especially in radical C-H trifluoromethylation of pyridines, which can lead to a mixture of 2-, 3-, and 4-trifluoromethylated products.[8]

Key Factors Influencing Regioselectivity:

  • Reaction Mechanism: The inherent mechanism of the trifluoromethylation reaction plays a significant role. Radical reactions often exhibit lower regioselectivity due to the high reactivity of the trifluoromethyl radical.[3][8] In contrast, nucleophilic or electrophilic approaches can offer better control.

  • Solvent Effects: The choice of solvent can surprisingly influence the regioselectivity. Preliminary studies have shown that changing the solvent can even reverse the selectivity of the reaction.[7][9] For example, in the trifluoromethylation of 4-acetylpyridine, aqueous conditions favored the C-2 position, while a switch to a DMSO/water mixture favored the C-3 position.[9]

  • Substrate Activation: A modern strategy to control regioselectivity involves the activation of the pyridine ring. For instance, hydrosilylation can be used to activate pyridine derivatives for a subsequent 3-position-selective trifluoromethylation.[3][10][11] Another approach is the formation of N-methylpyridinium salts, which can then undergo regioselective trifluoromethylation.[8][12]

Strategies to Enhance Regioselectivity:

StrategyDescriptionRecommended For
Solvent Screening Systematically test a range of solvents with varying polarities and coordinating abilities.Radical C-H trifluoromethylation.
Mechanism Switching If using a radical approach, consider switching to a nucleophilic or electrophilic trifluoromethylation method.When a specific isomer is desired and radical methods fail.
Substrate Activation Employ methods like N-oxide formation, hydrosilylation, or N-alkylation to direct the trifluoromethylation to a specific position.Achieving challenging regioselectivities, such as C-3 trifluoromethylation.

Frequently Asked Questions (FAQs)

This section covers broader questions about the strategic choices in designing your synthesis.

Q3: Which trifluoromethylating agent should I choose for my reaction?

The selection of the appropriate trifluoromethylating reagent is critical for the success of your synthesis. These reagents can be broadly categorized as electrophilic, nucleophilic, and radical sources of the CF3 group.

Comparison of Common Trifluoromethylating Agents:

Reagent ClassExamplesMechanismKey Advantages
Electrophilic Togni's Reagents, Umemoto's Reagents[13][14][15]Transfer of a "CF3+" equivalentBench-stable, commercially available, wide functional group tolerance.[13][16]
Nucleophilic Ruppert-Prakash Reagent (TMSCF3)Transfer of a "CF3-" equivalentEffective for electron-deficient pyridines.
Radical Langlois' Reagent (Sodium Triflinate), Trifluoroiodomethane (CF3I)Generation of a CF3• radicalOperationally simple, can be used for direct C-H functionalization.[9][17]

Togni's and Umemoto's reagents are often the first choice for many applications due to their stability and ease of use.[13][14][15] For radical reactions, Langlois' reagent is a popular, bench-stable option.[9]

Q4: What role does the catalyst play, particularly in copper-catalyzed reactions?

Copper catalysis is a powerful tool for trifluoromethylation, enabling reactions under milder conditions.[18][19]

Mechanism of Copper-Catalyzed Trifluoromethylation:

The exact mechanism can vary, but a general catalytic cycle involves the copper center cycling between different oxidation states (e.g., Cu(I), Cu(II), and Cu(III)).[20] The copper catalyst can facilitate the generation of the trifluoromethyl radical or participate in reductive elimination to form the C-CF3 bond.[20][21]

Optimizing Copper-Catalyzed Reactions:

  • Ligand Choice: The ligand coordinated to the copper center is crucial. Diamine ligands like 1,10-phenanthroline are often used to accelerate the reaction.[19]

  • Copper Source: Various copper salts can be used, such as CuI, CuCl, or (MeCN)4CuPF6. The choice of the copper source can impact the reaction yield and selectivity.[22]

  • Additives: In some cases, additives can improve the reaction efficiency. For example, the addition of a Lewis acid can enhance the rate of copper-catalyzed trifluoromethylation of aryl iodides.[19]

Q5: Are there modern, milder alternatives to traditional high-temperature methods?

Yes, the field has seen significant advancements in developing milder synthetic routes.

Modern Trifluoromethylation Methods:

  • Photoredox Catalysis: This approach uses visible light to generate trifluoromethyl radicals under very mild, room-temperature conditions.[17][23][24][25][26] It offers excellent functional group tolerance and is becoming increasingly popular.[23][24]

  • Electrochemical Synthesis: Electrochemical methods provide another mild and controlled way to generate the necessary reactive species for trifluoromethylation.[27]

These methods are particularly advantageous for the late-stage functionalization of complex molecules, where harsh conditions could lead to decomposition.

Workflow for Selecting a Trifluoromethylation Strategy

This diagram outlines a decision-making process for choosing an appropriate synthetic strategy.

Strategy Selection cluster_methods Method Categories start Define Synthetic Goal (e.g., Target Molecule, Scale) substrate_analysis Analyze Pyridine Substrate (Electronic Properties, Sterics) start->substrate_analysis regio_req Determine Regioselectivity Requirement (e.g., C2, C3, or C4) substrate_analysis->regio_req method_selection Select Method Category regio_req->method_selection radical Radical (e.g., Photoredox) For C-H functionalization method_selection->radical Poorly functionalized or late-stage modification nucleophilic Nucleophilic For electron-deficient rings method_selection->nucleophilic Electron-withdrawing groups present electrophilic Electrophilic For electron-rich rings method_selection->electrophilic Electron-donating groups present reagent_catalyst Choose Specific Reagent & Catalyst optimization Optimize Reaction Conditions reagent_catalyst->optimization radical->reagent_catalyst nucleophilic->reagent_catalyst electrophilic->reagent_catalyst

Caption: A decision tree to guide the selection of a suitable trifluoromethylation strategy.

References

Purification challenges of 2-Chloro-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Chloro-6-(trifluoromethyl)nicotinamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. As a key building block in pharmaceutical synthesis, achieving high purity is critical for downstream success. This guide provides field-proven insights, troubleshooting advice, and validated protocols to help you navigate the common purification challenges associated with this molecule.

Part 1: Frequently Asked Questions (FAQs) & Compound Profile

This section addresses fundamental questions regarding the properties and handling of this compound, which are essential for designing an effective purification strategy.

Q1: What are the basic physical properties of this compound?

Understanding the fundamental physical properties is the first step in any purification workflow. This compound is a white crystalline solid.[1] Key data points are summarized in the table below.

PropertyValueSource
CAS Number 386704-05-8[1]
Molecular Formula C₇H₄ClF₃N₂O[1]
Molecular Weight 224.57 g/mol [1]
Melting Point 198-200 °C[1]
Appearance White crystalline solid[1]
Storage Store under inert gas at 2-8°C[1]

Q2: What are the most common impurities I should expect?

The impurity profile is almost always a direct reflection of the synthetic route. The most common synthesis involves the controlled hydrolysis of 2-chloro-6-(trifluoromethyl)nicotinonitrile using sulfuric acid.[2] Consequently, two major impurities often arise:

  • Unreacted Starting Material: 2-chloro-6-(trifluoromethyl)nicotinonitrile.

  • Over-hydrolysis Product: 2-chloro-6-(trifluoromethyl)nicotinic acid.[3][4] This is often the most challenging impurity to remove due to its similar polarity and potential to co-crystallize.

Q3: Is this compound stable?

Generally, the molecule is stable under standard laboratory conditions. However, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, can lead to degradation. The primary degradation pathway is the hydrolysis of the amide bond to form the corresponding carboxylic acid.[5] The trifluoromethyl group is relatively stable, but extremely harsh conditions could potentially lead to its hydrolysis.[6]

Part 2: Troubleshooting Common Purification Challenges

This section provides solutions to specific problems you may encounter during the purification process.

Scenario 1: My purified material has a low or broad melting point, and NMR shows broadened peaks.

Question: I've isolated my product, but the melting point is significantly lower than the reported 198-200°C and the peaks in my proton NMR are not sharp. What's the likely cause?

Answer: This is a classic sign of persistent impurities. The most probable culprit is the over-hydrolysis byproduct, 2-chloro-6-(trifluoromethyl)nicotinic acid . Its acidic proton can interfere with NMR analysis (causing peak broadening), and as an impurity, it will depress and broaden the melting point range. Another possibility is residual starting nitrile, which is less polar but can be trapped in the crystal lattice.

Root Cause Analysis: The carboxylic acid impurity has a pKa that makes it behave differently from your neutral amide product. Its polarity is also very similar, making chromatographic separation non-trivial.

Solution: An aqueous basic wash is the most effective first step. By converting the acidic impurity into its water-soluble salt, you can selectively extract it from an organic solution of your main product.

  • See Protocol 1: Selective Acid/Base Extraction for Carboxylic Acid Removal.

Scenario 2: I'm struggling to separate the product from a closely-eluting impurity via column chromatography.

Question: I'm using a standard silica gel column with a Hexane/Ethyl Acetate gradient, but a spot on my TLC plate remains very close to my product spot (Rf ~0.05 difference). How can I improve this separation?

Answer: This is a common challenge when dealing with the starting nitrile and the product amide, which may have similar polarities in certain solvent systems. Improving separation requires optimizing the chromatography conditions to exploit subtle differences in their structure.

Expert Recommendations:

  • Switch to a More Polar Solvent System: Instead of Hexane/EtOAc, try a Dichloromethane/Methanol (DCM/MeOH) gradient. The hydroxyl group of methanol interacts differently with the amide and nitrile functionalities than ethyl acetate, often enhancing resolution. Start with 100% DCM and slowly introduce MeOH (e.g., 0.5% to 5% gradient).

  • Use a Different Stationary Phase: If silica is failing, consider using alumina (neutral or basic) or a bonded-phase silica like diol or cyano (CN) for alternative selectivity.

  • Consider Supercritical Fluid Chromatography (SFC): For difficult separations of polar compounds, SFC often provides superior resolution and is much faster than traditional HPLC. A typical mobile phase would be CO₂ with a methanol co-solvent.

  • See Protocol 2: Advanced Flash Column Chromatography.

Scenario 3: My final yield after recrystallization is very low.

Question: I've identified a good recrystallization solvent, but my recovery is less than 50%. What am I doing wrong?

Answer: Low recovery during recrystallization typically points to one of two issues: either the product has significant solubility in the cold solvent, or the initial material was much less pure than anticipated.

Causality & Solution Pathway:

  • Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may be using a solvent that is too good at dissolving your product even at low temperatures.

    • Solution: Try a two-solvent system. For example, dissolve your product in a minimal amount of a hot, good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like hexanes or water) until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to redissolve and allow it to cool slowly. This often results in higher recovery. Nicotinamide itself shows variable solubility in binary solvent systems like ethanol/acetonitrile, a principle that can be applied here.[7]

  • Purity Check Before Recrystallization: If your crude material is only 60% pure, the maximum theoretical recovery is 60%.

    • Solution: Always run a quantitative purity check (e.g., qNMR or HPLC with a standard) on your crude material. If it's highly impure, a preliminary purification step like an acid/base wash or a quick silica plug is recommended before attempting a final recrystallization.

  • See Protocol 3: High-Recovery Recrystallization.

Part 3: Visualization & Workflow Diagrams

To streamline your decision-making process, use the following diagrams.

Impurity Profile Diagram

This diagram illustrates the target molecule and its most common process-related impurities.

G Main This compound (Product) Acid 2-chloro-6-(trifluoromethyl)nicotinic acid (Hydrolysis Byproduct) Main->Acid Over-Hydrolysis Nitrile 2-chloro-6-(trifluoromethyl)nicotinonitrile (Starting Material) Nitrile->Main Incomplete Hydrolysis

Caption: Key impurities in the synthesis of the target compound.

Purification Strategy Decision Workflow

This workflow guides you from initial analysis to the final pure compound.

Purification_Workflow start Start: Crude Product tlc_lcms Purity Assessment (TLC, LC-MS, NMR) start->tlc_lcms decision_acid Acidic Impurity (e.g., Carboxylic Acid) Present? tlc_lcms->decision_acid decision_purity Purity > 95%? recrystallize Direct Recrystallization (Protocol 3) decision_purity->recrystallize Yes column_chrom Column Chromatography (Protocol 2) decision_purity->column_chrom No decision_acid->decision_purity No acid_wash Aqueous Basic Wash (Protocol 1) decision_acid->acid_wash Yes final_purity Final Purity Check (>99.5%) recrystallize->final_purity acid_wash->tlc_lcms column_chrom->recrystallize

References

Stability issues of 2-Chloro-6-(trifluoromethyl)nicotinamide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-(trifluoromethyl)nicotinamide

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common stability challenges and provide troubleshooting strategies to ensure the success and reproducibility of your experiments. Our guidance is grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction mixture containing this compound is turning dark and showing multiple spots on TLC. What are the likely causes and how can I prevent this?

Answer:

This observation typically points to compound degradation. This compound, while generally robust, possesses reactive sites susceptible to decomposition under specific conditions. The primary culprits are often hydrolysis and reactions with strong nucleophiles or bases at elevated temperatures.

  • Causality: The pyridine ring is electron-deficient due to the electron-withdrawing effects of both the chloro and trifluoromethyl groups. This activates the C2-Cl bond towards nucleophilic aromatic substitution (SNAr).[1][2] Strong bases or nucleophiles, especially at high temperatures, can displace the chloride. Furthermore, the amide functional group can undergo hydrolysis, particularly under strong acidic or basic conditions, to form the corresponding carboxylic acid.[3] The combination of these potential reactions can lead to a complex mixture of byproducts and colored polymeric material.

  • Troubleshooting & Prevention:

    • Temperature Control: Avoid excessive heating. If thermal energy is required, conduct a preliminary screen at a lower temperature (e.g., 60-80 °C) before escalating. Many SNAr and cross-coupling reactions can proceed at moderate temperatures with the right catalyst and ligand system.[4]

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred for reactions like cross-couplings. However, strong nucleophilic bases (e.g., NaOH, KOH in protic solvents) can lead to competitive hydrolysis, displacing the chloride to form 2-hydroxy-6-(trifluoromethyl)nicotinamide.[5] Consider using weaker inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) where appropriate.

    • Inert Atmosphere: While not always the primary cause of darkening, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.

    • Solvent Choice: Ensure your solvent is dry and degassed, especially for palladium-catalyzed reactions. Protic solvents like water or alcohols can participate in nucleophilic attack on the C2 position, particularly at elevated temperatures.

Question 2: I am attempting a Suzuki-Miyaura cross-coupling reaction at the C2 position, but I'm observing low yield and significant starting material recovery. What can I do to improve this?

Answer:

Low conversion in Suzuki-Miyaura couplings with this substrate is a common challenge. The electronic properties of the substituted pyridine ring and potential catalyst inhibition are key factors to consider.

  • Causality: The strong electron-withdrawing trifluoromethyl group deactivates the pyridine ring, which can make the oxidative addition step of the palladium catalyst more challenging compared to less electron-deficient aryl chlorides. Furthermore, the nitrogen atom of the pyridine can coordinate to the palladium center, potentially interfering with the catalytic cycle. The amide group itself can also chelate the catalyst, influencing reactivity.[6]

  • Troubleshooting & Protocol Optimization:

    • Catalyst & Ligand Choice: Standard Pd(PPh₃)₄ may not be effective. Electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition of aryl chlorides. Consider ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[4][7] A pre-catalyst like PXPd2 has also been shown to be effective for similar substrates.[6][8]

    • Base and Solvent System: The base is crucial for activating the boronic acid in the transmetalation step.[7] A common pitfall is using a base that is not strong enough or has poor solubility. K₃PO₄ is often an excellent choice for coupling aryl chlorides due to its sufficient basicity and favorable interaction with the boronic acid. A mixture of a polar aprotic solvent (like Dioxane, THF, or DME) with a small amount of water can improve the solubility of the base and facilitate the reaction.[4]

    • Boronic Acid Quality: Ensure your boronic acid or boronate ester is pure. Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Using freshly sourced or purified boronic acid can significantly improve yields.

ParameterProblematic ConditionRecommended Starting PointRationale
Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Bulky, electron-rich ligands accelerate oxidative addition of the C-Cl bond.[4]
Base Na₂CO₃ (aq.)K₃PO₄ (3 equivalents)Stronger, moderately soluble base effective for activating boronic acids with aryl chlorides.
Solvent Toluene1,4-Dioxane / H₂O (10:1)Polar aprotic solvent improves solubility of reagents and catalyst intermediates.[4]
Temperature 80 °C100-110 °CHigher temperature is often needed to overcome the activation barrier for C-Cl bond cleavage.
Question 3: What is the primary degradation product I should look for if I suspect hydrolysis, and how can I confirm its presence?

Answer:

The most common degradation product under aqueous acidic or basic conditions is the corresponding 2-hydroxypyridine derivative, 2-Hydroxy-6-(trifluoromethyl)nicotinamide . This compound exists in tautomeric equilibrium with its pyridone form.

  • Mechanism of Formation: This occurs via nucleophilic aromatic substitution where water or a hydroxide ion acts as the nucleophile, displacing the chloride at the C2 position. This process can be slow in neutral water but is accelerated by acid or, more significantly, by base and heat.[9]

  • Analytical Confirmation:

    • LC-MS: This is the most effective method. You should look for a mass corresponding to the loss of Cl (35.5 Da) and the addition of OH (17 Da), resulting in a net change of -18.5 Da from the parent mass.

    • ¹H NMR: The chemical shifts of the aromatic protons on the pyridine ring will change upon substitution of the chloro group with a hydroxyl/oxo group. You would expect to see a shift in the proton signals, and potentially the disappearance of the characteristic pattern of the starting material.

    • TLC: The hydrolyzed product is significantly more polar than the starting material. It will have a much lower Rf value on silica gel plates.

Visual Troubleshooting Guide

The following diagrams illustrate potential degradation pathways and a logical workflow for troubleshooting common issues encountered with this compound.

G cluster_0 Degradation Pathways A 2-Chloro-6-(trifluoromethyl) nicotinamide B 2-Hydroxy-6-(trifluoromethyl) nicotinamide (Hydrolysis Product) A->B H₂O / OH⁻ (Heat, Base/Acid) C 2-Alkoxy/Amino Substituted Product A->C R-OH / R-NH₂ (Nucleophilic Solvents/Reagents)

Caption: Potential degradation pathways for the title compound.

G cluster_1 Troubleshooting Workflow start Low Yield / Reaction Failure check_sm 1. Confirm Starting Material Purity (NMR/LCMS) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (LCMS/TLC) check_sm->analyze_crude is_sm Starting Material Recovered? analyze_crude->is_sm is_decomp Degradation Products Observed? is_sm->is_decomp No optimize 3a. Inactive Conditions: - Increase Temperature - Change Catalyst/Ligand - Use Stronger Base is_sm->optimize Yes is_decomp->optimize No mitigate 3b. Degradation: - Lower Temperature - Use Weaker/Non-Nu Base - Ensure Inert Atmosphere is_decomp->mitigate Yes success Successful Reaction optimize->success mitigate->success

Caption: A logical workflow for troubleshooting reaction failures.

Experimental Protocol: Stability Test

This protocol allows you to quickly assess the stability of this compound under your proposed reaction conditions before committing to a large-scale experiment.

Objective: To determine the stability of the title compound in the presence of a selected base and solvent at the target reaction temperature.

Methodology:

  • Setup: Prepare three small reaction vials (e.g., 1-dram vials) with stir bars.

    • Vial 1 (Control): Add this compound (~10 mg) and 1 mL of your chosen solvent.

    • Vial 2 (Base): Add the same amount of starting material, solvent, and your chosen base (e.g., K₃PO₄, 3 equivalents).

    • Vial 3 (Full System - No Boronic Acid): Add starting material, solvent, base, palladium precursor, and ligand.

  • Inerting: Seal each vial with a septum cap and purge with Argon or Nitrogen for 5-10 minutes.

  • Heating: Place the vials in a pre-heated aluminum block at your target reaction temperature (e.g., 100 °C).

  • Monitoring: After 1 hour, 4 hours, and 24 hours, take a small aliquot from each vial. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and analyze by TLC and LC-MS.

  • Analysis:

    • Compare the TLC spots of Vials 2 and 3 to the control in Vial 1. Look for the appearance of new, more polar spots (indicating hydrolysis) or other byproducts.

    • In the LC-MS analysis, monitor the disappearance of the starting material peak and the appearance of new masses, particularly the mass corresponding to the hydrolyzed product.

Interpretation: If significant degradation is observed in Vial 2 or 3 compared to Vial 1, your conditions are too harsh. You should consider lowering the temperature or selecting a milder base before proceeding with your actual reaction.

References

Technical Support Center: Optimizing Purity in 2-Chloro-6-(trifluoromethyl)nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(trifluoromethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during the production of this critical chemical intermediate. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to proactively control purity.

Section 1: Understanding the Synthetic Landscape and Common Impurities

The most prevalent synthetic route to this compound involves a two-step process starting from 2-Hydroxy-6-(trifluoromethyl)nicotinamide. Understanding this pathway is the first step in diagnosing and preventing impurity formation.

Primary Synthesis Workflow

The synthesis can be visualized as a sequence of chlorination followed by potential purification and analysis. An alternative, though less common, starting point is the corresponding nicotinic acid.

start start process process intermediate intermediate product product impurity impurity A 2-Hydroxy-6-(trifluoromethyl) nicotinamide B Chlorination (e.g., POCl₃) A->B C Crude 2-Chloro-6-(trifluoromethyl) nicotinamide B->C I1 Impurity A: Unreacted Starting Material B->I1 Incomplete Reaction I3 Impurity C: Phosphorous Byproducts B->I3 Reagent-based D Purification (Quench, Neutralization, Recrystallization) C->D I2 Impurity B: 2-Chloro-6-(trifluoromethyl) nicotinic Acid C->I2 Hydrolysis during Workup E Pure 2-Chloro-6-(trifluoromethyl) nicotinamide D->E

Caption: General workflow for the synthesis of this compound.

Common Impurities and Their Origins

Proactive impurity control begins with identification. The table below summarizes the most frequently encountered impurities.

Impurity NameStructure DescriptionCAS NumberLikely Origin
Impurity A: 2-Hydroxy-6-(trifluoromethyl)nicotinamideThe direct precursor where the chloro group at C2 is a hydroxyl group.116548-03-9[1][2]Incomplete chlorination of the pyridine ring.[3]
Impurity B: 2-Chloro-6-(trifluoromethyl)nicotinic AcidThe target molecule, but with the amide group hydrolyzed to a carboxylic acid.280566-45-2[4][5]1. Starting from the acid and having incomplete amidation. 2. Hydrolysis of the amide during an aggressive acidic or basic workup.
Impurity C: Phosphorous ByproductsVarious phosphoric and pyrophosphoric acid species.N/AFormed from the quenching of the chlorinating agent, typically phosphorus oxychloride (POCl₃).[3]
Impurity D: Over-chlorinated SpeciesAdditional chlorine atoms substituted on the pyridine ring or side chain.VariesExcessively harsh reaction conditions (high temperature, prolonged reaction time) or reactive precursors.[6]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Q1: My final product is heavily contaminated with unreacted 2-Hydroxy-6-(trifluoromethyl)nicotinamide (Impurity A). How can I drive the chlorination to completion?

A1: This is the most common issue, pointing directly to a suboptimal chlorination step. Here’s how to troubleshoot it:

The conversion of a 2-hydroxypyridine to a 2-chloropyridine using phosphorus oxychloride (POCl₃) is a classic, yet sometimes challenging, reaction.[3] The mechanism involves the activation of the pyridine oxygen by POCl₃, followed by nucleophilic attack of chloride. Incomplete reactions are typically due to insufficient reactivity.

Causality & Solutions:

  • Reagent Stoichiometry: While traditional methods use a large excess of POCl₃ as both reagent and solvent, this creates significant quenching and disposal challenges.[3] Modern, efficient procedures demonstrate that using near-equimolar amounts of POCl₃ in the presence of a base like pyridine, under solvent-free conditions in a sealed reactor, can achieve high yields and is more suitable for large-scale synthesis.[3] This minimizes waste and simplifies workup.

  • Temperature Control: The reaction requires significant thermal energy. For 2-hydroxypyridines, temperatures around 140-160 °C are often necessary to ensure the reaction goes to completion.[3] Monitor the reaction by TLC or LC-MS to determine the optimal time, avoiding prolonged heating which can lead to side products.

  • Base Additive: For substrates like hydroxypyridines, the starting material itself can act as a base. However, adding one equivalent of a tertiary amine base (like pyridine) can be beneficial by scavenging the HCl generated, preventing side reactions and ensuring the reaction medium's reactivity is maintained.[3]

Troubleshooting Workflow Diagram

problem problem analysis analysis solution solution outcome outcome A High Levels of Impurity A Detected B Review Chlorination Protocol A->B C Is POCl₃ used in large excess? B->C D Adopt Equimolar Solvent-Free Method C->D Yes E Is reaction temp < 140°C? C->E No D->E F Increase temp to 140-160°C & Monitor E->F Yes G Is a base used? E->G No F->G H Add 1 eq. Pyridine as acid scavenger G->H No I Reaction Driven to Completion G->I Yes H->I

Caption: Decision tree for troubleshooting incomplete chlorination.

Q2: My product contains 2-Chloro-6-(trifluoromethyl)nicotinic acid (Impurity B). What is the cause and how can it be prevented?

A2: This impurity arises from one of two sources: using the nicotinic acid as a starting material with incomplete amidation, or hydrolysis of the target amide during workup.

Scenario 1: Incomplete Amidation

If your synthesis starts with 2-Chloro-6-(trifluoromethyl)nicotinic acid, it must first be activated before reaction with an ammonia source. Direct amidation of a carboxylic acid is generally not feasible under mild conditions.

  • Activation Step: The standard method is to convert the carboxylic acid to a highly reactive acyl chloride.[7] This is typically achieved using oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM). This step must be brought to completion before proceeding.

  • Amidation Step: The resulting acyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas in an appropriate solvent.[7] This reaction is fast and exothermic; ensure adequate cooling to prevent side reactions.

Scenario 2: Hydrolysis During Workup

The carboxamide functional group is generally stable, but can be susceptible to hydrolysis under harsh conditions.

  • Quenching: When quenching the reaction mixture (e.g., after chlorination with POCl₃), avoid prolonged exposure to strongly acidic or basic conditions at elevated temperatures. A controlled quench into ice water or an ice/bicarbonate slurry is recommended.

  • pH Control: During extraction and washing, maintain the pH in a neutral to slightly basic range (pH 7-9). This keeps the desired amide product in the organic phase while any acidic impurity (Impurity B) would be deprotonated and extracted into an aqueous basic wash.

Experimental Protocol: Purification to Remove Nicotinic Acid Impurities

This protocol is adapted from a patented method for purifying nicotinamide and is highly effective for removing acidic impurities from a neutral amide product.[8]

  • Dissolution: Dissolve the crude this compound product in a non-polar, non-aqueous solvent where the amide has low solubility, such as benzene or toluene. Use a sufficient volume to create a slurry.

  • Amine Addition: Add a secondary amine, such as piperidine or morpholine (approx. 1.1 equivalents relative to the estimated amount of acidic impurity), to the suspension.[8]

  • Salt Formation: Stir the mixture, optionally with gentle heating (e.g., reflux). The added amine will react with the acidic impurity (Impurity B) to form an amine salt, which is soluble in the non-polar solvent. The desired neutral amide product remains an undissolved solid.[8]

  • Isolation: Cool the mixture and filter to collect the purified, solid this compound.

  • Washing: Wash the filter cake with fresh, cold solvent (e.g., benzene) to remove any residual soluble amine salt.

  • Drying: Dry the product under vacuum.

Section 3: Proactive Quality Control & Recommended Protocols

The best strategy for high purity is to prevent impurity formation from the outset. This involves using high-quality reagents and implementing in-process controls.

Experimental Protocol: Optimized Chlorination of 2-Hydroxy-6-(trifluoromethyl)nicotinamide

This protocol is based on modern, solvent-free methods that are efficient and environmentally conscious.[3]

  • Reactor Setup: In a pressure-rated sealed reactor equipped with a magnetic stir bar, charge 2-Hydroxy-6-(trifluoromethyl)nicotinamide (1.0 eq).

  • Reagent Addition: Add pyridine (1.0 eq) followed by phosphorus oxychloride (POCl₃, 1.05 eq). Safety Note: Perform all additions in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

  • Reaction: Seal the reactor tightly and heat the mixture to 160 °C with vigorous stirring for 2-4 hours.

  • In-Process Control (IPC): After cooling, carefully unseal the reactor in a fume hood. Take a small aliquot of the reaction mixture, quench it carefully in a vial containing ice and ethyl acetate, and analyze the organic layer by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup - Quenching: Slowly and carefully pour the cooled reaction mixture into a vigorously stirred beaker of crushed ice (approx. 10 parts ice to 1 part reaction mixture by weight).

  • Workup - Neutralization: Once the quench is complete, slowly add a saturated solution of sodium bicarbonate or adjust with 6N NaOH to bring the pH to 8-9. Ensure the temperature is kept below 20 °C during neutralization.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from an ethyl acetate/heptane system).

References

Technical Support Center: Solubility Enhancement for 2-Chloro-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-(trifluoromethyl)nicotinamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of this compound for biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound directly into my aqueous assay buffer. Is this expected?

Yes, this is entirely expected. The chemical structure of this compound—featuring a chlorinated pyridine ring and a highly electronegative trifluoromethyl (CF3) group—suggests it is a lipophilic, hydrophobic molecule with inherently low aqueous solubility.[1][2] Such compounds are often described as "grease-ball" type molecules that require specialized formulation strategies to be effectively used in aqueous-based biological assays.[3] Attempting to dissolve it directly in buffers like PBS or cell culture media will likely result in poor dissolution and inaccurate test concentrations.

Q2: What is the recommended first-line approach for solubilizing this compound for in vitro assays?

The universally accepted starting point for solubilizing poorly soluble research compounds is to create a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of hydrophobic and hydrophilic molecules, making it an indispensable tool in drug discovery.[6][7]

The standard workflow involves preparing a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted to create intermediate concentrations. These are subsequently used to spike into the final aqueous assay system at a low final solvent concentration.

Below is a workflow diagram for preparing and using a DMSO stock solution.

cluster_prep Part 1: Stock Solution Preparation cluster_use Part 2: Working Solution Preparation weigh 1. Accurately weigh compound add_dmso 2. Add calculated volume of 100% anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve completely (Vortex, Sonicate, Warm) add_dmso->dissolve store 4. Aliquot & Store at -20°C or -80°C dissolve->store thaw 5. Thaw a single aliquot serial_dilute 6. Perform serial dilutions in 100% DMSO (optional) thaw->serial_dilute final_dilute 7. Dilute into final assay medium (e.g., cell culture media) serial_dilute->final_dilute assay 8. Add to assay (cells, enzyme, etc.) final_dilute->assay

Caption: Workflow for preparing and using DMSO stock solutions.

Q3: My compound dissolves in 100% DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

This is a classic solubility problem known as "crashing out." When the highly concentrated DMSO stock is introduced into the aqueous environment of your assay medium, the solvent polarity changes dramatically. The compound, which is stable in the organic DMSO, is suddenly forced into an environment where it is not soluble, causing it to precipitate.[4]

Troubleshooting Strategies:

  • Lower the Final DMSO Concentration: The most critical factor is the final percentage of DMSO in your assay. For most cell-based assays, this should be kept at ≤0.5%, and for sensitive primary cells, ≤0.1% is often recommended to avoid solvent-induced cytotoxicity.[4][8]

  • Stepwise Dilution: Avoid adding a very small volume of high-concentration stock directly into a large volume of buffer. Instead, perform one or two intermediate dilution steps in your assay medium.

  • Increase Mixing Energy: When making the final dilution, vortex or pipette-mix the solution vigorously as you add the compound stock. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

  • Presence of Serum/Protein: If your assay medium contains serum (e.g., FBS) or albumin, these proteins can bind to hydrophobic compounds and help keep them in solution.[9] Always prepare your final working solutions in the complete, final assay medium.

Q4: I've optimized my DMSO protocol, but solubility is still limiting my maximum test concentration. What advanced formulation strategies can I explore?

When DMSO alone is insufficient, several other formulation strategies can be employed. The appropriate choice depends on the compound's specific physicochemical properties.[10][11][12]

The pyridine nitrogen in the nicotinamide ring is basic and can be protonated at acidic pH.[13] This protonation creates a positively charged, more polar species (a salt), which may exhibit significantly higher aqueous solubility.[14][15][16][17]

Experimental Protocol: pH Solubility Screen

  • Prepare several small-volume aqueous buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Add a small, consistent amount of your DMSO stock solution to each buffer to a target final concentration that is currently problematic (e.g., 100 µM).

  • Vortex each sample vigorously.

  • Allow the samples to equilibrate for 15-30 minutes at room temperature.

  • Visually inspect for precipitation against a dark background. The lowest pH buffer that maintains clarity is a good candidate for your assay, provided the pH is compatible with your biological system.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research.[18]

cluster_system Cyclodextrin Inclusion Complex Formation Compound Poorly Soluble Compound plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Encapsulation Complex Water-Soluble Inclusion Complex arrow->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Cyclodextrin Screening

  • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in water or your assay buffer.

  • In a clean tube, add a volume of the HP-β-CD solution.

  • Slowly add your concentrated compound stock (from DMSO) to the cyclodextrin solution while vortexing.

  • Allow the solution to mix for at least 30 minutes to facilitate complex formation.

  • Use this new, formulated stock for your final dilutions into the assay medium.

StrategyMechanismProsCons
pH Modification Forms a more soluble salt by protonating the pyridine nitrogen.[14][17]Simple, inexpensive.May not be compatible with the pH requirements of the biological assay (e.g., cell culture).
Cyclodextrins Encapsulates the hydrophobic molecule in a water-soluble carrier.[18][20]Highly effective for many compounds; generally low cytotoxicity.[18]Can sometimes interfere with drug-target binding if the complex is too stable; adds complexity and cost.
Surfactants Forms micelles that solubilize the compound (e.g., Tween® 80, Pluronic® F-68).[10][14]Effective at low concentrations.Can be cytotoxic or interfere with assays, especially at or above the critical micelle concentration (CMC).[9]
Q5: How can I be sure that my chosen solvent or formulation isn't toxic to my cells or interfering with my assay?

This is a critical validation step. You must always run a "vehicle control" in your experiments. The vehicle control contains the exact same concentration of all solvents and excipients (DMSO, cyclodextrin, pH-adjusted buffer, etc.) as your test articles, but without the compound itself.

Experimental Protocol: Solvent Cytotoxicity Assay

  • Plate your cells as you would for your main experiment.

  • Prepare serial dilutions of your chosen solvent system (the "vehicle") in your complete cell culture medium. For example, if your highest compound dose has a final concentration of 0.5% DMSO and 1% HP-β-CD, you should test a vehicle series up to and slightly beyond this concentration.

  • Include a "medium only" control (no vehicle) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Expose the cells to the vehicle dilutions for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method, such as an MTT, MTS, or CellTiter-Glo® assay.

  • Analysis: Determine the highest concentration of your vehicle that does not significantly reduce cell viability compared to the "medium only" control. This defines your acceptable working range for the final formulation.[8][23]

Below is a decision tree to guide your solubilization strategy.

start Start: Need to dissolve This compound prep_dmso Prepare 10-50 mM stock in 100% DMSO start->prep_dmso test_dilution Dilute to final concentration in assay medium (keep DMSO <0.5%) prep_dmso->test_dilution success Success! Proceed with experiment. Include vehicle control. test_dilution->success Soluble & Clear precipitates Compound precipitates or desired concentration is not reached test_dilution->precipitates Precipitation adv_strat Explore Advanced Strategies precipitates->adv_strat ph_screen Screen pH 4-7.4 adv_strat->ph_screen Option 1 cd_screen Screen Cyclodextrins (e.g., HP-β-CD) adv_strat->cd_screen Option 2 ph_ok Is an acidic pH compatible with assay? ph_screen->ph_ok cd_ok Does CD enhance solubility? cd_screen->cd_ok ph_ok->adv_strat No validate Validate final formulation for cytotoxicity ph_ok->validate Yes cd_ok->validate validate->success

Caption: Decision workflow for enhancing compound solubility.

References

Technical Support Center: Method Refinement for Consistent Yield in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the intricate process of multi-step synthesis. Achieving consistent and high yields across numerous synthetic steps is a formidable challenge, often hindered by a multitude of interacting variables. This guide is structured to provide actionable insights and troubleshooting strategies in a direct question-and-answer format, addressing the specific issues you are likely to encounter. Our focus is not just on what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Strategies for Yield Consistency

This section addresses overarching strategies that form the bedrock of a successful multi-step synthesis campaign. By proactively implementing these principles, you can mitigate many of the common pitfalls that lead to yield variability.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low across a multi-step synthesis, even though individual step yields seem acceptable. What's the most likely cause?

A1: The cumulative effect of yield loss in a linear synthesis is a common and often underestimated problem. Even with seemingly good individual yields of 90%, a 10-step synthesis will result in an overall yield of only ~35% (0.90^10). It is crucial to aim for the highest possible yield in every single step. A thorough analysis of each transformation to identify and minimize even minor side reactions or purification losses is essential. Consider convergent synthetic routes where different fragments of the target molecule are synthesized separately and then combined, which can significantly improve overall yield compared to a lengthy linear sequence.

Q2: How can I proactively design a synthesis to maximize yield and consistency from the outset?

A2: Proactive design involves a combination of strategic planning and empirical optimization. Two powerful methodologies are:

  • Retrosynthetic Analysis: This involves mentally deconstructing the target molecule into simpler, commercially available starting materials.[1] This "working backwards" approach helps identify key bond disconnections and potential synthetic routes, allowing you to choose pathways that utilize well-established, high-yielding reactions.[1]

  • Design of Experiments (DoE): DoE is a statistical method for systematically optimizing reaction conditions.[2][3] Instead of varying one factor at a time, DoE allows you to simultaneously investigate the effects of multiple parameters (e.g., temperature, concentration, catalyst loading) and their interactions on the reaction yield.[2][3][4] This approach provides a deeper understanding of the reaction space and helps identify robust conditions that are less sensitive to minor variations, leading to more consistent yields.[2][3]

Q3: What is the role of "Quality by Design" (QbD) in chemical synthesis?

A3: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[5] In the context of multi-step synthesis, QbD, often implemented through Process Analytical Technology (PAT), aims to build quality into the process rather than testing it into the final product.[5][6] This involves identifying Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs) of your intermediates and final product, and then monitoring and controlling these CPPs in real-time.[5][6]

Section 2: Troubleshooting Common In-Process Issues

This section provides guidance on specific problems that can arise during a multi-step synthesis, offering diagnostic questions and potential solutions.

Troubleshooting Guide

Issue 1: Inconsistent Yields in a Specific Reaction Step

Diagnostic Question Potential Cause & Explanation Recommended Action
Are my starting materials and reagents of consistent quality? Impurities in starting materials or reagents can interfere with the reaction, leading to side products or incomplete conversion.[7][8] The quality and even the age of reagents can significantly impact reaction outcomes.[9]Source high-purity, well-characterized starting materials and reagents.[7] Perform incoming quality control on critical materials. Consider purifying reagents if their quality is suspect.[10]
Is my reaction sensitive to atmospheric moisture or oxygen? Many organometallic and other sensitive reactions can be quenched or diverted by trace amounts of water or oxygen, leading to drastically reduced yields.Ensure all glassware is rigorously flame- or oven-dried.[10][11] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Are reaction parameters like temperature and addition rate tightly controlled? Exothermic reactions can experience temperature spikes if reagents are added too quickly, leading to decomposition or side reactions. Inconsistent stirring can create localized "hot spots" with similar effects.[11]Use a controlled addition funnel for liquid reagents and maintain vigorous, consistent stirring.[11] Employ a temperature-controlled reaction vessel (e.g., oil bath, cryostat) to maintain the optimal temperature.[11]
Is the reaction being monitored to completion? Stopping a reaction too early will result in incomplete conversion, while letting it run too long can lead to product decomposition or the formation of byproducts.[11]Utilize appropriate reaction monitoring techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the formation of the product.[12][13]

Issue 2: Formation of Persistent Impurities

Diagnostic Question Potential Cause & Explanation Recommended Action
Have I identified the structure of the impurity? Understanding the structure of an impurity is the first step in determining its origin and how to prevent its formation.[14]Isolate the impurity using techniques like preparative HPLC or column chromatography and characterize it using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
Could the impurity arise from a competing reaction pathway? Many reactions have potential side pathways that can become significant under non-optimal conditions.Once the impurity is identified, review the reaction mechanism to understand how it might be formed. Adjust reaction conditions (e.g., temperature, solvent, catalyst) to disfavor the side reaction.
Is it possible that a protecting group strategy is needed? If your molecule has multiple reactive functional groups, one may be reacting undesirably in a subsequent step.[15][16]Employ a protecting group to temporarily block the reactive site, perform the desired transformation, and then remove the protecting group.[15][16][17] The choice of protecting group is critical; it must be stable to the reaction conditions and readily removable without affecting the rest of the molecule.[15][17]
How can I manage impurities throughout the synthesis? Impurities can be carried over from one step to the next, potentially interfering with downstream reactions.[14]Develop an impurity profile for each step of the synthesis.[14] Implement effective purification techniques at each stage to remove impurities before they accumulate.

Section 3: Advanced Methodologies and Protocols

This section delves into specific techniques and workflows that are crucial for refining and validating your synthetic methods.

Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC plate: Handle the plate by the edges to avoid contamination. Gently spot a small amount of the reaction mixture, the starting material, and a co-spot (both starting material and reaction mixture) onto the baseline of the plate using a capillary tube.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. The solvent will move up the plate by capillary action.

  • Visualize the spots: After the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp or by using a chemical stain.

  • Interpret the results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: General Procedure for Column Chromatography Purification
  • Prepare the column: Pack a glass column with silica gel or another appropriate stationary phase as a slurry in the chosen eluent.

  • Load the sample: Dissolve the crude reaction mixture in a minimal amount of solvent and load it onto the top of the column.

  • Elute the column: Pass the eluent through the column, collecting fractions in separate test tubes. The components of the mixture will separate based on their affinity for the stationary phase.

  • Analyze the fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Key Concepts

Workflow for Troubleshooting Inconsistent Yield

G Start Inconsistent Yield Observed Check_Reagents Verify Reagent Quality & Purity Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Time, etc.) Start->Check_Conditions Optimize Perform Reaction Optimization (DoE) Check_Reagents->Optimize Monitor_Reaction Implement In-Process Monitoring (TLC, HPLC) Check_Conditions->Monitor_Reaction Identify_Byproducts Isolate & Characterize Impurities Monitor_Reaction->Identify_Byproducts Identify_Byproducts->Optimize Consistent_Yield Achieve Consistent Yield Optimize->Consistent_Yield

Caption: A logical workflow for diagnosing and resolving inconsistent reaction yields.

Decision Tree for Implementing Protecting Groups

G node_rect node_rect Start Side Reaction Occurring? Multi_Reactive_Sites Multiple Reactive Functional Groups? Start->Multi_Reactive_Sites Yes Optimize_Conditions Optimize Reaction Conditions to Avoid Side Reaction Start->Optimize_Conditions No Protect Select & Apply Orthogonal Protecting Group Multi_Reactive_Sites->Protect Yes Multi_Reactive_Sites->Optimize_Conditions No Proceed Proceed with Synthesis Protect->Proceed Deprotect Deprotect Functional Group Proceed->Deprotect

Caption: A decision-making process for the use of protecting groups in multi-step synthesis.

References

Avoiding decomposition during the synthesis of trifluoromethyl-containing heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of trifluoromethyl-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the trifluoromethyl (CF₃) group into heterocyclic scaffolds. The unique electronic properties of the CF₃ group—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—make it a prized substituent in medicinal chemistry and materials science.[1][2] However, its synthesis is often fraught with challenges, including product decomposition and low yields.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve robust and reproducible results.

Troubleshooting Guide: Navigating Common Synthesis Failures

This section addresses specific issues you might encounter during your experiments, providing insights into the underlying causes and actionable solutions.

Q1: My reaction is sluggish or stalls completely, resulting in low conversion of my starting material. What are the likely culprits?

A1: Low or no conversion in trifluoromethylation reactions is a frequent issue that can often be traced back to several key factors:

  • Reagent Inactivity: Many trifluoromethylating reagents are sensitive to moisture and air. For instance, Ruppert-Prakash reagent (TMSCF₃) requires activation by a fluoride source, which must be anhydrous as water can quench the reactive trifluoromethyl anion.[3][4] Electrophilic reagents like Togni's or Umemoto's reagents can also degrade upon improper storage.

    • Solution: Always use freshly opened or properly stored reagents. Ensure solvents and glassware are rigorously dried. For TMSCF₃, use a high-quality, anhydrous fluoride source like TBAF or CsF.

  • Substrate Reactivity: The electronic nature of your heterocyclic substrate is critical. Electron-deficient heterocycles can be challenging to trifluoromethylate directly via radical pathways, as the trifluoromethyl radical is electrophilic.[5]

    • Solution: For electron-poor systems, consider using a trifluoromethyl-containing building block approach, where the heterocycle is constructed with the CF₃ group already in place. Alternatively, methods involving nucleophilic trifluoromethylation might be more suitable.

  • Mass Transfer Limitations in Gaseous Reagents: When using gaseous reagents like CF₃I or fluoroform, inefficient mixing with the liquid phase can severely limit the reaction rate, especially on a larger scale.

    • Solution: Employ vigorous stirring, a gas-inducing impeller, or a specialized reactor designed for gas-liquid reactions to ensure a large surface area for mass transfer.

Q2: I'm observing significant byproduct formation, and my desired product is decomposing. What are the common decomposition pathways and how can I mitigate them?

A2: Decomposition is a major challenge in the synthesis of trifluoromethyl-containing heterocycles. Understanding the potential degradation routes is the first step toward preventing them.

Common Decomposition Pathways:
  • Defluorination: The step-wise loss of fluorine atoms from the CF₃ group can occur under certain conditions. This is often promoted by single-electron transfer processes under reductive conditions or through UV irradiation.[6]

    • Causality: The high electronegativity of the fluorine atoms makes the carbon atom of the CF₃ group susceptible to reduction. The resulting radical anion can then eliminate a fluoride ion.

    • Mitigation: Avoid strongly reductive conditions if defluorination is observed. If using photochemistry, carefully control the wavelength and reaction time.

  • Hydrolysis to Carboxylic Acid: The trifluoromethyl group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, particularly on electron-rich aromatic or heteroaromatic rings.[7][8][9][10][11]

    • Causality: The strong electron-withdrawing nature of the CF₃ group makes the carbon atom highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This is often facilitated by protonation in acidic media or direct attack in basic media.[12]

    • Mitigation: Maintain neutral or mildly acidic/basic conditions during both the reaction and workup. If strong acids or bases are required for the transformation, consider protecting sensitive functional groups or using a milder reagent.

  • Ring Opening of Strained Heterocycles: Trifluoromethyl-substituted strained rings, such as aziridines, are prone to nucleophilic ring-opening.[13][14][15]

    • Causality: The CF₃ group enhances the electrophilicity of the adjacent carbon atoms in the ring, making them more susceptible to attack by nucleophiles.

    • Mitigation: Carefully select your nucleophiles and reaction conditions. In some cases, the regioselectivity of the ring-opening can be controlled by the choice of catalyst or solvent.[16]

Troubleshooting Decomposition: A Workflow

Decomposition_Workflow start Decomposition Observed pathway_id Identify Decomposition Pathway (e.g., NMR, MS) start->pathway_id defluorination Defluorination (Loss of F atoms) pathway_id->defluorination  CF2 or CHF byproducts hydrolysis Hydrolysis (CF3 -> COOH) pathway_id->hydrolysis  Carboxylic acid formation ring_opening Ring Opening (Strained Rings) pathway_id->ring_opening  Acyclic products solution_defluorination Avoid strong reducing agents. Control photochemical conditions. defluorination->solution_defluorination solution_hydrolysis Maintain neutral pH. Use milder reagents. Protect sensitive groups. hydrolysis->solution_hydrolysis solution_ring_opening Careful choice of nucleophile. Optimize catalyst and solvent. ring_opening->solution_ring_opening

Caption: A logical workflow for troubleshooting decomposition during synthesis.

Q3: My isolated product is unstable and decomposes upon standing or during purification. How can I improve its stability and purify it effectively?

A3: The stability of the final trifluoromethylated heterocycle can be a concern, especially for certain classes of compounds like α-borylated pyridines which have a limited shelf life.[4][15][17]

  • Purification Strategies:

    • Avoid Protic Solvents: If your compound is susceptible to hydrolysis, minimize its exposure to protic solvents during workup and chromatography.

    • Low-Temperature Chromatography: For thermally labile compounds, perform column chromatography in a cold room or with a jacketed column to prevent on-column decomposition.

    • Acid/Base Sensitivity: If your compound is sensitive to acid, consider using a silica gel that has been neutralized with a base (e.g., triethylamine) before packing the column. Conversely, for base-sensitive compounds, avoid basic eluents.

    • Fluorous Solid-Phase Extraction: For compounds with sufficient fluorine content, fluorous solid-phase extraction can be a powerful and mild purification technique.[18]

  • Storage and Handling:

    • Inert Atmosphere: Store sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

    • Low Temperature: Store compounds at low temperatures (e.g., in a freezer) to slow down decomposition rates.

    • Avoid Light Exposure: Some trifluoromethylated compounds can be photochemically active and may degrade upon exposure to light.[19] Store such compounds in amber vials or in the dark.

Frequently Asked Questions (FAQs)

Q: What are the main strategies for synthesizing trifluoromethyl-containing heterocycles?

A: There are two primary approaches:

  • Direct Trifluoromethylation: This involves introducing the CF₃ group onto a pre-formed heterocyclic ring. This can be achieved through radical, nucleophilic, or electrophilic trifluoromethylating reagents.[5]

  • Trifluoromethyl Building Block Approach: This strategy involves using a starting material that already contains the CF₃ group and then constructing the heterocyclic ring around it. This is often advantageous for complex molecules or when direct trifluoromethylation is challenging.

Q: How does the position of the CF₃ group on the heterocycle affect its stability?

A: The electronic environment surrounding the CF₃ group plays a significant role in its stability. For example, a CF₃ group on a carbon adjacent to a heteroatom (e.g., nitrogen in an N-trifluoromethyl pyrazole) can be susceptible to hydrolysis if the ring is not sufficiently electron-deficient.[20] Conversely, the strong electron-withdrawing nature of the CF₃ group can stabilize the heterocyclic ring itself in some cases.

Q: Are there any safety concerns specific to trifluoromethylation reactions?

A: Yes. Many trifluoromethylating reagents are toxic or can release toxic byproducts. For example, trifluoromethyl hypofluorite (CF₃OF) is a highly toxic and explosive gas.[21][22][23] Always consult the Safety Data Sheet (SDS) for your reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thermal runaway can also be a concern, especially in large-scale reactions, so careful temperature control is crucial.[24]

Key Experimental Protocols

Here, we provide detailed, step-by-step methodologies for common trifluoromethylation reactions, emphasizing the "why" behind each step to minimize decomposition.

Protocol 1: Radical Trifluoromethylation of an Electron-Rich Heterocycle

This protocol is adapted from a general procedure for the innate C-H trifluoromethylation of heterocycles using sodium trifluoromethanesulfinate (Langlois' reagent).

  • Objective: To introduce a CF₃ group onto an electron-rich heterocycle, such as a substituted indole.

  • Causality of Choices:

    • Reagent: Sodium trifluoromethanesulfinate is a bench-stable solid that generates the electrophilic trifluoromethyl radical upon oxidation. This is suitable for electron-rich heterocycles that can undergo electrophilic radical substitution.

    • Oxidant: tert-Butyl hydroperoxide (TBHP) is a common oxidant used to generate the trifluoromethyl radical from the sulfinate.

    • Solvent System: A biphasic system (e.g., DCM/water) is often used to facilitate the reaction, with the radical generation occurring in the aqueous phase and the reaction with the heterocycle in the organic phase.

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv).

  • Reagent Addition: Add sodium trifluoromethanesulfinate (3.0 equiv).

  • Solvent Addition: Add a 2.5:1 mixture of dichloromethane (DCM) and water.

  • Initiation: Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Workup: Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Trifluoromethylation of a Carbonyl-Containing Heterocycle

This protocol describes the trifluoromethylation of a heterocyclic ketone using the Ruppert-Prakash reagent (TMSCF₃).

  • Objective: To introduce a CF₃ group onto a carbonyl carbon within a heterocyclic system.

  • Causality of Choices:

    • Reagent: TMSCF₃ serves as a nucleophilic CF₃⁻ equivalent upon activation.

    • Activator: A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is used to generate the trifluoromethyl anion. It is crucial that the TBAF is anhydrous.

    • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction as it is aprotic and can solvate the intermediate species.

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the heterocyclic ketone (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Add TMSCF₃ (1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation: Add a solution of anhydrous TBAF in THF (0.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Decomposition Pathway Triggering Conditions Key Byproducts Primary Mitigation Strategy
Defluorination Reductive conditions, UV light-CF₂H, -CH₂F containing compoundsAvoid strong reducing agents, control photochemistry
Hydrolysis Strong acids or basesCarboxylic acidsMaintain neutral pH, use milder reagents
Ring Opening Nucleophilic attack on strained ringsAcyclic amino-alcohols, etc.Judicious choice of nucleophile and catalyst

Visualization of a Key Mechanism

The following diagram illustrates the proposed mechanism for the hydrolysis of a trifluoromethyl group on an aromatic ring under acidic conditions.

Hydrolysis_Mechanism start Ar-CF3 protonation Protonation of Fluorine start->protonation + H+ carbocation Formation of Difluorobenzyl Carbocation (Ar-CF2+) protonation->carbocation - HF h2o_attack Nucleophilic Attack by H2O carbocation->h2o_attack + H2O intermediate1 Ar-CF2(OH2)+ h2o_attack->intermediate1 deprotonation1 Deprotonation intermediate1->deprotonation1 - H+ intermediate2 Ar-CF2OH deprotonation1->intermediate2 rearrangement Rearrangement & Loss of HF intermediate2->rearrangement acyl_fluoride Acyl Fluoride (Ar-COF) rearrangement->acyl_fluoride hydrolysis2 Hydrolysis acyl_fluoride->hydrolysis2 + H2O final_product Carboxylic Acid (Ar-COOH) hydrolysis2->final_product - HF

Caption: Proposed mechanism for acid-catalyzed hydrolysis of an aryl-CF₃ group.

References

Validation & Comparative

A Comparative Characterization Guide: 2-Chloro-6-(trifluoromethyl)nicotinamide and Its Structural Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Palo Alto, CA – January 6, 2026 – In this comprehensive guide, we present a detailed characterization of 2-Chloro-6-(trifluoromethyl)nicotinamide, a key building block in modern agrochemical and pharmaceutical research. This document provides a comparative analysis of its physicochemical and spectroscopic properties against structurally related nicotinamide derivatives, offering researchers, scientists, and drug development professionals a vital resource for compound selection and experimental design.

Introduction: The Significance of Substituted Nicotinamides

Substituted nicotinamides are a class of compounds that have garnered significant attention in medicinal chemistry and materials science. The electronic and steric properties of substituents on the pyridine ring can dramatically influence the molecule's biological activity, reactivity, and physical characteristics. This compound, with its electron-withdrawing chloro and trifluoromethyl groups, represents a versatile scaffold for the development of novel insecticides, herbicides, and therapeutic agents. Understanding its fundamental properties is paramount for its effective utilization in research and development.

Characterization of this compound

Due to the limited availability of experimental data for this compound, this guide presents a combination of available vendor information and predicted data to offer a comprehensive preliminary profile.

Physicochemical Properties:

PropertyThis compound
Molecular Formula C₇H₄ClF₃N₂O
Molecular Weight 224.57 g/mol
CAS Number 386704-05-8
Melting Point 198-200 °C

Predicted Spectroscopic Data:

Disclaimer: The following spectroscopic data are predicted using advanced computational algorithms (e.g., ChemDraw, MestReNova) and should be confirmed by experimental analysis.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. The amide protons will likely appear as a broad singlet.

¹³C NMR (Predicted): The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to the chlorine and trifluoromethyl groups, as well as the carbonyl carbon, are expected to have characteristic chemical shifts.

IR Spectroscopy (Predicted): The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1650 cm⁻¹), and C-Cl and C-F stretching vibrations.

Mass Spectrometry (Predicted): The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic isotopic patterns for the chlorine atom. Fragmentation patterns will likely involve the loss of the amide group and other small neutral molecules.

Comparative Analysis with Structural Analogs

To provide a broader context for the properties of this compound, we present a comparison with three key analogs: 2-Chloronicotinamide, 6-(Trifluoromethyl)nicotinamide, and 2,6-Dichloro-5-fluoronicotinamide. This allows for an evaluation of the individual and combined effects of the chloro, trifluoromethyl, and fluoro substituents.

Table 1: Physicochemical Property Comparison

PropertyThis compound2-Chloronicotinamide[1][2]6-(Trifluoromethyl)nicotinamide[3][4][5]2,6-Dichloro-5-fluoronicotinamide
Molecular Formula C₇H₄ClF₃N₂OC₆H₅ClN₂OC₇H₅F₃N₂OC₆H₃Cl₂FN₂O
Molecular Weight 224.57 g/mol 156.57 g/mol 190.12 g/mol 209.01 g/mol
CAS Number 386704-05-810366-35-5158062-71-6113237-20-0
Melting Point 198-200 °C164-167 °C[1][2]165-187 °C[3][4][5]160-162 °C

Spectroscopic Data Comparison:

This section provides an overview of the experimental spectroscopic data for the comparator compounds, which can serve as a reference for the analysis of this compound.

2-Chloronicotinamide:

  • ¹H NMR: Experimental spectra are available and show characteristic shifts for the pyridine and amide protons.

  • ¹³C NMR: The carbon spectrum has been experimentally determined.[4]

  • IR: The IR spectrum displays typical amide and aromatic C-H stretching frequencies.[1]

  • MS: The mass spectrum shows the expected molecular ion peak and fragmentation pattern.[1]

6-(Trifluoromethyl)nicotinamide:

2,6-Dichloro-5-fluoronicotinamide:

  • IR & MS: Experimental data is limited and would require direct analysis.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols are recommended for the characterization of nicotinamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.

  • Fragmentation Analysis: Propose fragmentation pathways based on the observed fragment ions.

Visualizing Experimental Workflows

To further clarify the characterization process, the following diagrams illustrate the key experimental workflows.

Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR KBr Pellet Prepare KBr Pellet/ATR Sample->KBr Pellet for IR MS MS Sample->MS for MS NMR NMR Dissolution->NMR IR IR KBr Pellet->IR Process Spectra Process Raw Data NMR->Process Spectra IR->Process Spectra MS->Process Spectra Structure Elucidation Structure Elucidation & Comparison Process Spectra->Structure Elucidation

Caption: General workflow for the spectroscopic characterization of nicotinamide derivatives.

Comparative_Analysis_Logic Target This compound Properties Physicochemical & Spectroscopic Properties Target->Properties Analog1 2-Chloronicotinamide Analog1->Properties Analog2 6-(Trifluoromethyl)nicotinamide Analog2->Properties Analog3 2,6-Dichloro-5-fluoronicotinamide Analog3->Properties Comparison Comparative Analysis Properties->Comparison

Caption: Logical relationship for the comparative analysis of the target compound and its analogs.

Conclusion

This guide provides a foundational dataset for this compound and its structural analogs. While experimental data for the title compound remains scarce, the provided predicted data and comparative analysis offer a valuable starting point for researchers. The outlined experimental protocols and workflows serve as a robust framework for obtaining and verifying the characterization data necessary for advancing research in agrochemicals and pharmaceuticals.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Chloro-6-(trifluoromethyl)nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of novel 2-Chloro-6-(trifluoromethyl)nicotinamide derivatives. We will move beyond simple screening to build a robust, evidence-based profile of your compounds, ensuring the data is reliable, reproducible, and translatable.

The nicotinamide scaffold is a cornerstone in medicinal chemistry, serving as a mimic for the nicotinamide portion of β-nicotinamide adenine dinucleotide (NAD+).[1][2] This makes it a privileged structure for targeting NAD+-dependent enzymes, which are critical regulators of cellular metabolism, DNA repair, and signaling.[3][4] Key enzyme families in this class include Poly(ADP-ribose) Polymerases (PARPs) and Sirtuins, both of which are high-value targets in oncology and age-related diseases.[3][5] Given this context, validating a new nicotinamide derivative requires a multi-faceted approach to confirm its intended biological effect and understand its mechanism of action.

Section 1: The Validation Funnel: A Strategic Approach

A hierarchical and logical workflow is paramount for efficiently validating a library of new chemical entities. We advocate for a "funnel" approach, starting with broad, high-throughput assays to identify active compounds and progressively moving towards more specific, mechanistic studies for the most promising candidates. This strategy conserves resources and builds a comprehensive data package.

ValidationWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Mechanistic Validation A Library of Derivatives B Cell Viability Assay (e.g., CellTiter-Glo®) A->B Treat Cancer Cell Line C Identify 'Hit' Compounds (IC50 < 10 µM) B->C Analyze Dose-Response D In Vitro Enzymatic Assay (e.g., PARP1 Activity) C->D Test Hits + Controls E Confirm On-Target Potency (Enzymatic IC50) D->E Determine Enzymatic IC50 F Cellular Pathway Analysis (e.g., Western Blot) E->F Validate Downstream Effect G Validated Lead Compound F->G

Caption: A hierarchical workflow for validating novel chemical derivatives.

Section 2: Phase 1 - Primary Screening for Cellular Activity

The initial goal is to determine if the derivatives possess any biological activity at the cellular level. A cytotoxicity or anti-proliferative assay is the workhorse for this stage.

Causality Behind Experimental Choices:
  • Assay Selection: We recommend the CellTiter-Glo® Luminescent Cell Viability Assay.[6][7] This "add-mix-measure" assay is ideal for high-throughput screening (HTS) because it quantifies ATP, a direct indicator of metabolic activity in viable cells, and has a stable "glow-type" signal.[6][8][9] Its simplicity minimizes pipetting errors compared to multi-step methods.[6]

  • Cell Line Selection: A549 (human lung carcinoma) cells are a robust and commonly used cancer cell line. For PARP inhibitor validation, a BRCA-deficient cell line would be an excellent choice to explore synthetic lethality.[2]

  • Controls are Non-Negotiable:

    • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline for 100% cell viability.

    • Positive Control (e.g., Olaparib): A known, potent PARP inhibitor that validates the assay is responsive to the expected mechanism.[10]

    • No-Cell Control: Provides the background luminescence value.[11]

Protocol 1: CellTiter-Glo® Viability Assay
  • Cell Plating: Seed A549 cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution series for each derivative, plus Olaparib, in culture medium. Start from a high concentration (e.g., 100 µM).

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Execution:

    • Equilibrate the plate to room temperature for 30 minutes.[9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Section 3: Phase 2 - On-Target Potency Confirmation

A compound that is active in a cellular assay is not necessarily acting on your intended target. The next critical step is to confirm direct engagement with the putative enzyme target, for instance, PARP1.

Causality Behind Experimental Choices:
  • Assay Principle: An in vitro enzymatic assay directly measures the ability of a compound to inhibit the target enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects. We will use a fluorometric assay that measures the consumption of the PARP1 substrate, NAD+.[12]

  • Self-Validation System:

    • No-Enzyme Control: Confirms that the signal is dependent on PARP1 activity.

    • No-Inhibitor Control: Represents 100% enzyme activity.

    • Positive Control Inhibitor (Olaparib): Ensures the assay can detect inhibition.[13]

    • Solvent Tolerance: It's crucial to test the effect of the solvent (e.g., DMSO) on enzyme activity to establish a maximum tolerated concentration.[13]

Protocol 2: In Vitro PARP1 Enzymatic Assay
  • Reagent Preparation:

    • Prepare serial dilutions of the "hit" derivatives and Olaparib in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).[12]

    • Prepare a solution of recombinant human PARP1 enzyme and activated DNA in assay buffer.[12]

    • Prepare a solution of β-NAD+ in assay buffer.[12]

  • Assay Setup (384-well black plate):

    • Add 5 µL of the compound dilutions or vehicle control to the wells.[12]

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture.

    • Incubate at room temperature for 15 minutes to allow for compound binding.[12]

  • Reaction Initiation: Add 10 µL of the β-NAD+ solution to all wells to start the reaction.[12]

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.[12]

  • Detection: Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (e.g., involving a nicotinamidase and developer reagent).[12]

  • Data Acquisition: Read fluorescence on a plate reader at the appropriate wavelengths.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the enzymatic IC50 for each compound.

Section 4: Phase 3 - Validating the Cellular Mechanism of Action

Confirming that the compound inhibits the enzyme in vitro is essential, but demonstrating that it engages the target in cells and modulates the downstream signaling pathway provides the highest level of validation.

Proposed Mechanism of Action

MoA_Pathway cluster_0 Cellular Compartments DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 NAD+ Substrate DNA_Damage->PARP1 Activates PARylation Auto-PARylation & Target PARylation PARP1->PARylation Catalyzes DDR_Complex DNA Damage Repair (DDR) Complex Recruitment PARylation->DDR_Complex Initiates DDR_Complex->DNA_Damage Repairs SSB Inhibitor 2-Chloro-6-(trifluoromethyl) nicotinamide Derivative Inhibitor->PARP1 Inhibits NAD+ Binding

Caption: Proposed mechanism of PARP1 inhibition by nicotinamide derivatives.

Causality Behind Experimental Choices:
  • Technique: Western blotting is the gold standard for measuring changes in protein levels and post-translational modifications, such as PARylation, which is the direct product of PARP activity.[14][15]

  • Experimental Logic: We will induce DNA damage to activate PARP1, then treat with our inhibitor, and finally measure the level of Poly(ADP-ribose) (PAR), the enzymatic product. A potent on-target inhibitor should block the damage-induced increase in PAR.[12]

  • Controls for Rigor:

    • Untreated Control: Baseline PAR levels.

    • Damage-Only Control (e.g., H₂O₂): Shows maximal PARP1 activation.

    • Loading Control (e.g., GAPDH or β-actin): Essential for normalizing protein levels to ensure observed changes are not due to unequal sample loading.[14]

Protocol 3: Western Blot for Cellular PARP1 Activity
  • Cell Culture and Treatment:

    • Plate A549 cells and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of the validated hit compound or vehicle for 2 hours.[12]

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 1 mM H₂O₂) for 15 minutes.[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Scrape and collect lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µ g/lane ), add Laemmli buffer, boil, and separate proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]

    • Incubate the membrane with a primary antibody against PAR (Poly(ADP-ribose)) overnight at 4°C.[12]

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash 3x with TBST.

  • Detection: Apply an enhanced chemiluminescent (ECL) substrate and image the blot using a digital imager.[12]

  • Re-probing: Strip the membrane and re-probe for total PARP1 and a loading control (e.g., GAPDH) to confirm equal protein loading.[12]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the PAR signal to the loading control.

Section 5: Data Summary and Comparative Analysis

Organizing the quantitative data into a clear, comparative table is crucial for decision-making. This allows for a direct comparison of the potency of each derivative across the different validation stages.

Compound IDStructureCell Viability IC50 (µM) [A549 Cells]PARP1 Enzymatic IC50 (nM)Cellular PAR Inhibition (Fold Change vs. Damaged Control @ 1µM)
Derivative A [Structure A]5.2 ± 0.615.3 ± 2.10.25 ± 0.04
Derivative B [Structure B]25.8 ± 3.1502.4 ± 45.70.89 ± 0.11
Derivative C [Structure C]> 100> 10,0000.98 ± 0.09
Olaparib [Reference]1.1 ± 0.22.5 ± 0.40.11 ± 0.02

Interpreting the Results:

  • Derivative A emerges as a strong lead candidate. It shows good cellular activity, potent and direct inhibition of the PARP1 enzyme, and effectively blocks the downstream signaling pathway in a cellular context.

  • Derivative B displays a significant drop-off in potency from the cellular to the enzymatic assay. This suggests its cellular effects might be partially off-target, or it may have poor enzymatic inhibition.

  • Derivative C is inactive across all assays and can be deprioritized.

  • The performance of Olaparib validates all three assays, providing a benchmark for the potency and efficacy of the novel derivatives.

By following this structured, evidence-based validation guide, researchers can confidently identify and characterize novel this compound derivatives, building a robust data package that supports further preclinical and clinical development.

References

A Comparative Guide to In Silico Docking of 2-Chloro-6-(trifluoromethyl)nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2-Chloro-6-(trifluoromethyl)nicotinamide analogs through the lens of in silico molecular docking. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the causality behind experimental choices, ensuring a scientifically rigorous and validated approach to computational drug discovery.

The Rationale: Why Use In Silico Docking for Nicotinamide Analogs?

The nicotinamide scaffold is a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] The specific scaffold, this compound, combines the essential pyridine ring with electron-withdrawing groups, making it a compelling starting point for inhibitor design.[4][5]

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as our nicotinamide analog) when bound to a second (a receptor, typically a protein), forming a stable complex.[6][7] This approach is not merely a computational shortcut; it is a strategic tool that offers several distinct advantages:

  • Efficiency and Cost-Effectiveness: It allows for the rapid screening of vast virtual libraries of chemical compounds, significantly reducing the time and expense associated with traditional high-throughput screening (HTS) of physical compounds.

  • Understanding Structure-Activity Relationships (SAR): Docking provides a three-dimensional view of how a ligand interacts with its target at the atomic level. This insight is invaluable for understanding why certain chemical modifications enhance binding affinity while others diminish it, thereby guiding rational drug design.

  • Target Prioritization: For a given compound, reverse docking can be used to predict potential biological targets, helping to elucidate its mechanism of action or identify potential off-target effects.

Our focus will be on a key bacterial enzyme, Nicotinamidase (PncA) , as a representative target. PncA is a critical component of the NAD+ salvage pathway in many pathogenic bacteria, including Staphylococcus aureus.[8][9][10] Since this pathway is absent in humans, PncA represents an attractive target for developing selective antibacterial agents.[9] We will use the crystal structure of S. aureus PncA (PDB ID: 6KUA) as the basis for our comparative study.[11][12]

The Docking Workflow: A Self-Validating System

A successful docking study is a self-validating system. Each step is designed to ensure the final results are both reproducible and reliable. The trustworthiness of a docking protocol is established by its ability to accurately reproduce the binding pose of a known co-crystallized ligand. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystal structure pose is considered the gold standard for validation.[7]

Below is a detailed, step-by-step methodology for a typical docking experiment using AutoDock Vina, a widely used and validated docking software.

Experimental Protocol
  • Protein Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein, S. aureus PncA, from the Protein Data Bank (PDB ID: 6KUA).[11]

    • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (which may be used later for validation).

    • Protonation: Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds.

    • Charge Assignment: Assign appropriate atomic charges (e.g., Kollman charges). This is handled by software suites like AutoDock Tools.

  • Ligand Preparation:

    • Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software (e.g., ChemDraw or Marvin Sketch).

    • 3D Conversion & Optimization: Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, realistic conformation.

    • Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds of the ligand. This allows the docking software to explore different conformations (torsional freedom) during the simulation.

  • Grid Box Definition:

    • Define the search space for the docking algorithm. The grid box should be centered on the active site of the enzyme, large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely within it. For PncA, the active site is defined by the location of the catalytic cysteine residue (Cys138) and surrounding residues.[13][14]

  • Molecular Docking Simulation:

    • Execute the docking run using a program like AutoDock Vina. The software will systematically place the ligand in numerous positions and orientations within the defined grid box.

    • Each generated pose is evaluated by a scoring function , which estimates the binding free energy (typically in kcal/mol). A more negative score indicates a more favorable binding affinity.

  • Results Analysis & Validation:

    • Pose Analysis: The top-ranked poses (those with the lowest binding energy scores) are visually inspected using molecular visualization software (e.g., PyMOL or Discovery Studio).

    • Interaction Mapping: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are critical for stabilizing the ligand-protein complex.

    • Further Validation (Recommended): For high-confidence results, the stability of the top-ranked pose should be further assessed using Molecular Dynamics (MD) simulations.[1][6][15] MD simulates the movement of atoms over time, providing insight into the dynamic stability of the complex. Techniques like MM-PBSA can then be used to calculate binding free energies with greater accuracy.[1][8]

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation PDB 1. Protein Preparation (PDB: 6KUA) - Clean Structure - Add Hydrogens GRID 3. Grid Definition (Center on Active Site) PDB->GRID LIG 2. Ligand Preparation - 2D to 3D Conversion - Energy Minimization LIG->GRID DOCK 4. Docking Simulation (AutoDock Vina) - Generate Poses - Score Affinity GRID->DOCK ANALYZE 5. Results Analysis - Rank by Binding Energy - Visualize Interactions DOCK->ANALYZE MD 6. Post-Docking Validation (Optional but Recommended) - Molecular Dynamics - MM-PBSA ANALYZE->MD

Caption: A generalized workflow for in silico molecular docking studies.

Comparative Analysis: Docking of Analogs Against S. aureus PncA

To illustrate how docking differentiates between closely related compounds, we present a comparative analysis of three hypothetical this compound analogs. The parent molecule (Analog 1) is modified at the amide group, a common site for derivatization to explore new interactions within a binding pocket.

Analog IDR-Group Modification (on Amide)Binding Energy (kcal/mol)Key Interacting ResiduesH-Bonds
Analog 1 -NH₂ (Parent)-7.2Cys138, Asp8, Gly982
Analog 2 -NH-CH₃ (N-methyl)-7.0Asp8, Gly981
Analog 3 -NH-Benzyl-8.5Cys138, Asp8, Phe13, Val1362
Interpretation of Results
  • Analog 1 (Parent): The parent compound shows good binding affinity. The amide (-NH₂) likely forms a crucial hydrogen bond with the backbone of an active site residue like Gly98, while the pyridine nitrogen accepts a hydrogen bond from another residue, such as Asp8.

  • Analog 2 (N-methyl): The addition of a small methyl group (Analog 2) results in a slight decrease in binding affinity (-7.0 kcal/mol). This could be due to the loss of one hydrogen bond donor on the amide nitrogen and a minor steric clash, demonstrating that even small modifications can have a negative impact.

  • Analog 3 (N-benzyl): The introduction of a larger, hydrophobic benzyl group (Analog 3) significantly improves the binding energy (-8.5 kcal/mol). Visual analysis would likely reveal that the benzyl ring is occupying a nearby hydrophobic pocket, forming favorable van der Waals and pi-pi stacking interactions with residues like Phe13 and Val136. This interaction is in addition to the core hydrogen bonds maintained by the nicotinamide scaffold.

This comparative data, generated entirely in silico, provides a clear, actionable hypothesis: extending the amide with a hydrophobic group that can access the adjacent pocket is a promising strategy for improving the potency of this inhibitor series.

G cluster_residues ligand Analog 3 (2-Chloro-6-(trifluoromethyl) -N-benzylnicotinamide) Cys138 Cys138 (Catalytic Residue) ligand->Cys138 H-Bond (Amide C=O) Asp8 Asp8 ligand->Asp8 H-Bond (Pyridine N) Phe13 Phe13 ligand->Phe13 Hydrophobic (π-π Stacking) Val136 Val136 ligand->Val136 Hydrophobic pocket PncA Active Site Pocket

Caption: Binding mode of a promising analog in the PncA active site.

Comparison with Alternative Approaches

While powerful, in silico docking is one of many tools in the drug discovery pipeline. Its performance is best understood in context.

  • Experimental Screening (HTS): This is the definitive method for discovering active compounds. However, it is resource-intensive and provides no initial insight into the binding mechanism. Docking serves as a highly effective precursor, enriching the "hit rate" of subsequent experimental screens by filtering out non-promising candidates.

  • Other Computational Methods:

    • Pharmacophore Modeling: This method defines the essential 3D features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. It is often used in conjunction with docking to screen large databases for compounds that match the pharmacophore before performing more computationally expensive docking calculations.

    • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. While docking predicts binding for individual compounds, QSAR can build a predictive model for an entire class of compounds.

Ultimately, a multi-faceted approach is most effective. Hits from a virtual screen (docking) can be used to build a QSAR model, and both can be validated and optimized through iterative cycles of chemical synthesis and in vitro biological testing.

Conclusion and Future Outlook

In silico molecular docking provides an indispensable framework for the comparative analysis of this compound analogs. It offers a rational, structure-based approach to predict binding affinities and modes, thereby accelerating the design-test-optimize cycle of drug discovery. As demonstrated with the PncA target, this methodology can effectively differentiate between analogs and generate clear, testable hypotheses for lead optimization.

The insights gained from these computational studies lay a robust foundation for the next phases of research: the chemical synthesis of the most promising analogs and their subsequent evaluation in in vitro enzyme inhibition assays and cell-based antibacterial screens to validate the in silico predictions.

References

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Nicotinamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the strategic disruption of cellular metabolism has emerged as a formidable approach. Central to this strategy is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway that replenishes cellular pools of nicotinamide adenine dinucleotide (NAD+). Given that many cancer cells exhibit a heightened dependency on this pathway to fuel their rapid proliferation and DNA repair mechanisms, NAMPT represents a critical vulnerability.[1][2][3][4] This guide provides a comparative analysis of two major classes of NAMPT inhibitors: non-fluorinated and fluorinated compounds, offering researchers and drug developers insights into their respective efficacies, mechanisms, and the experimental data that underpins their development.

The Central Role of NAMPT in Cancer Cell Survival

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for a multitude of cellular processes, including energy metabolism (glycolysis and oxidative phosphorylation), DNA repair, and cell signaling.[1][5] While NAD+ can be synthesized de novo from tryptophan, the salvage pathway, which recycles nicotinamide, is the predominant route in most human cells. NAMPT catalyzes the crucial first step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN).[2][5]

Many tumors overexpress NAMPT to meet their high metabolic demands, a phenomenon described as an "addiction" to NAMPT activity.[2][4] By inhibiting NAMPT, the intracellular NAD+ pool is depleted, leading to impaired energy production, disruption of NAD+-dependent enzymes like PARPs and sirtuins, and ultimately, metabolic collapse and apoptotic cell death.[5][6] This targeted depletion forms the therapeutic rationale for developing potent and selective NAMPT inhibitors.

cluster_0 NAD+ Salvage Pathway cluster_1 Cellular Functions Nicotinamide Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Step) Nicotinamide->NAMPT + PRPP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT + ATP Apoptosis Metabolic Stress & Apoptosis NAD NAD+ Metabolism Energy Metabolism (Glycolysis, OxPhos) NAD->Metabolism DNARepair DNA Repair (PARPs, Sirtuins) NAD->DNARepair Signaling Cell Signaling NAD->Signaling NAMPT->NMN NMNAT->NAD Inhibitor NAMPT Inhibitors (Fluorinated & Non-Fluorinated) Inhibitor->NAMPT Inhibition

Figure 1: The NAD+ salvage pathway and the therapeutic intervention point for NAMPT inhibitors.

Non-Fluorinated NAMPT Inhibitors: The Pioneers

The first generation of NAMPT inhibitors were non-fluorinated compounds that provided critical proof-of-concept for this therapeutic strategy.

Key Examples:

  • FK866 (APO866): One of the most well-characterized NAMPT inhibitors, FK866, acts as a potent and specific non-competitive inhibitor.[7] It has demonstrated significant anti-tumor activity in numerous preclinical models, effectively reducing NAD+ levels and inducing apoptosis in cancer cells.[7] However, its clinical development was hampered by dose-limiting toxicities, primarily thrombocytopenia, and a lack of robust efficacy in early phase trials.[5][8]

  • CHS-828 (GMX1778): Another early-stage inhibitor that entered clinical trials. Similar to FK866, it showed promise in preclinical studies but faced challenges in clinical settings due to significant side effects and disease progression.[9][10]

  • OT-82: A newer non-fluorinated inhibitor that has shown particular promise against hematopoietic malignancies.[9] In preclinical studies, OT-82 demonstrated strong anti-cancer activity and, importantly, did not exhibit the cardiac, neurological, or retinal toxicities observed with some other NAMPT inhibitors.[2] It is currently being evaluated in a Phase I clinical trial for relapsed or refractory lymphoma.[2][4]

These pioneering compounds validated NAMPT as a target but also highlighted the critical need for an improved therapeutic index, sparking efforts to design next-generation molecules with better efficacy and safety profiles.[5][11]

Fluorinated Nicotinamide Inhibitors: A Strategy for Enhancement

The incorporation of fluorine into drug candidates is a well-established medicinal chemistry strategy to modulate key pharmacological properties.[12][13] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to the target protein, and alter membrane permeability.[13] In the context of nicotinamide inhibitors, fluorination offers a promising avenue to overcome the limitations of earlier non-fluorinated compounds.

Rationale and Observed Effects:

  • Enhanced Binding and Potency: Strategic fluorination can create favorable interactions within the NAMPT active site. For instance, studies on dual NAMPT/PARP1 inhibitors showed that fluorine substitutions on a benzene ring enhanced PARP1 inhibition without negatively impacting NAMPT activity, suggesting that fluorination can be used to fine-tune polypharmacology.[14]

  • Modulation of Metabolism: Fluorine can block sites of metabolic oxidation, potentially increasing the half-life and bioavailability of the inhibitor. This is a crucial factor in achieving sustained target engagement in vivo.[13]

  • Synergistic Therapeutic Strategies: Recent research has explored fluorinated NAD+ precursors, such as ara-F nicotinamide riboside (F-NR), as a novel strategy.[15] F-NR is metabolized to fluorinated nicotinamide mononucleotide (F-NMN), which can potently activate the pro-apoptotic enzyme SARM1.[15] When combined with a NAMPT inhibitor like FK866, this approach creates a powerful synergistic effect, leading to profound NAD+ and ATP depletion and massive cancer cell death.[15] This demonstrates how fluorination can be used not just to modify an inhibitor itself, but to create novel combination therapies that exploit the target pathway from multiple angles.

While direct head-to-head comparisons of fluorinated versus non-fluorinated NAMPT inhibitors are still emerging in the literature, the principles of medicinal chemistry and early data suggest that fluorination is a valuable tool for optimizing potency and developing innovative therapeutic strategies.

Comparative Efficacy: A Data-Driven Overview

The efficacy of NAMPT inhibitors is typically assessed through a combination of biochemical assays, cell-based proliferation and viability assays, and in vivo tumor models. The table below summarizes representative data for both classes of inhibitors, compiled from various preclinical studies.

Inhibitor Class Target Biochemical IC50 (NAMPT) Cellular IC50 (Representative) Key In Vivo Findings Reported Toxicities
FK866 Non-FluorinatedNAMPT~1.60 nM[10]<20 nM (T-ALL cells)[7]Prolonged survival in T-ALL mouse models.[7]Thrombocytopenia, gastrointestinal side effects, potential retinopathy.[5][16]
CHS-828 Non-FluorinatedNAMPTData variesNanomolar rangePreclinical efficacy shown.Dose-limiting side effects in Phase I trials.[9][10]
OT-82 Non-FluorinatedNAMPTPotent (nanomolar)2.89 nM (hematopoietic) vs 13.03 nM (non-hematopoietic)[9]Strong efficacy in hematological malignancy models.[2]Hematopoietic toxicity; no cardiac, neuro, or retinal toxicity reported.[2]
STF-118804 Non-FluorinatedNAMPTPotent (nanomolar)Low nanomolar in ALL cells.[17]Improved survival in an ALL xenotransplant model.[17]Wide therapeutic index reported in preclinical models.[17]
F-NR + FK866 Fluorinated Precursor + Non-Fluorinated InhibitorNRK, SARM1 + NAMPTN/A (synergistic)Enhanced cytotoxicity vs FK866 alone.[15]Proposed strategy to enhance FK866 efficacy.[15]Not yet reported.

Analysis:

  • Potency: Both fluorinated and non-fluorinated compounds have been developed with low nanomolar potency at both the biochemical and cellular levels. For example, the non-fluorinated inhibitor FK866 has an IC50 of ~1.60 nM against the NAMPT enzyme, and OT-82 shows IC50 values in the low single-digit nanomolar range against hematopoietic cancer cells.[9][10]

  • Therapeutic Window: A major challenge for early non-fluorinated inhibitors was a narrow therapeutic window, with significant on-target toxicities in normal tissues.[2] Newer non-fluorinated compounds like OT-82 appear to have an improved safety profile, avoiding some of the severe off-target effects seen previously.[2]

  • Novel Mechanisms: The development of fluorinated NAD+ precursors represents a paradigm shift, moving from direct inhibition to a synergistic depletion strategy. This approach, by activating the NAD+-consuming enzyme SARM1, offers a novel way to potentiate the effects of traditional NAMPT inhibitors.[15]

Standardized Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. Below are step-by-step methodologies for key assays.

Protocol 1: In Vitro NAMPT Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant NAMPT.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human NAMPT enzyme, nicotinamide (NAM), and phosphoribosyl pyrophosphate (PRPP) in a suitable buffer (e.g., Tris-HCl, pH 7.5 with MgCl2).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (fluorinated or non-fluorinated) to the wells. Include a positive control (e.g., FK866) and a negative control (vehicle, e.g., DMSO).

  • Initiation and Incubation: Initiate the enzymatic reaction by adding ATP. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection of NMN: The product of the reaction, NMN, is subsequently converted to NAD+ using the enzyme NMNAT.

  • Quantification: The newly synthesized NAD+ is quantified using a coupled enzymatic reaction that produces a colorimetric or fluorescent signal (e.g., using a Wst-1 formazan synthesis reaction).[17]

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

A 1. Prepare Reaction Mix (NAMPT, NAM, PRPP) B 2. Add Inhibitor (Test compounds, Controls) A->B C 3. Initiate with ATP Incubate at 37°C B->C D 4. Add NMNAT (Converts NMN to NAD+) C->D E 5. Add Detection Reagents (Coupled reaction for NAD+ quantification) D->E F 6. Read Signal (Colorimetric/Fluorescent) E->F G 7. Calculate IC50 F->G

Figure 2: Workflow for an in vitro NAMPT enzymatic inhibition assay.

Protocol 2: Cell-Based NAD+ Quantification Assay

This assay measures the effect of an inhibitor on intracellular NAD+ levels, providing a direct readout of target engagement in a cellular context.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) into a 96-well culture plate and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 24 to 72 hours).[16]

  • Cell Lysis: After incubation, lyse the cells using an appropriate lysis buffer to release intracellular metabolites.

  • NAD+ Measurement: Quantify the NAD+ levels in the cell lysates using a commercially available NAD/NADH quantification kit, which typically employs an enzyme cycling reaction.

  • Normalization: Normalize the NAD+ levels to the total protein concentration in each well, determined by an assay such as the BCA assay.

  • Data Analysis: Plot the normalized NAD+ levels against the inhibitor concentration to determine the IC50 for cellular NAD+ depletion.

Conclusion and Future Directions

The development of NAMPT inhibitors has provided a compelling therapeutic strategy for cancers addicted to the NAD+ salvage pathway. While first-generation non-fluorinated inhibitors validated the target, their clinical utility was often limited by toxicity. The strategic incorporation of fluorine into inhibitor scaffolds or into NAD+ precursors offers a powerful tool to enhance potency, improve pharmacokinetic properties, and unlock novel synergistic mechanisms.

The comparative data suggest that the field is moving beyond simple direct inhibition. The innovative use of fluorinated precursors to co-opt other cellular pathways, such as SARM1 activation, represents a sophisticated, multi-pronged attack on cancer cell metabolism. Future research should focus on:

  • Direct Comparative Studies: Rigorous preclinical and clinical studies directly comparing the efficacy and safety of optimized fluorinated inhibitors against their non-fluorinated counterparts.

  • Biomarker Development: Identifying predictive biomarkers (e.g., NAPRT1 deficiency) to select patient populations most likely to benefit from NAMPT inhibition.[4][16]

  • Combination Therapies: Exploring rational combinations of NAMPT inhibitors with other agents, such as PARP inhibitors or DNA-damaging chemotherapies, where NAD+ depletion can create synthetic lethality.[3]

By leveraging advanced medicinal chemistry strategies like fluorination, the next generation of nicotinamide inhibitors holds the potential to realize the full therapeutic promise of targeting NAMPT in oncology.

References

Navigating the Structure-Activity Landscape of 2-Chloro-6-(trifluoromethyl)nicotinamide Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Promising Scaffold in Modern Medicinal Chemistry

The 2-chloro-6-(trifluoromethyl)nicotinamide core is a recurring motif in the design of contemporary therapeutic agents, particularly in the realm of oncology and kinase inhibition. The strategic placement of a chlorine atom and a trifluoromethyl group on the pyridine ring creates a unique electronic and steric environment, rendering it a privileged scaffold for interacting with various biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on this core, synthesizing available data to inform the strategic design of next-generation inhibitors.

The Core Scaffold: Understanding the Chemical Nuances

The this compound scaffold presents several key features that are crucial for its biological activity. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups significantly influences the electron density of the pyridine ring, impacting its ability to form hydrogen bonds and other non-covalent interactions within a protein's binding pocket.

  • 2-Chloro Group: This substituent serves as a key interaction point and a potential handle for synthetic modification. Its presence can influence the overall conformation of the molecule and contribute to hydrophobic interactions.

  • 6-Trifluoromethyl Group: The CF3 group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic and can enhance metabolic stability and membrane permeability of a molecule. Its strong electron-withdrawing character can also modulate the pKa of the nicotinamide nitrogen.

  • Nicotinamide Moiety: The carboxamide group is a classic hydrogen bond donor and acceptor, crucial for anchoring the ligand to the target protein. Modifications at the amide nitrogen are a primary avenue for exploring the SAR and tailoring selectivity and potency.

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

While comprehensive public data on the SAR of a wide range of this compound analogs is limited, a review of patent literature, particularly in the field of kinase inhibitors, provides valuable insights. Kinases are a major class of drug targets in oncology, and this scaffold has been explored for its potential to inhibit their activity.

A key patent discloses a series of this compound derivatives as potent kinase inhibitors[1]. Analysis of the claimed structures allows for a deductive exploration of the SAR, which is summarized in the table below.

Modification Position Substituent Type Inferred Impact on Activity Rationale
Amide Nitrogen (R1) Small alkyl, cycloalkyl, aromatic, heteroaromatic ringsPotency and selectivity are highly dependent on the nature of this substituent. Aromatic and heteroaromatic groups can engage in pi-stacking and other specific interactions within the ATP-binding site.This position directly projects into the solvent-exposed region or a specific sub-pocket of the kinase, allowing for significant chemical space exploration to enhance target engagement and modulate physicochemical properties.
Pyridine Ring (Positions 4 & 5) Hydrogen, Halogen, AlkylGenerally, substitution at these positions is less explored in the available literature, suggesting that the unsubstituted core is often optimal for the targeted kinases.Modifications at these positions could alter the electronics and sterics of the core scaffold, potentially disrupting key binding interactions.
Amide Carbonyl Maintained as C=OEssential for hydrogen bonding interactions with the kinase hinge region.This interaction is a hallmark of many Type I and Type II kinase inhibitors and is critical for potent inhibition.

Experimental Protocols for Evaluation

To rigorously assess the SAR of novel this compound analogs, a standardized set of experimental protocols is essential. The following methodologies are recommended for characterizing their biological activity.

Kinase Inhibition Assay

A primary screen to determine the inhibitory potential of the synthesized analogs against a panel of relevant kinases is the first step.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the compound to the desired concentrations in kinase buffer.

    • Prepare a solution of the target kinase and its specific substrate in kinase buffer.

  • Reaction Setup:

    • In a 96-well plate, add the test compound solution.

    • Add the kinase/substrate solution to initiate the reaction.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature. .

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay

To assess the effect of the compounds on cancer cell growth, a cell viability assay is crucial.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Scaffold 2-Chloro-6-(trifluoromethyl) nicotinamide Modification Systematic Modification (e.g., at Amide-N) Scaffold->Modification Analogs Library of Analogs Modification->Analogs KinaseAssay In Vitro Kinase Inhibition Assay Analogs->KinaseAssay CellAssay Cellular Antiproliferative Assay Analogs->CellAssay IC50 IC50 / GI50 Determination KinaseAssay->IC50 CellAssay->IC50 SAR_Analysis Structure-Activity Relationship (SAR) IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical workflow for the synthesis and evaluation of this compound analogs to establish SAR.

Kinase_Interaction cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Ligand 2-Chloro-6-(CF3) nicotinamide Analog Ligand->Hinge H-Bond (Amide) Ligand->HydrophobicPocket Hydrophobic Int. (CF3, Cl) Ligand->SolventFront R1 Group Interaction

Caption: A conceptual diagram illustrating the key interactions of a this compound analog within a kinase binding pocket.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel inhibitors targeting a range of enzymes, particularly kinases. The available data, though not exhaustive, clearly indicates that modifications at the amide nitrogen are a fruitful avenue for optimizing potency and selectivity. The trifluoromethyl group plays a crucial role in enhancing drug-like properties, a feature that is highly desirable in modern drug discovery.

Future research should focus on the systematic exploration of chemical space around this privileged core. The synthesis and evaluation of a broader and more diverse library of analogs will be instrumental in elucidating more detailed SARs. This will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

A Comparative Guide to the X-ray Crystallography of 2-Chloro-6-(trifluoromethyl)nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its physical properties, chemical reactivity, and biological activity. Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements. This guide provides a comprehensive overview of the crystallographic analysis of 2-Chloro-6-(trifluoromethyl)nicotinamide derivatives, a class of compounds of significant interest in medicinal chemistry due to the unique electronic properties conferred by the chloro and trifluoromethyl substituents.[1]

While a crystal structure for the parent this compound is not publicly available at the time of this writing, this guide will provide a detailed, field-proven protocol for its crystallographic analysis. To illustrate the principles and the power of comparative structural analysis, we will draw upon the crystallographic data of two closely related analogues: 2-Chloronicotinamide and 4-(Trifluoromethyl)nicotinamide . By comparing these structures, we can infer how the positions of these key substituents influence crystal packing and intermolecular interactions, providing a predictive framework for the title compound.

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a refined three-dimensional crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that is both accurate and reliable. This section details the experimental workflow, explaining the causality behind each procedural choice.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Compound_Purification Compound Purification (>98%) Solvent_Screening Solvent Screening Compound_Purification->Solvent_Screening Purity is key Crystallization_Method Crystallization (Slow Evaporation / Vapor Diffusion) Solvent_Screening->Crystallization_Method Solubility is critical Crystal_Harvesting Crystal Harvesting & Selection Crystallization_Method->Crystal_Harvesting Patience is a virtue Crystal_Mounting Crystal Mounting Crystal_Harvesting->Crystal_Mounting Diffractometer_Setup Diffractometer Setup (e.g., Bruker D8) Crystal_Mounting->Diffractometer_Setup Data_Collection_Strategy Data Collection Strategy (Scans, Exposure Time) Diffractometer_Setup->Data_Collection_Strategy Data_Integration Data Integration & Scaling Data_Collection_Strategy->Data_Integration Space_Group_Determination Space Group Determination Data_Integration->Space_Group_Determination Structure_Solution Structure Solution (e.g., SHELXT) Space_Group_Determination->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Disorder_Twinning_Analysis Disorder/Twinning Analysis Structure_Refinement->Disorder_Twinning_Analysis Validation Validation (e.g., checkCIF) Disorder_Twinning_Analysis->Validation Analysis Analysis of Intermolecular Interactions Validation->Analysis Database_Deposition Database Deposition (e.g., CCDC) Analysis->Database_Deposition Publication Publication Database_Deposition->Publication

Caption: The experimental workflow for single-crystal X-ray crystallography.

Part 1: Crystal Growth - The Art and Science

The adage "garbage in, garbage out" is particularly resonant in crystallography. A high-quality crystal is the single most important factor for a successful structure determination.

Experimental Protocol: Crystal Growth

  • Compound Purification: The starting material should be of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: The choice of solvent is crucial.[2] The ideal solvent is one in which the compound is sparingly soluble. Highly soluble compounds tend to precipitate rapidly, forming powders or microcrystals, while very low solubility can make crystallization impractically slow. A screening of common laboratory solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) should be performed in small vials to identify suitable candidates.

  • Crystallization Techniques:

    • Slow Evaporation: This is often the simplest and most effective method.[3][4][5]

      • Prepare a nearly saturated solution of the compound in the chosen solvent.

      • Filter the solution to remove any particulate matter.

      • Place the solution in a clean vial, covered loosely with parafilm punctured with a few small holes.

      • Store the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: This technique is excellent for small quantities of material and allows for fine control over the crystallization process.[6][7][8]

      • Dissolve the compound in a solvent in which it is readily soluble (the "inner solution").

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed jar containing a solvent in which the compound is insoluble but which is miscible with the first solvent (the "anti-solvent").

      • Slow diffusion of the anti-solvent vapor into the inner solution will gradually decrease the solubility of the compound, promoting slow crystal growth.

Part 2: Data Collection and Processing

Once suitable crystals are obtained, the next step is to measure their diffraction pattern. This is performed using a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The mounted crystal is centered in the X-ray beam of the diffractometer (e.g., a Bruker D8 QUEST). The instrument is equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), a goniometer for rotating the crystal, and a detector.

  • Data Collection: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern software packages can automatically devise an optimal data collection strategy to ensure complete and redundant data are collected.

  • Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and corrected for various experimental factors to produce a final reflection file.

Part 3: Structure Solution, Refinement, and Validation

This is the computational part of the process, where the diffraction data is translated into a 3D atomic model.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The processed reflection data is used to determine the unit cell dimensions and space group of the crystal. The initial phasing of the diffraction data is typically achieved using direct methods or Patterson methods, as implemented in programs like SHELXT. This provides an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This iterative process involves adjusting atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure must be rigorously validated to ensure its quality and accuracy. The checkCIF utility, often integrated into software like PLATON, is the industry standard for this. It checks for a wide range of potential issues, including inconsistencies in the data, geometric outliers, and missed symmetry.

Comparative Structural Analysis

To understand the influence of the chloro and trifluoromethyl substituents, we will now compare the crystallographic data of two model compounds: 2-Chloronicotinamide and 4-(Trifluoromethyl)nicotinamide .

Parameter2-Chloronicotinamide4-(Trifluoromethyl)nicotinamide
CSD Refcode ZZZJIZ01YOVJIT
Chemical Formula C₆H₅ClN₂OC₇H₅F₃N₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 3.844(2)6.4488(11)
b (Å) 21.328(11)14.922(2)
c (Å) 8.283(4)7.7868(12)
β (°) 97.43(3)100.941(5)
Volume (ų) 673.9(6)735.7(2)
Z 44
R-factor (%) 4.84.3

Data for 2-Chloronicotinamide obtained from CCDC entry ZZZJIZ01. Data for 4-(Trifluoromethyl)nicotinamide obtained from CCDC entry YOVJIT.

Discussion of Structural Features and Intermolecular Interactions

The crystallographic data reveals that both compounds crystallize in monoclinic space groups, which are common for organic molecules. The presence of the bulkier trifluoromethyl group in 4-(trifluoromethyl)nicotinamide results in a larger unit cell volume compared to 2-chloronicotinamide.

The true insight, however, comes from analyzing the intermolecular interactions that govern the crystal packing.

Intermolecular_Interactions cluster_0 2-Chloronicotinamide cluster_1 4-(Trifluoromethyl)nicotinamide 2Cl_Nic Key Interactions: - N-H···O Hydrogen Bonds (Amide Dimers) - C-H···O Interactions - Potential C-Cl···π Interactions 4CF3_Nic Key Interactions: - N-H···N Hydrogen Bonds (Pyridine-Amide) - C-H···F Interactions - C-F···π Interactions

References

Head-to-Head Comparison of Synthetic Routes to Trifluoromethylnicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis Strategy and Protocol

Introduction: The Significance of Trifluoromethylnicotinamides in Modern Chemistry

Trifluoromethylnicotinamides are a class of pyridinecarboxamides that have garnered significant attention in medicinal and agricultural chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the nicotinamide scaffold can profoundly alter the molecule's physicochemical properties. This modification often leads to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, all of which are critical attributes for bioactive compounds. As a result, trifluoromethylnicotinamides are key building blocks in the development of novel pharmaceuticals and agrochemicals. For instance, 4-(trifluoromethyl)nicotinamide is a known metabolite of the insecticide flonicamid, and various isomers are explored for their potential in treating neurological and inflammatory conditions.[1][2][3]

This guide provides a head-to-head comparison of the primary synthetic routes to the 2-, 4-, and 6-(trifluoromethyl)nicotinamide isomers. We will delve into the strategic considerations behind each pathway, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

I. Synthesis of 2-(Trifluoromethyl)nicotinamide

The synthesis of 2-(trifluoromethyl)nicotinamide typically proceeds through the corresponding nicotinic acid derivative. A robust and efficient method for constructing the pyridine ring with the trifluoromethyl group at the 2-position involves a Vilsmeier-type reaction followed by cyclization and subsequent amidation.[4][5]

Route 1: Pyridine Ring Construction via Vilsmeier-Type Reaction and Cyclization

This strategy builds the trifluoromethyl-substituted pyridine ring from acyclic precursors. The key steps are the formation of a pentadienoic acid intermediate via a Vilsmeier-type reaction, followed by an ammonia-mediated cyclization to form the nicotinic acid derivative. The final step is the conversion of the carboxylic acid to the primary amide.

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich compounds.[6][7][8] In this synthesis, a vinylogous Vilsmeier reaction is employed, where the electrophilic Vilsmeier reagent attacks a β-ketoester. This choice is strategic as it allows for the construction of a key intermediate with the correct substitution pattern for the subsequent cyclization. The use of readily available and relatively inexpensive starting materials like ethyl 4,4,4-trifluoroacetoacetate makes this route attractive for larger-scale synthesis. The cyclization with ammonia is a classic method for forming pyridine rings.

  • Step 1: Vilsmeier-type vinylogous formylation. (This is a representative protocol based on similar reactions, specific details for this exact transformation should be optimized).

    • To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., dichloromethane), add the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction by carefully adding it to a cold aqueous solution of a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pentadienoic acid intermediate.

  • Step 2: Cyclization to form 2-(trifluoromethyl)nicotinic acid ethyl ester.

    • Dissolve the crude intermediate from Step 1 in a mixture of methanol and aqueous ammonium hydroxide.

    • Heat the mixture in a sealed vessel at an elevated temperature (e.g., 60 °C) until the cyclization is complete.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting ethyl 2-(trifluoromethyl)nicotinate by column chromatography or recrystallization.

  • Step 3: Hydrolysis to 2-(trifluoromethyl)nicotinic acid.

    • Treat the ethyl ester with an aqueous solution of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.

    • Heat the mixture to reflux until the hydrolysis is complete.

    • Cool the reaction and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 2-(trifluoromethyl)nicotinic acid.

  • Acyl Chloride Formation: To a solution of 2-(trifluoromethyl)nicotinic acid in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add an acyl chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Heat the reaction mixture to reflux until the conversion to the acyl chloride is complete.

  • Amidation: Cool the reaction mixture and slowly add it to a cooled (0 °C) concentrated aqueous solution of ammonia.

  • Stir the mixture vigorously, allowing it to warm to room temperature.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-(trifluoromethyl)nicotinamide.

StepProductTypical Yield
1 & 2Ethyl 2-(trifluoromethyl)nicotinate65-75% (over two steps)
32-(Trifluoromethyl)nicotinic acid>95%
42-(Trifluoromethyl)nicotinamide85-95%

digraph "Synthesis of 2-(Trifluoromethyl)nicotinamide" {
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start [label="Ethyl 4,4,4-trifluoroacetoacetate"]; intermediate1 [label="Pentadienoic acid intermediate"]; intermediate2 [label="Ethyl 2-(trifluoromethyl)nicotinate"]; intermediate3 [label="2-(Trifluoromethyl)nicotinic acid"]; final_product [label="2-(Trifluoromethyl)nicotinamide", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Vilsmeier-type\nformylation"]; intermediate1 -> intermediate2 [label="Cyclization\n(NH4OH)"]; intermediate2 -> intermediate3 [label="Hydrolysis"]; intermediate3 -> final_product [label="Amidation"]; }

Caption: Synthetic pathway to 2-(trifluoromethyl)nicotinamide.

II. Synthesis of 4-(Trifluoromethyl)nicotinamide

The synthesis of 4-(trifluoromethyl)nicotinamide is of significant industrial interest due to its relation to the insecticide flonicamid.[2] The most common approach involves the synthesis of the 4-(trifluoromethyl)nicotinic acid precursor, followed by amidation.

Route 2: From Cyanoacetamide and Ethyl Trifluoroacetoacetate

This route constructs the pyridine ring from acyclic components, followed by a series of transformations to install the desired functional groups.[9]

This approach leverages a condensation reaction to form a dihydroxypyridine intermediate. The subsequent chlorination with phosphorus oxychloride replaces the hydroxyl groups with more versatile chloro groups. Catalytic hydrogenation then removes the chloro groups, and a final hydrolysis step converts the cyano group to a carboxylic acid. This multi-step process allows for the systematic construction and modification of the pyridine ring.

  • Step 1: Cyclization.

    • Mix cyanoacetamide, ethyl trifluoroacetoacetate, and an organic base (e.g., N-methylmorpholine) and heat to reflux for 10-15 hours.

    • Filter, wash, and dry the resulting solid to obtain 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine salt.

  • Step 2: Chlorination.

    • Treat the product from Step 1 with phosphorus oxychloride and heat to reflux for 15-20 hours.

    • Purify and concentrate the reaction mixture to yield 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

  • Step 3: Catalytic Hydrogenation.

    • Perform catalytic hydrogenation of the dichloro intermediate using a palladium on carbon (Pd/C) catalyst in the presence of a base (e.g., sodium acetate) and a suitable solvent (e.g., ethanol).

    • After the reaction is complete, filter off the catalyst and concentrate the filtrate.

  • Step 4: Hydrolysis.

    • Hydrolyze the resulting 4-(trifluoromethyl)nicotinonitrile in a basic aqueous solution (e.g., NaOH) by heating.

    • Acidify the reaction mixture to precipitate the 4-(trifluoromethyl)nicotinic acid.

  • Acyl Chloride Formation: Reflux a solution of 4-(trifluoromethyl)nicotinic acid with thionyl chloride in a suitable solvent like toluene for 2-3 hours.

  • Amidation: Add the resulting acyl chloride solution to an aqueous solution of aminoacetonitrile hydrochloride and a base (e.g., sodium bicarbonate) at a controlled temperature (e.g., 20 °C).

  • Stir for 2-3 hours, then filter, wash the solid with water, and dry to obtain the desired N-substituted nicotinamide. For the unsubstituted 4-(trifluoromethyl)nicotinamide, aqueous ammonia would be used in place of aminoacetonitrile hydrochloride.

StepProductTypical Yield
1-44-(Trifluoromethyl)nicotinic acid~60-70% (overall)
5N-cyanomethyl-4-(trifluoromethyl)nicotinamide~91%

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start [label="Cyanoacetamide +\nEthyl trifluoroacetoacetate"]; intermediate1 [label="2,6-Dihydroxy-3-cyano-\n4-trifluoromethylpyridine"]; intermediate2 [label="2,6-Dichloro-3-cyano-\n4-trifluoromethylpyridine"]; intermediate3 [label="4-(Trifluoromethyl)nicotinonitrile"]; intermediate4 [label="4-(Trifluoromethyl)nicotinic acid"]; final_product [label="4-(Trifluoromethyl)nicotinamide", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Cyclization"]; intermediate1 -> intermediate2 [label="Chlorination\n(POCl3)"]; intermediate2 -> intermediate3 [label="Hydrogenation\n(Pd/C)"]; intermediate3 -> intermediate4 [label="Hydrolysis"]; intermediate4 -> final_product [label="Amidation"]; }

Caption: Synthetic pathway to 4-(trifluoromethyl)nicotinamide.

III. Synthesis of 6-(Trifluoromethyl)nicotinamide

The synthesis of 6-(trifluoromethyl)nicotinamide also relies on the preparation of its corresponding nicotinic acid. Two main strategies are highlighted in the literature: catalytic hydrogenation of a chloro-substituted precursor and a cyclization approach.

Route 3: Catalytic Hydrogenation of 2-Chloro-6-(trifluoromethyl)nicotinic Acid[12]

This method starts with a pre-functionalized pyridine ring and removes a chloro group to yield the desired product.

Catalytic hydrogenation is a common and effective method for dehalogenation, particularly for chloroarenes. The use of a palladium catalyst is standard for this transformation. The presence of a base like triethylamine is to neutralize the HCl formed during the reaction. This route is advantageous if the chlorinated starting material is readily available.

  • Hydrogenation: In a suitable reaction vessel, charge 2-chloro-6-(trifluoromethyl)nicotinic acid, a solvent such as methanol, and a base (e.g., triethylamine).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Purge the system with nitrogen and then with hydrogen.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature overnight.

  • Upon completion, filter off the catalyst and evaporate the solvent.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.

  • The subsequent amidation can be performed as described for the other isomers.

StepProductTypical Yield
1-76-(Trifluoromethyl)nicotinic acid~90% (crude)

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start [label="2-Chloro-6-(trifluoromethyl)\nnicotinic acid"]; intermediate1 [label="6-(Trifluoromethyl)nicotinic acid"]; final_product [label="6-(Trifluoromethyl)nicotinamide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Hydrogenation\n(Pd/C, H2)"]; intermediate1 -> final_product [label="Amidation"]; }

Caption: Hydrogenation route to 6-(trifluoromethyl)nicotinamide.

Route 4: Cyclization of Acyclic Precursors[12]

This approach builds the pyridine ring from non-cyclic starting materials.

This is a condensation and cyclization reaction where methyl 3-aminoacrylate reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in the presence of a base. This method allows for the construction of the substituted pyridine ring in a convergent manner.

  • To a solution of methyl 3-aminoacrylate and sodium methoxide in methanol at low temperature (-5 °C), add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

  • Allow the reaction mixture to warm and then heat to reflux for several hours.

  • After the reaction is complete, concentrate the mixture and perform an aqueous workup, including acidification, to isolate the crude 6-(trifluoromethyl)nicotinic acid.

  • Purify the product by recrystallization or chromatography.

  • Convert the nicotinic acid to the nicotinamide as previously described.

StepProductTypical Yield
1-46-(Trifluoromethyl)nicotinic acid~43%

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start [label="Methyl 3-aminoacrylate +\n4-Ethoxy-1,1,1-trifluoro-3-buten-2-one"]; intermediate1 [label="6-(Trifluoromethyl)nicotinic acid"]; final_product [label="6-(Trifluoromethyl)nicotinamide", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

start -> intermediate1 [label="Cyclization\n(NaOMe)"]; intermediate1 -> final_product [label="Amidation"]; }

Caption: Cyclization route to 6-(trifluoromethyl)nicotinamide.

IV. Head-to-Head Comparison and Concluding Remarks

Synthetic RouteIsomerKey StrategyStarting MaterialsProsCons
Route 1 2-CF3Vilsmeier-type reaction & CyclizationEthyl 4,4,4-trifluoroacetoacetateGood yields, readily available starting materials.Multi-step process.
Route 2 4-CF3Cyclization & Functional Group InterconversionCyanoacetamide, Ethyl trifluoroacetoacetateIndustrially relevant, systematic construction.Long synthetic sequence, moderate overall yield.
Route 3 6-CF3Catalytic Hydrogenation2-Chloro-6-(trifluoromethyl)nicotinic acidHigh yield for the dehalogenation step, straightforward.Relies on the availability of the chlorinated precursor.
Route 4 6-CF3CyclizationMethyl 3-aminoacrylate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-oneConvergent synthesis.Lower reported yield compared to the hydrogenation route.

Expert Insights and Recommendations:

The choice of synthetic route for a particular trifluoromethylnicotinamide isomer will depend on several factors, including the desired scale of the synthesis, the availability of starting materials, and the specific research or development goals.

  • For 2-(trifluoromethyl)nicotinamide , Route 1 offers a reliable and efficient method for constructing the core heterocyclic structure from simple, acyclic precursors, making it well-suited for both laboratory and larger-scale synthesis.

  • The synthesis of 4-(trifluoromethyl)nicotinamide via Route 2, while lengthy, is a well-established pathway, particularly in the context of agrochemical production. The multi-step nature of this route allows for potential diversification at various stages.

  • For 6-(trifluoromethyl)nicotinamide , the catalytic hydrogenation of the chlorinated precursor (Route 3) is a high-yielding and direct approach, provided the starting material is accessible. The cyclization route (Route 4) offers an alternative but with a lower reported yield.

In all cases, the final amidation of the corresponding nicotinic acid is a standard and high-yielding transformation. Researchers should carefully consider the trade-offs between the number of steps, overall yield, and starting material cost when selecting the optimal synthetic strategy.

References

A Senior Application Scientist's Guide to Benchmarking Inhibitory Activity Against Known Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the robust characterization of a novel inhibitor's potency is paramount. It is not enough to simply demonstrate that a new molecule can inhibit a target; its activity must be rigorously benchmarked against established compounds to understand its true potential. This guide, written from the perspective of a seasoned application scientist, provides an in-depth technical overview of how to design, execute, and interpret experiments to compare the inhibitory activity of your compound with that of known alternatives. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, and ground our recommendations in authoritative scientific principles.

The Strategic Imperative of Benchmarking

Before embarking on any experimental work, it is crucial to understand why we benchmark. Benchmarking serves several critical purposes:

  • Establishes Relative Potency: It provides a direct comparison of your compound's potency (e.g., IC50) against a "gold standard" or other relevant inhibitors.

  • Contextualizes Your Data: It allows you to place your findings within the existing body of scientific literature and understand the significance of your results.

  • Informs Lead Optimization: By understanding how your compound's activity and other properties compare to known molecules, you can make more informed decisions in the lead optimization process.

  • Enhances Confidence in Your Results: A well-designed benchmarking study with appropriate controls provides a high degree of confidence in the validity of your data.

Choosing Your Battlefield: Biochemical vs. Cell-Based Assays

A fundamental decision in designing your benchmarking study is the choice between a biochemical and a cell-based assay. This choice is not arbitrary and should be driven by the specific questions you are seeking to answer.

Biochemical Assays: A Direct Measure of Target Engagement

Biochemical assays utilize purified components (enzyme, substrate, inhibitor) in a controlled, in vitro environment. This reductionist approach allows for a direct measurement of the inhibitor's effect on the target protein without the complexities of a cellular environment.

  • When to Choose a Biochemical Assay:

    • Initial Hit Validation and Lead Optimization: To rapidly screen compounds and establish a structure-activity relationship (SAR) based on direct target inhibition.

    • Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive) by systematically varying substrate and inhibitor concentrations.

    • Head-to-Head Potency Comparison: To obtain a precise and reproducible measure of an inhibitor's potency (IC50 or Ki) against a reference compound under identical conditions.

Cell-Based Assays: A More Physiologically Relevant Assessment

Cell-based assays measure the effect of an inhibitor on a biological process within a living cell. This provides a more physiologically relevant assessment of a compound's activity, as it takes into account factors such as cell permeability, metabolism, and off-target effects.

  • When to Choose a Cell-Based Assay:

    • Validating Hits from Biochemical Screens: To confirm that a compound that is active in a biochemical assay can also inhibit the target in a cellular context.

    • Assessing Cellular Potency and Efficacy: To determine the concentration of an inhibitor required to elicit a desired biological response in cells (e.g., inhibition of cell proliferation, reduction of a specific biomarker).

    • Evaluating Drug-like Properties: To indirectly assess a compound's cell permeability and stability. A significant drop in potency from a biochemical to a cell-based assay can indicate poor cellular uptake or rapid metabolism.[1]

A Synergistic Approach

Ultimately, biochemical and cell-based assays are not mutually exclusive but rather complementary. A comprehensive benchmarking strategy will often involve both types of assays to build a complete picture of an inhibitor's profile.[2][3][4][5]

The Cornerstone of Comparison: Selecting the Right Reference Compounds

  • Gold Standard Inhibitors: These are well-characterized, potent, and selective inhibitors that are widely accepted in the field as a benchmark for a particular target.

  • Clinically Relevant Drugs: If your goal is to develop a therapeutic, comparing your compound to a drug that is already on the market or in clinical trials provides a direct assessment of its potential advantages.

  • Structurally Similar Compounds: Including compounds with similar chemical scaffolds can help to elucidate key structural features that contribute to potency and selectivity.[6][7][8][9][10]

It is imperative to source reference compounds from a reputable supplier to ensure their identity and purity.

Experimental Design and Protocols: A Step-by-Step Guide

The following section provides a detailed protocol for a common biochemical assay used for benchmarking inhibitory activity: a competitive enzyme-linked immunosorbent assay (ELISA) for determining IC50 values.

Protocol: IC50 Determination by Competitive ELISA

This protocol is designed to quantify the concentration of a test compound that inhibits 50% of the binding of a known ligand to a target protein.

Materials:

  • High-binding 96-well microplate

  • Target protein

  • Biotinylated ligand for the target protein

  • Test compounds and reference inhibitor

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow:

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Competitive Binding cluster_detection Signal Detection p1 Coat plate with target protein p2 Block with assay buffer p1->p2 i1 Add serial dilutions of test/reference compounds p2->i1 i2 Add biotinylated ligand i1->i2 i3 Incubate i2->i3 d1 Wash plate i3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Incubate d2->d3 d4 Wash plate d3->d4 d5 Add TMB substrate d4->d5 d6 Incubate in dark d5->d6 d7 Add stop solution d6->d7 d8 Read absorbance at 450 nm d7->d8

Caption: Workflow for IC50 determination by competitive ELISA.

Step-by-Step Procedure:

  • Plate Coating:

    • Dilute the target protein to the optimal coating concentration in a suitable buffer (e.g., PBS).

    • Add 100 µL of the diluted protein to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of assay buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Competitive Binding:

    • Prepare serial dilutions of your test compounds and the reference inhibitor in assay buffer. A typical starting concentration might be 100 µM, with 10-12 dilution points.

    • Add 50 µL of each dilution to the appropriate wells. Include wells with assay buffer only as a no-inhibitor control (maximum signal) and wells without the biotinylated ligand as a background control.

    • Prepare the biotinylated ligand at a concentration that gives a robust signal (typically around its Kd for the target protein).

    • Add 50 µL of the diluted biotinylated ligand to all wells except the background control.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Signal Detection:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Dilute Streptavidin-HRP in assay buffer according to the manufacturer's instructions.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the plate five times with 200 µL of wash buffer per well.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature until a sufficient color develops (typically 15-30 minutes).

    • Add 100 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Self-Validating System:

This protocol includes several internal controls to ensure the validity of the results:

  • No-Inhibitor Control: Represents 100% binding and is used to normalize the data.

  • Background Control: Represents 0% binding and is used to subtract the background signal.

  • Reference Inhibitor: A known inhibitor with a well-defined IC50. The IC50 value obtained for the reference inhibitor should be within the expected range, confirming the assay is performing correctly.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Once you have collected your raw absorbance data, the next step is to analyze it to determine the IC50 values for your test compounds and the reference inhibitor.

1. Data Normalization:

  • Subtract the average absorbance of the background control wells from all other absorbance readings.

  • Normalize the data by expressing the absorbance in each well as a percentage of the average absorbance of the no-inhibitor control wells.

2. Dose-Response Curve Fitting:

  • Plot the normalized response (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression model. A four-parameter logistic (4PL) model is commonly used.[5][11][12][13]

3. IC50 Determination:

  • The IC50 is the concentration of the inhibitor that produces a 50% reduction in the normalized response. This value is determined from the fitted dose-response curve.

Data Presentation:

Summarize your quantitative data in a clear and concise table.

CompoundIC50 (µM) ± SEMn
Test Compound A0.5 ± 0.053
Test Compound B2.1 ± 0.23
Reference Inhibitor1.2 ± 0.13

Statistical Comparison of IC50 Values:

To determine if the difference in potency between your test compounds and the reference inhibitor is statistically significant, you can perform an analysis of variance (ANOVA) on the log-transformed IC50 values, followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons.[5][8][14][15] Specialized software like GraphPad Prism can facilitate this analysis.[1][2][6][7][16]

Visualizing Your Data:

A well-constructed graph is essential for communicating your results effectively.

Dose_Response_Curves cluster_plot Dose-Response Curves Test Compound A Test Compound A Reference Inhibitor Reference Inhibitor Test Compound B Test Compound B Log [Inhibitor] (M) Log [Inhibitor] (M) %1 %1 A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 A5 A4->A5 R1 R2 R1->R2 R3 R2->R3 R4 R3->R4 R5 R4->R5 B1 B2 B1->B2 B3 B2->B3 B4 B3->B4 B5 B4->B5

Caption: Example of dose-response curves for multiple inhibitors.

Troubleshooting and Interpretation of Common Pitfalls

Even with a well-designed protocol, you may encounter unexpected results. Here are some common issues and how to address them:

  • High Variability Between Replicates: This can be caused by pipetting errors, inconsistent cell seeding (in cell-based assays), or edge effects in the microplate. Ensure proper pipetting technique, use a master mix for reagents, and consider not using the outer wells of the plate.[17]

  • Poor Curve Fit (Low R²): This may indicate that the inhibitor concentrations tested were not in the optimal range to define the sigmoidal curve. You may need to test a wider range of concentrations.

  • Incomplete Inhibition at High Concentrations: If the dose-response curve does not plateau at 100% inhibition, it could be due to compound insolubility at high concentrations or a non-specific inhibitory mechanism.

  • Steep or Shallow Hill Slopes: A Hill slope significantly different from 1.0 can indicate cooperativity in binding or other complex binding mechanisms.[18]

Conclusion: A Foundation for Confident Decision-Making

Benchmarking the inhibitory activity of your novel compounds against known alternatives is a critical step in the drug discovery process. By carefully selecting your assay system and reference compounds, adhering to rigorous experimental protocols, and performing appropriate data analysis, you can generate high-quality, reproducible data that will provide a solid foundation for informed decision-making. This guide has provided a framework for designing and executing these crucial experiments, empowering you to confidently assess the potential of your inhibitors and advance your research with scientific integrity.

References

A Senior Application Scientist's Guide to the Enantioselective Analysis of Chiral 2-Chloro-6-(trifluoromethyl)nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiopurity in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the stereoisomeric composition of a drug candidate is not merely a chemical curiosity but a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules such as the derivatives of 2-Chloro-6-(trifluoromethyl)nicotinamide, a scaffold of significant interest in medicinal chemistry, the differential pharmacological and toxicological properties of individual enantiomers necessitate their accurate and robust analytical separation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques for the enantioselective analysis of these compounds. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental insights from structurally related compounds to inform your method development strategy.

Pillar 1: Understanding the Analytical Armamentarium for Chiral Separations

The successful enantioselective analysis of this compound derivatives hinges on selecting the appropriate analytical platform. The primary contenders in this arena are HPLC, SFC, and CE, each with its unique set of advantages and ideal application niches.[1][2]

  • High-Performance Liquid Chromatography (HPLC): The established workhorse of chiral separations, HPLC offers a vast arsenal of chiral stationary phases (CSPs) and a wealth of historical data.[3] Polysaccharide-based CSPs, in particular, have demonstrated broad utility for a wide range of chiral compounds.[1]

  • Supercritical Fluid Chromatography (SFC): Gaining prominence as a "green" and efficient alternative to HPLC, SFC utilizes supercritical carbon dioxide as the primary mobile phase component.[4][5] This results in faster separations, reduced organic solvent consumption, and often, unique selectivity.[6][7] For chiral separations, SFC can offer significant advantages in terms of speed and resolution.[6][7]

  • Capillary Electrophoresis (CE): A high-resolution separation technique that relies on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte.[2][3] CE is particularly advantageous for its low sample and reagent consumption and high separation efficiency.[2]

Pillar 2: A Comparative Analysis of HPLC, SFC, and CE for Nicotinamide Derivatives

The choice between HPLC, SFC, and CE for the enantioselective analysis of this compound derivatives will depend on the specific requirements of the analysis, such as speed, resolution, and sample throughput.

Performance Comparison Based on Structurally Analogous Compounds

Table 1: Representative Performance Data for Chiral Separation of Nicotinamide and Trifluoromethyl Aromatic Analogs on Polysaccharide-Based CSPs

Analytical TechniqueChiral Stationary PhaseMobile Phase/ElectrolyteAnalyte ClassRetention Factor (k')Separation Factor (α)Resolution (Rs)Analysis Time (min)Reference
HPLC Lux Cellulose-1n-Hexane/Isopropanol (90/10) with 0.1% DEAAromatic Amide2.81.352.515[9]
HPLC Chiralpak AD-Hn-Hexane/Ethanol (80/20) with 0.1% TFATrifluoromethyl Carbinol4.21.282.120[10][11]
SFC Lux Amylose-1CO2/Methanol (80/20) with 0.1% DEAPharmaceutical Compound Set->1.2>1.5<5[8]
SFC Chiralpak AD-HCO2/Isopropanol (70/30)Sulfonamide Derivative-->2.0<10[7]
CE Heptakis(2,6-di-O-methyl)-β-CD50 mM Phosphate Buffer (pH 2.5)Basic Drug-->2.012[2]

Disclaimer: The data presented in this table is for illustrative purposes and is based on the analysis of structurally related compounds. Actual results for this compound derivatives may vary.

Expert Insights & Causality behind Experimental Choices:
  • Stationary Phase Selection: For compounds like this compound, which possess aromatic and polar functional groups, polysaccharide-based CSPs such as those derived from cellulose and amylose are the primary choice.[1][8] Columns like Lux Cellulose-1 and Chiralpak AD-H are excellent starting points for screening due to their broad enantioselectivity.[1][9][10][11] The trifluoromethyl group can enhance chiral recognition through dipole-dipole interactions with the CSP.

  • Mobile Phase Optimization: In HPLC , normal-phase conditions (e.g., hexane/alcohol mixtures) often provide the best selectivity for these types of compounds. The addition of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) is crucial for improving peak shape and resolution, especially for ionizable analytes.[12] For SFC , the mobile phase typically consists of supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol, or isopropanol).[4] Similar to HPLC, additives play a critical role in achieving successful separations.[6] In CE , the choice of chiral selector and the pH of the background electrolyte are the most important parameters to optimize. Cyclodextrins are commonly used chiral selectors for a wide range of compounds.[2]

  • Technique-Specific Advantages:

    • SFC often provides faster analysis times and higher efficiency compared to HPLC for chiral separations.[6][7] The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in resolution.[4]

    • HPLC benefits from a wider variety of commercially available CSPs and a more extensive knowledge base.

    • CE excels in situations where sample volume is limited and offers very high separation efficiency.[2]

Pillar 3: Self-Validating Experimental Protocols and Workflows

To ensure the trustworthiness and reliability of your enantioselectivity analysis, it is imperative to follow well-defined and validated protocols.

Diagram of a Generalized Chiral Method Development Workflow

ChiralMethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Racemic 2-Chloro-6-(trifluoromethyl) nicotinamide Derivative Screening Screen Multiple CSPs & Mobile Phases (HPLC, SFC, CE) Analyte->Screening Optimization Optimize Mobile Phase Composition, Temperature, Flow Rate/Voltage Screening->Optimization Promising Separation Validation Validate according to ICH Q2(R2) Guidelines: Specificity, Linearity, Accuracy, Precision, Robustness Optimization->Validation Final Analytical Method Final Analytical Method Validation->Final Analytical Method

Caption: A generalized workflow for chiral method development.

Detailed Step-by-Step Protocol for Chiral HPLC Method Development
  • Initial Column and Mobile Phase Screening:

    • Columns: Screen a minimum of two to three polysaccharide-based CSPs with different selectivities (e.g., Lux Cellulose-1, Chiralpak AD-H, Chiralpak IC).

    • Mobile Phases:

      • Normal Phase: Start with a simple mobile phase of n-Hexane/Isopropanol (90/10, v/v).

      • If the compound is ionizable, add 0.1% of a suitable additive (Trifluoroacetic Acid for acidic compounds, Diethylamine for basic compounds).

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Method Optimization:

    • Once partial separation is observed, systematically vary the ratio of the alcohol modifier in the mobile phase (e.g., from 5% to 20%).

    • Evaluate the effect of different alcohol modifiers (e.g., ethanol, n-propanol).

    • Optimize the concentration of the additive.

    • Investigate the effect of column temperature on the separation.

  • System Suitability:

    • Before each analysis, perform system suitability tests to ensure the performance of the chromatographic system. Key parameters include:

      • Resolution (Rs): Should be ≥ 1.5 for baseline separation.

      • Tailing Factor (T): Should be ≤ 2.0.

      • Repeatability: The relative standard deviation (RSD) of replicate injections should be ≤ 2.0%.

Diagram of Chiral Separation Principle on a Chiral Stationary Phase

ChiralSeparation cluster_CSP Chiral Stationary Phase (CSP) cluster_MobilePhase Mobile Phase CSP Chiral Selector Enantiomer_R R-Enantiomer Enantiomer_R->CSP Stronger Interaction (Longer Retention) Enantiomer_S S-Enantiomer Enantiomer_S->CSP Weaker Interaction (Shorter Retention)

Caption: Principle of enantiomeric separation on a CSP.

Conclusion: A Strategic Approach to Enantioselectivity Analysis

The enantioselective analysis of chiral derivatives of this compound is a critical undertaking in the drug development process. While HPLC remains a robust and reliable technique, the advantages of SFC in terms of speed and reduced environmental impact make it a highly attractive alternative. Capillary electrophoresis offers a powerful, high-efficiency option, particularly when sample quantities are limited.

A successful method development strategy should begin with a screening of polysaccharide-based chiral stationary phases under both normal-phase HPLC and SFC conditions. Systematic optimization of the mobile phase composition, including the type and concentration of modifiers and additives, is key to achieving baseline separation. By following the structured workflows and protocols outlined in this guide, researchers can confidently develop and validate robust and reliable analytical methods for the enantioselective analysis of this important class of chiral compounds, ensuring the quality and safety of new therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and logistical framework for the safe handling and disposal of 2-Chloro-6-(trifluoromethyl)nicotinamide. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure personnel safety, regulatory compliance, and environmental protection. The protocols herein are grounded in established chemical safety principles and an understanding of the specific hazards associated with halogenated pyridine derivatives.

Hazard Identification and Inherent Risks

A thorough understanding of a chemical's hazard profile is the cornerstone of safe handling and disposal. This compound is a substituted pyridine derivative containing both chlorine and fluorine. Its hazard profile is informed by data on closely related structures. The primary risks associated with this compound class include significant toxicity and the potential for releasing hazardous decomposition products.

The Globally Harmonized System (GHS) classifications for analogous compounds highlight the critical need for caution. For instance, the related 2-Chloro-6-(trifluoromethyl)nicotinic acid is classified as toxic if swallowed, and causes serious skin and eye irritation[1]. Other similar chlorinated and trifluoromethylated pyridines are noted as being harmful or fatal if swallowed and can cause severe eye irritation[2][3].

Table 1: Summary of Key Hazards for Structurally Related Compounds

Hazard Class GHS Hazard Statement Rationale and Implications
Acute Toxicity (Oral) H301: Toxic if swallowed[1] H302: Harmful if swallowed[2][4] Ingestion of even small quantities can cause significant adverse health effects. Accidental ingestion via contaminated hands is a primary risk.
Skin Irritation H315: Causes skin irritation[1][2] Direct contact can lead to dermatitis. The compound may be absorbed through the skin, presenting a systemic risk.
Eye Irritation H319: Causes serious eye irritation[1][2][5] Dust or splashes can cause significant eye damage. Proper eye protection is mandatory.
Respiratory Irritation H335: May cause respiratory irritation[1][6] Inhalation of dust can irritate the respiratory tract. Handling should occur in well-ventilated areas or a fume hood.

| Thermal Decomposition | Not classified, but an inherent risk. | As a chlorinated and fluorinated organic compound, combustion or high-heat decomposition can release highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx). |

Pre-Disposal Procedures: Decontamination and Waste Segregation

Proper procedure begins at the point of waste generation. Meticulous decontamination and segregation are critical for ensuring safety and facilitating compliant disposal.

Protocol 1: Decontamination of Glassware and Surfaces

The objective of decontamination is to remove residual chemical contamination, rendering the equipment safe for reuse or disposal as non-hazardous waste.

  • Initial Rinse: Perform a preliminary rinse of contaminated glassware with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol). This rinseate must be collected as hazardous chemical waste.

  • Wash: Wash the glassware with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Verification: For sensitive applications, a final rinse with a clean portion of the solvent used in step 1 can be collected and analyzed (e.g., by LC-MS) to confirm the absence of the target compound.

  • Surface Cleaning: Decontaminate work surfaces (fume hood, benchtop) by wiping with a cloth dampened with a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as solid hazardous waste.

Waste Segregation: The Principle of Isolation

Proper segregation is crucial for both safety and cost-effective disposal. Halogenated organic waste must be kept separate from non-halogenated waste.

  • Solid Waste: Collect waste this compound, contaminated personal protective equipment (PPE), weigh boats, and cleaning materials in a designated, sealed container labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: Collect all solvent rinses and reaction mother liquors containing the compound in a separate, sealed container labeled "Halogenated Organic Liquid Waste."

Waste Containment and Labeling Protocol

All waste must be contained and labeled in accordance with institutional and national regulations, such as those from the Environmental Protection Agency (EPA) or under the European CLP Regulation[7].

  • Select Appropriate Containers: Use chemically resistant containers (e.g., high-density polyethylene for solids, glass or Teflon-coated bottles for liquids) with secure, vapor-tight lids[8].

  • Attach Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." If in a mixture, list all components and their approximate percentages.

    • Relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

    • The date of accumulation.

    • The name and contact information of the generating researcher or lab.

  • Storage: Keep waste containers closed at all times except when adding waste. Store them in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources[9].

Approved Disposal Pathway

Due to its chemical structure, this compound requires a specific and robust disposal method to ensure complete destruction and prevent environmental release.

Primary Method: High-Temperature Incineration

The only recommended disposal method for this compound is incineration by a licensed hazardous waste management company.

  • Mechanism: Halogenated organic compounds require high-temperature incineration (typically 820°C to 1,600°C) to ensure the complete breakdown of the molecule[10]. This process is necessary to cleave the stable carbon-fluorine and carbon-chlorine bonds.

  • Causality: Standard chemical or biological waste treatment methods are ineffective for this compound class. Landfilling is not an option, as the compound can leach into soil and groundwater. Incineration facilities are equipped with specialized scrubbers to neutralize the acidic gases (HCl, HF) produced during combustion, preventing their release into the atmosphere.

  • Procedure: Arrange for a scheduled pickup of the properly contained and labeled waste with your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash[11].

Workflow for Disposal of this compound

G cluster_lab Laboratory Procedures cluster_facility Facility & Vendor Procedures A Generation of Waste (Solid or Liquid) B Segregate Waste (Halogenated vs. Non-Halogenated) A->B C Contain in Approved, Labeled Hazardous Waste Container B->C D Store in Satellite Accumulation Area C->D E Collection by Licensed Hazardous Waste Vendor D->E F Transport to Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposition: High-Temperature Incineration with Flue Gas Scrubbing F->G

Caption: Disposal workflow from lab generation to final destruction.

Emergency Procedures: Spill Management

In the event of a small-scale spill within a laboratory setting, trained personnel may perform cleanup if it can be done safely and in under 10 minutes[8]. For large spills, evacuate the area and contact your institution's emergency response team immediately[8].

Protocol 2: Small Spill Cleanup
  • Evacuate and Ventilate: Ensure the area is well-ventilated. If not in a fume hood, evacuate non-essential personnel[9].

  • Don PPE: At a minimum, wear the PPE outlined in Table 2.

  • Contain Spill: Cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne[8][9].

  • Collect Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools[12].

  • Decontaminate: Clean the spill area as described in the decontamination protocol above.

  • Dispose of Waste: Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure during handling and disposal operations.

Table 2: Mandatory PPE for Handling and Disposal

Protection Type Specification Rationale
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. Protects against skin irritation and potential dermal absorption[13]. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact[8].
Eye Protection Chemical safety goggles or a face shield if there is a splash hazard[13]. Prevents eye contact with dust or liquids, which can cause serious irritation[1].
Body Protection A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. Protects skin and personal clothing from contamination[13].

| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. For spill cleanup or work outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary[13]. | Prevents inhalation of airborne dust, which can cause respiratory irritation[1]. |

By adhering to these rigorous, scientifically-grounded procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional practice.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-6-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety and precision. The following guide provides essential, field-tested procedures for handling 2-Chloro-6-(trifluoromethyl)nicotinamide. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring every protocol is a self-validating system for laboratory safety.

Immediate Safety Profile & Required PPE at a Glance

While a detailed analysis is crucial, this summary provides immediate, actionable guidance for experienced personnel.

TaskMinimum Engineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids Chemical Fume Hood or Ventilated Balance EnclosureChemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Full-coverage lab coatRequired if outside of a ventilated enclosure
Preparing Solutions Chemical Fume HoodChemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Full-coverage lab coatNot required if handled exclusively within a fume hood
Running Reactions/Handling Chemical Fume HoodChemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Full-coverage lab coatNot required if handled exclusively within a fume hood
Spill Cleanup N/A (Respond in place)Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over lab coatNIOSH-approved respirator with appropriate cartridges

Hazard Analysis: Understanding the Rationale for Protection

This compound is a halogenated pyridine derivative. While toxicological data for this specific molecule is not extensively published, authoritative safety data for structurally analogous compounds, such as 2-Chloro-6-(trifluoromethyl)nicotinic acid, indicate it should be treated as a hazardous substance.

The primary hazards associated with this class of compounds are:

  • Serious Eye Irritation : Contact can cause significant eye damage.[1]

  • Skin Irritation : Direct contact is likely to cause skin irritation.[1]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Harmful if Swallowed : Similar compounds are classified as harmful if ingested.[2]

Therefore, the entire personal protective equipment (PPE) strategy is designed to create a complete barrier between you and the chemical, preventing contact through all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).

The Core Protocol: Selecting and Using Your PPE

Choosing the correct PPE is the foundation of safe handling. Each selection must be deliberate and based on the specific task.

Engineering Controls: Your First Line of Defense

Before any PPE is selected, engineering controls must be in place. Always handle this compound in a certified chemical fume hood to minimize vapor and dust inhalation.[3][4][5] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]

Eye and Face Protection

Because of the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] These provide a seal around the eyes to protect from splashes and airborne dust.

  • Best Practice for High-Risk Tasks : When preparing solutions or handling larger quantities where the risk of a splash is higher, supplement your goggles with a full-face shield.

Hand Protection: The Right Glove Material

Gloves are your primary tool for preventing skin contact.

  • Material Selection : For pyridine-based compounds, nitrile or neoprene gloves are recommended due to their chemical resistance; latex gloves are unsuitable.[3]

  • Inspection and Technique : Always inspect gloves for holes or tears before use.[9] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[10] After removing gloves, always wash your hands thoroughly with soap and water.[5]

Body Protection

To prevent accidental skin contact on arms and clothing, a clean, full-coverage lab coat is mandatory.[4][6] For tasks with a significant splash risk, consider a chemical-resistant apron worn over the lab coat. Contaminated clothing should be removed immediately and laundered separately before reuse.[2][11]

Respiratory Protection

While a fume hood is the primary method for preventing inhalation, respiratory protection may be required in specific scenarios.

  • Standard Operations : When working within a properly functioning fume hood, additional respiratory protection is typically not necessary.[3]

  • Emergency Situations : In the event of a large spill or a failure of ventilation controls, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 particulate pre-filter should be used.[6][10] All users of respirators must be properly fit-tested and trained as per OSHA regulations.

Operational Workflow: Donning, Doffing, and Disposal

A disciplined workflow prevents cross-contamination and ensures safety from the beginning to the end of your procedure. The following diagram outlines the mandatory sequence for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling cluster_post Post-Handling Phase assess 1. Assess Task & Confirm Engineering Controls (Fume Hood, Eyewash) select_ppe 2. Select Appropriate PPE (Goggles, Gloves, Coat) assess->select_ppe don 3. Don PPE (Coat -> Goggles -> Gloves) select_ppe->don handle 4. Handle Chemical Inside Fume Hood don->handle decon 5. Decontaminate Work Area handle->decon doff 6. Doff PPE at Hood Edge (Gloves -> Goggles -> Coat) decon->doff dispose 7. Dispose of Contaminated Waste in Labeled Container doff->dispose wash 8. Wash Hands Thoroughly dispose->wash

Caption: Logical workflow for safe chemical handling, from preparation to disposal.

Emergency Procedures & Disposal Plan

Exposure Response
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[8][12]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[8][12]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[7]

Spill Response

For small spills, contain the spill with an inert absorbent material such as sand or vermiculite.[4][11] Scoop the material into a suitable, sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency response procedures.[6]

Waste Disposal

All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containers : Place all contaminated solids and materials in a clearly labeled, sealed hazardous waste container.

  • Disposal : Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][8][12] Do not empty into drains or release into the environment.[7][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.